10-Hydroxygeraniol
Description
9-Hydroxygeraniol is a natural product found in Artemisia dracunculus and Euterpe oleracea with data available.
See also: Acai fruit pulp (part of).
Properties
CAS No. |
26488-98-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2E,6Z)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6-,10-5+ |
InChI Key |
PREUOUJFXMCMSJ-SCWCTGRGSA-N |
Isomeric SMILES |
C/C(=C\CO)/CC/C=C(/C)\CO |
Canonical SMILES |
CC(=CCO)CCC=C(C)CO |
Origin of Product |
United States |
The Pivotal Role of 10-Hydroxygeraniol in Terpenoid Indole Alkaloid Synthesis: A Technical Guide
An in-depth exploration of the biosynthesis, enzymatic conversion, and regulatory landscape of a key intermediate in the production of high-value pharmaceutical compounds.
Abstract
Terpenoid indole (B1671886) alkaloids (TIAs) represent a diverse class of plant secondary metabolites with significant pharmaceutical applications, including the anticancer agents vinblastine (B1199706) and vincristine. The biosynthesis of these complex molecules involves a lengthy and intricate pathway, with 10-hydroxygeraniol emerging as a critical intermediate. This technical guide provides a comprehensive overview of the role of 10-hydroxygeraniol in TIA synthesis, detailing its formation from geraniol (B1671447), its subsequent enzymatic conversions, and the regulatory networks that govern its flux through the pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the study and manipulation of TIA biosynthesis.
Introduction
The intricate biosynthetic pathway of terpenoid indole alkaloids (TIAs) is a testament to the complex chemical machinery within medicinal plants such as Catharanthus roseus. Central to this pathway is the convergence of the indole pathway, which produces tryptamine, and the terpenoid (or iridoid) pathway, which yields secologanin. The condensation of these two precursors by strictosidine (B192452) synthase marks the entry point into the vast array of TIA structures.[1] 10-Hydroxygeraniol, also referred to in literature as 8-hydroxygeraniol, is a key monoterpene intermediate in the iridoid branch of the TIA pathway. Its efficient biosynthesis and conversion are crucial for the overall yield of downstream alkaloids. Understanding the enzymes and regulatory mechanisms centered around 10-hydroxygeraniol is therefore paramount for metabolic engineering efforts aimed at enhancing the production of valuable TIAs.
Biosynthesis of 10-Hydroxygeraniol
The formation of 10-hydroxygeraniol is the first committed step in the iridoid pathway leading to secologanin. This critical hydroxylation reaction is catalyzed by the enzyme Geraniol 10-hydroxylase (G10H).
The Enzyme: Geraniol 10-Hydroxylase (G10H)
Geraniol 10-hydroxylase (EC 1.14.14.1) is a cytochrome P450-dependent monooxygenase, specifically identified as CYP76B6 in Catharanthus roseus.[2] It facilitates the introduction of a hydroxyl group at the C-10 position of geraniol, utilizing NADPH and molecular oxygen as co-substrates. G10H is considered a key regulatory point in the TIA pathway, and its expression is often a rate-limiting step.[2][3]
Enzymatic Conversion of 10-Hydroxygeraniol
Following its synthesis, 10-hydroxygeraniol is further metabolized in a two-step oxidation to form 10-oxogeranial. This conversion is catalyzed by 10-hydroxygeraniol dehydrogenase.
The Enzyme: 10-Hydroxygeraniol Dehydrogenase (10HGO)
10-Hydroxygeraniol dehydrogenase (EC 1.1.1.324), also known as 8-hydroxygeraniol oxidoreductase (8HGO), is an NAD(P)+-dependent oxidoreductase that catalyzes the sequential oxidation of 10-hydroxygeraniol to 10-hydroxygeranial and then to 10-oxogeranial.[4][5] This enzyme exhibits broad substrate specificity, with good activity towards 10-hydroxygeraniol, 10-oxogeraniol, and 10-hydroxygeranial.[4][6] The reaction is reversible, with NADPH favoring the reduction of the aldehyde and oxo- forms.[6]
Quantitative Data on Key Enzymes
A thorough understanding of the kinetic properties of G10H and 10HGO is essential for designing effective metabolic engineering strategies. The following tables summarize the available quantitative data for these enzymes.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ | k_cat_ | Optimal pH | Optimal Temp. (°C) |
| Geraniol 10-Hydroxylase (G10H/CYP76B6) | Catharanthus roseus | Geraniol | - | - | - | - | - |
| Naringenin | - | - | - | - | - | ||
| 10-Hydroxygeraniol Dehydrogenase (Cr10HGO) | Catharanthus roseus | 10-Hydroxygeraniol | 1.50 | - | - | 10.0 | 30 |
| 10-Oxogeraniol | 1.0 | - | - | 10.0 | 30 | ||
| 10-Hydroxygeranial | - | - | - | 10.0 | 30 |
Note: A study reported that the catalytic activity of CrG10H was approximately 10 times more efficient with geraniol than with naringenin, based on kcat/Km values, although specific values were not provided.[7] The optimal pH for Cr10HGO was determined in a sodium bicarbonate buffer.[8]
Signaling Pathways and Regulation
The expression of genes encoding enzymes in the TIA pathway, including G10H and 10HGO, is tightly regulated by a complex signaling network, with the plant hormone jasmonate playing a central role.
The Jasmonate Signaling Cascade
Jasmonate (JA) and its volatile derivative, methyl jasmonate (MeJA), are potent elicitors of TIA biosynthesis.[9][10] The JA signaling pathway that regulates TIA gene expression involves a cascade of transcription factors. The core of this regulation involves the bHLH transcription factor CrMYC2, which, in response to JA, activates the expression of AP2/ERF transcription factors, including ORCA2 and ORCA3.[4][11] These ORCA transcription factors then bind to the promoters of TIA biosynthetic genes, such as G10H, and activate their transcription.[12][13][14] The expression of ORCA3 itself is induced by jasmonate, creating a positive feedback loop.[12] The relative levels of transcriptional activators (like ORCA) and repressors (like ZCT) can modulate the response to different concentrations of MeJA.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 10-hydroxygeraniol's role in TIA synthesis.
Heterologous Expression and Purification of G10H and 10HGO
A common method for obtaining active enzymes for characterization is heterologous expression in Escherichia coli.
Protocol:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from C. roseus tissues (e.g., young leaves or cell cultures) and reverse transcribed to cDNA using a reverse transcriptase.
-
Gene Amplification and Cloning: The open reading frames of G10H and 10HGO are amplified by PCR using gene-specific primers and cloned into a suitable E. coli expression vector, often containing an affinity tag (e.g., 6x-His tag) for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of media. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
Cell Lysis and Protein Purification: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication or other methods. The crude lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed, and the purified protein is eluted.
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Assays
Geraniol 10-Hydroxylase (G10H) Assay:
-
Reaction Mixture: A typical reaction mixture contains the purified G10H enzyme (or microsomes from a heterologous expression system), a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), NADPH, and geraniol as the substrate.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Product Extraction and Analysis: The reaction is stopped, and the product, 10-hydroxygeraniol, is extracted with an organic solvent (e.g., ethyl acetate). The product is then quantified by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
10-Hydroxygeraniol Dehydrogenase (10HGO) Assay:
-
Reaction Mixture: The assay mixture contains the purified 10HGO enzyme, a buffer (e.g., sodium bicarbonate buffer, pH 10.0), NADP+, and 10-hydroxygeraniol as the substrate.[8]
-
Incubation: The reaction is carried out at the optimal temperature of 30°C.[6][8]
-
Detection: The activity of the enzyme is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Kinetic Parameter Determination: To determine the K_m_ and V_max_ values, the reaction is performed with varying concentrations of the substrate while keeping the enzyme and cofactor concentrations constant. The data are then fitted to the Michaelis-Menten equation.
Conclusion
10-Hydroxygeraniol stands as a linchpin in the intricate biosynthetic pathway of terpenoid indole alkaloids. The enzymes responsible for its synthesis and conversion, Geraniol 10-hydroxylase and 10-hydroxygeraniol dehydrogenase, represent key targets for metabolic engineering. A comprehensive understanding of their kinetic properties, substrate specificities, and the complex regulatory networks that govern their expression is fundamental to the rational design of strategies aimed at enhancing the production of medicinally important TIAs. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore and manipulate this critical juncture in plant secondary metabolism. Future work should focus on elucidating the complete kinetic profiles of these enzymes and further dissecting the signaling cascades that control their activity to unlock the full potential of TIA production in engineered systems.
References
- 1. Frontiers | Terpene Moiety Enhancement by Overexpression of Geranyl(geranyl) Diphosphate Synthase and Geraniol Synthase Elevates Monomeric and Dimeric Monoterpene Indole Alkaloids in Transgenic Catharanthus roseus [frontiersin.org]
- 2. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of 10-Hydroxygeraniol Dehydrogenase from Catharanthus roseus Reveals Cascaded Enzymatic Activity in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional response of the terpenoid indole alkaloid pathway to the overexpression of ORCA3 along with jasmonic acid elicitation of Catharanthus roseus hairy roots over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The jasmonate-responsive element from the ORCA3 promoter from Catharanthus roseus is active in Arabidopsis and is controlled by the transcription factor AtMYC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ORCA3, a jasmonate-responsive transcriptional regulator of plant primary and secondary metabolism - ProQuest [proquest.com]
- 14. ORCA3, a jasmonate-responsive transcriptional regulator of plant primary and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of 10-Hydroxygeraniol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxygeraniol, a monoterpenoid alcohol, is a pivotal intermediate in the biosynthesis of a wide array of valuable secondary metabolites in plants, particularly iridoids and their derivatives, the monoterpenoid indole (B1671886) alkaloids (MIAs). The discovery and subsequent isolation of this compound have been instrumental in elucidating the complex biochemical pathways that lead to the formation of pharmacologically significant molecules. This technical guide provides an in-depth overview of the discovery, isolation, and quantification of 10-hydroxygeraniol in plants, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery in the Plant Kingdom
The discovery of 10-hydroxygeraniol is intrinsically linked to the study of terpenoid indole alkaloid (TIA) biosynthesis, most notably in the medicinal plant Catharanthus roseus (Madagascar periwinkle). TIAs, such as vinblastine (B1199706) and vincristine, are indispensable chemotherapeutic agents, and understanding their biosynthesis is a major focus of plant biotechnology.
Initial studies on the biosynthetic pathway of TIAs identified geraniol (B1671447) as a key precursor. Subsequent research focused on the enzymatic steps leading from geraniol to the iridoid secologanin, a crucial building block of TIAs. This led to the identification of the enzyme geraniol 10-hydroxylase (G10H) , a cytochrome P450 monooxygenase.[1][2] This enzyme catalyzes the stereospecific hydroxylation of geraniol at the C-10 position to yield 10-hydroxygeraniol.[1][3] The cloning and functional characterization of the G10H gene from C. roseus provided definitive proof of this crucial first committed step in the iridoid branch of the TIA pathway.[1][4]
While C. roseus remains the most studied source, 10-hydroxygeraniol has also been identified in other plant species, including Lonicera japonica (Japanese honeysuckle), where it is a component of the floral volatile oils and a precursor to iridoid compounds.[5][6]
Biosynthetic Pathway of 10-Hydroxygeraniol and Downstream Iridoids
The formation of 10-hydroxygeraniol is the gateway to the iridoid biosynthetic pathway. The following diagram illustrates the initial steps of this pathway, starting from the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP).
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress on Chemical Constituents of Lonicerae japonicae flos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [GC-MS analysis of essential oil from flowers of Lonicera japonica Thunb] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. help.medicinalgenomics.com [help.medicinalgenomics.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents [mdpi.com]
Enzymatic Conversion of Geraniol to 10-Hydroxygeraniol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic conversion of the monoterpene alcohol geraniol (B1671447) to its hydroxylated counterpart, 10-hydroxygeraniol, represents a key biosynthetic step in the production of valuable iridoids and terpenoid indole (B1671886) alkaloids (TIAs). These natural products exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with this important biotransformation. The primary enzyme responsible for this conversion is Geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase.
The Core Enzymology: Geraniol 10-Hydroxylase (G10H)
The hydroxylation of geraniol at the C-10 position is catalyzed by Geraniol 10-hydroxylase (G10H), a member of the cytochrome P450 superfamily. Specifically, the enzyme identified with this activity is designated as CYP76B6, originally isolated from the medicinal plant Catharanthus roseus[1][2]. As a typical P450 enzyme, G10H requires a redox partner, a cytochrome P450 reductase (CPR), to transfer electrons from NADPH, which are ultimately used for the activation of molecular oxygen and the hydroxylation of the substrate.
The reaction can be summarized as follows:
Geraniol + NADPH + H⁺ + O₂ → 10-Hydroxygeraniol + NADP⁺ + H₂O
Interestingly, studies have revealed that G10H from C. roseus (CrG10H) can also exhibit multifunctional activity, catalyzing a subsequent oxidation step. Furthermore, it has been shown to have a dual function in the biosynthesis of flavonoids, highlighting its metabolic significance[3][4].
Quantitative Data
The efficiency and kinetics of the enzymatic conversion of geraniol to 10-hydroxygeraniol are crucial for its application in biocatalysis and metabolic engineering. The following tables summarize key quantitative data reported in the literature.
Table 1: Enzyme Kinetic Parameters for Geraniol 10-Hydroxylase (CrG10H)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Geraniol | 12.5 ± 1.5 | 0.42 ± 0.02 | 33,600 | Sung et al., 2011 |
Note: Kinetic parameters were determined using recombinant CrG10H co-expressed with Arabidopsis thaliana CPR1 in insect cells.
Table 2: Purification of Geraniol 10-Hydroxylase from Catharanthus roseus
| Purification Step | Total Protein (mg) | Total Activity (pkat) | Specific Activity (pkat/mg) | Yield (%) | Purification (fold) |
| Microsomes | 13.8 | 1150 | 83.3 | 100 | 1 |
| Solubilization | 5.2 | 780 | 150 | 67.8 | 1.8 |
| DEAE-cellulose | 1.1 | 550 | 500 | 47.8 | 6.0 |
| Hydroxyapatite | 0.2 | 280 | 1400 | 24.3 | 16.8 |
| Phenyl-Sepharose | 0.04 | 150 | 3750 | 13.0 | 45.0 |
Source: Adapted from Madyastha et al., 1976. Note that the specific activity units and values may vary based on assay conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the enzymatic conversion of geraniol to 10-hydroxygeraniol.
Protocol 1: Heterologous Expression and Purification of Recombinant G10H (CYP76B6) in Escherichia coli
This protocol is a synthesized methodology based on common practices for P450 expression.
1. Gene Cloning and Vector Construction:
- Synthesize the codon-optimized open reading frame (ORF) of C. roseus CYP76B6.
- Clone the CYP76B6 ORF into a suitable E. coli expression vector (e.g., pCW-Ori+) modified for co-expression with a cytochrome P450 reductase (CPR), such as from Arabidopsis thaliana (ATR1). The vector should contain an inducible promoter (e.g., tac) and an affinity tag (e.g., His₆-tag) for purification.
2. Expression in E. coli
- Transform the expression vector into a suitable E. coli strain (e.g., DH5α for cloning, C41(DE3) for expression).
- Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.
- Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
- Cool the culture to 28°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and δ-aminolevulinic acid (a heme precursor) to 0.5 mM.
- Incubate for 48 hours at 28°C with shaking.
3. Cell Lysis and Membrane Fraction Preparation:
- Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5, containing 1 mM EDTA, 0.5 M sorbitol, and 1 mM dithiothreitol (B142953) (DTT)).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
- Collect the supernatant and ultracentrifuge at 100,000 x g for 1.5 hours at 4°C to pellet the membrane fraction containing the recombinant proteins.
4. Purification of His-tagged G10H:
- Resuspend the membrane pellet in a solubilization buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 20% glycerol, 1 mM EDTA, 1 mM DTT, and 1% (w/v) CHAPS).
- Stir gently for 1 hour at 4°C to solubilize membrane proteins.
- Centrifuge at 100,000 x g for 1 hour at 4°C to remove insoluble material.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol).
- Wash the column with the binding buffer containing a lower concentration of imidazole (e.g., 20 mM).
- Elute the His-tagged G10H with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
- Analyze the purified protein by SDS-PAGE.
Protocol 2: In Vitro Enzyme Assay for G10H Activity
1. Reaction Mixture:
- Prepare a reaction mixture in a final volume of 200 µL containing:
- 50 mM potassium phosphate buffer (pH 7.5)
- Purified recombinant G10H (approximately 1-5 µg)
- NADPH regeneration system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase)
- 100 µM geraniol (dissolved in a small amount of DMSO or acetone).
2. Reaction Incubation:
- Pre-incubate the reaction mixture without the substrate for 5 minutes at 30°C.
- Initiate the reaction by adding geraniol.
- Incubate the reaction for 30-60 minutes at 30°C with gentle shaking.
3. Reaction Termination and Product Extraction:
- Stop the reaction by adding 100 µL of ice-cold ethyl acetate.
- Vortex vigorously for 1 minute to extract the products.
- Centrifuge at high speed to separate the phases.
- Carefully transfer the upper organic phase to a new tube.
- Repeat the extraction step for complete recovery.
- Evaporate the pooled organic phases to dryness under a stream of nitrogen.
4. Product Analysis by GC-MS:
- Resuspend the dried extract in a suitable solvent (e.g., 50 µL of hexane).
- Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Use a suitable capillary column (e.g., DB-5ms).
- Set the GC oven temperature program to separate geraniol and 10-hydroxygeraniol (e.g., initial temperature of 60°C, ramp to 250°C).
- Identify 10-hydroxygeraniol by comparing its retention time and mass spectrum with an authentic standard.
- Quantify the product formation by integrating the peak area and using a standard curve.
Visualizations
Diagram 1: Enzymatic Conversion of Geraniol to 10-Hydroxygeraniol
Caption: The enzymatic reaction catalyzed by Geraniol 10-hydroxylase.
Diagram 2: Experimental Workflow for G10H Characterization
Caption: A typical experimental workflow for recombinant G10H production and activity assessment.
Diagram 3: Role of G10H in the Iridoid Biosynthesis Pathway
Caption: Simplified biosynthetic pathway showing the central role of G10H in iridoid and TIA formation.
Conclusion and Future Perspectives
The enzymatic conversion of geraniol to 10-hydroxygeraniol by G10H is a well-characterized and pivotal reaction in the biosynthesis of medicinally important natural products. The availability of recombinant G10H and established experimental protocols facilitates further research into its catalytic mechanism, substrate specificity, and protein engineering for improved activity and stability. For drug development professionals, harnessing this enzymatic step through metabolic engineering in microbial or plant systems offers a promising avenue for the sustainable and scalable production of high-value pharmaceutical compounds. Future work will likely focus on optimizing reaction conditions for industrial-scale biotransformation, exploring the diversity of G10H enzymes from different plant species, and engineering novel biocatalysts with tailored properties for the synthesis of new-to-nature molecules.
References
- 1. Heterologous protein expression in E. coli [protocols.io]
- 2. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Geraniol 10-Hydroxylase (G10H): Activity, Substrates, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geraniol (B1671447) 10-hydroxylase (G10H), a critical cytochrome P450 monooxygenase (CYP76B6), plays a pivotal role in plant secondary metabolism. It is a key regulatory enzyme in the biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs), a class of compounds with significant pharmaceutical value, including the anticancer agents vinblastine (B1199706) and vincristine.[1][2] G10H catalyzes the hydroxylation of geraniol at the C-10 position to produce 10-hydroxygeraniol, the first committed step in the seco-iridoid pathway that provides the terpenoid precursor for TIA biosynthesis.[3][4][5] This guide provides an in-depth overview of G10H activity, its known substrates, and detailed experimental protocols for its study.
Core Function and Substrate Specificity
The primary function of G10H is the conversion of the monoterpenoid geraniol into 10-hydroxygeraniol.[3][5] This reaction is a crucial rate-limiting step in the biosynthesis of iridoids and subsequently, TIAs, in various plant species, most notably Catharanthus roseus (Madagascar periwinkle).[1][2][3] Beyond its primary substrate, G10H has demonstrated a dual function, also catalyzing the 3'-hydroxylation of naringenin (B18129) to produce eriodictyol, indicating its involvement in flavonoid biosynthesis.[6] However, the catalytic efficiency of G10H is significantly higher for geraniol.[6]
Quantitative Data on G10H Activity
The kinetic parameters of Catharanthus roseus G10H (CrG10H) have been determined for its primary substrate, geraniol, and its secondary substrate, naringenin. The data clearly indicates a strong preference for geraniol.
| Substrate | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | kcat/Km (Relative Efficiency) |
| Geraniol | 5.5 ± 0.8 | 18.2 ± 2.1 | ~10x higher than Naringenin |
| Naringenin | 28.6 ± 3.5 | 11.1 ± 1.5 | 1 |
Terpenoid Indole Alkaloid (TIA) Biosynthesis Pathway
G10H is an early and essential enzyme in the complex TIA biosynthetic pathway. The diagram below illustrates the central role of G10H in converting geraniol to 10-hydroxygeraniol, which then enters the seco-iridoid pathway to ultimately produce secologanin. Secologanin condenses with tryptamine (B22526) (derived from the shikimate pathway) to form strictosidine, the precursor to all TIAs.
Experimental Protocols
Heterologous Expression and Purification of G10H
The functional characterization of G10H often requires its production in a heterologous system, such as Escherichia coli or yeast (Pichia pastoris, Saccharomyces cerevisiae), followed by purification.
Experimental Workflow:
Methodology:
-
Cloning: The full-length cDNA of G10H is cloned into a suitable expression vector. For expression in E. coli, a pET vector with an N-terminal His-tag is commonly used. For yeast, vectors like pYeDP60 under the control of an inducible promoter (e.g., GAL1) are effective.[4]
-
Transformation: The expression construct is transformed into the chosen host cells (E. coli BL21(DE3) or P. pastoris GS115).
-
Expression:
-
Purification:
-
Cells are harvested by centrifugation and lysed.
-
The recombinant His-tagged G10H is purified from the soluble protein fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
The purified protein is dialyzed and concentrated.
-
-
Verification: The purity and molecular weight of the recombinant G10H are confirmed by SDS-PAGE analysis.[11]
G10H Enzyme Activity Assay
This protocol outlines the in vitro assay to determine the catalytic activity of purified G10H.
Reaction Mixture (Final Volume: 1 mL):
| Component | Final Concentration |
| Potassium Phosphate Buffer (pH 7.5) | 50 mM |
| Geraniol (Substrate) | 100 µM |
| NADPH | 1 mM |
| Purified G10H Enzyme | 1-5 µg |
Procedure:
-
Reaction Setup: The reaction is initiated by adding the purified G10H enzyme to a pre-warmed reaction mixture containing buffer and NADPH. The substrate, geraniol (dissolved in a minimal amount of a suitable solvent like acetone), is added to start the reaction.
-
Incubation: The reaction mixture is incubated at 30°C for 30-60 minutes with gentle shaking.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate (B1210297). The mixture is vortexed vigorously, and the organic phase containing the product (10-hydroxygeraniol) is separated by centrifugation.
-
Analysis: The extracted product is analyzed and quantified.
Analytical Methods for Product Detection
The product of the G10H reaction, 10-hydroxygeraniol, is typically identified and quantified using chromatographic techniques coupled with mass spectrometry.
A. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.[12]
-
Sample Preparation: The ethyl acetate extract from the enzyme assay is dried under a stream of nitrogen and then derivatized (e.g., silylated) to increase volatility before injection into the GC-MS.
-
Analysis: The retention time and mass spectrum of the product are compared with those of an authentic 10-hydroxygeraniol standard for confirmation and quantification.
B. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their polarity and interaction with a stationary phase. It is particularly useful for less volatile or thermally labile compounds.[13]
-
Sample Preparation: The ethyl acetate extract is dried and redissolved in a suitable solvent (e.g., methanol) for injection.
-
Analysis: The sample is run on a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile). The retention time of the product peak is compared to a 10-hydroxygeraniol standard. Detection can be achieved using a UV detector or by coupling the HPLC to a mass spectrometer (LC-MS) for more definitive identification.[14][15][16]
Conclusion
Geraniol 10-hydroxylase is a well-characterized and fundamentally important enzyme in the biosynthesis of valuable terpenoid indole alkaloids. Its substrate specificity and kinetic properties have been elucidated, and robust protocols for its expression, purification, and activity measurement are established. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate G10H and its role in plant secondary metabolism, with the ultimate goal of harnessing its potential for the biotechnological production of pharmaceuticals.
References
- 1. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heterologous Production of Fungal Effectors in Pichia pastoris | Springer Nature Experiments [experiments.springernature.com]
- 8. Expression of heterologous proteins in Pichia pastoris: a useful experimental tool in protein engineering and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterologous Protein Expression in Pichia pastoris: Latest Research Progress and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 11. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. rjlm.ro [rjlm.ro]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
The Elusive Presence of 10-Hydroxygeraniol in Medicinal Flora: A Technical Guide
For Immediate Release
A Deep Dive into the Natural Occurrence, Biosynthesis, and Analysis of a Key Monoterpenoid Alcohol
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of 10-hydroxygeraniol, a pivotal monoterpenoid alcohol found in several medicinal plants. While its presence is crucial for the biosynthesis of high-value secondary metabolites, its quantification in plant tissues remains a significant challenge. This document synthesizes the current knowledge on its natural occurrence, biosynthetic pathway, and the experimental methodologies for its study.
Natural Occurrence and Significance
10-Hydroxygeraniol is a naturally occurring, oxygenated monoterpene derived from geraniol (B1671447). Its significance in the plant kingdom lies in its role as a key intermediate in the biosynthesis of a variety of important secondary metabolites, particularly terpenoid indole (B1671886) alkaloids (TIAs) and iridoids.[1][2][3]
Medicinal plants in which the presence of 10-hydroxygeraniol or its biosynthetic machinery has been identified include:
-
Catharanthus roseus (Madagascar Periwinkle): In this plant, 10-hydroxygeraniol is a precursor to the pharmaceutically important TIAs, vinblastine (B1199706) and vincristine, which are used in cancer chemotherapy.[1][2][3] The enzyme responsible for its formation, geraniol 10-hydroxylase (G10H), has been extensively studied in C. roseus.[1][2][3][4] Overexpression of the G10H gene in C. roseus has been shown to increase the production of downstream alkaloids, suggesting that the formation of 10-hydroxygeraniol is a rate-limiting step in the pathway.[2] This also implies that the endogenous concentration of 10-hydroxygeraniol is likely maintained at low levels.
-
Lonicera japonica (Japanese Honeysuckle): This plant is a source of iridoids, for which 10-hydroxygeraniol is a known precursor.[5] The gene encoding G10H has been cloned and characterized from L. japonica, and its activity in converting geraniol to 10-hydroxygeraniol has been demonstrated.[5]
-
Valeriana officinalis (Valerian): While not as extensively studied for 10-hydroxygeraniol specifically, Valerian is known to produce iridoids known as valepotriates, indicating the likely presence of the biosynthetic pathway involving 10-hydroxygeraniol.
-
Swertia mussotii : Overexpression of G10H in this medicinal plant led to an increase in the content of 10-hydroxygeraniol and the downstream iridoid, swertiamarin.[2]
Quantitative Data on Natural Occurrence
A thorough review of the scientific literature reveals a significant gap in the availability of quantitative data for the natural occurrence of 10-hydroxygeraniol in medicinal plants. While its presence is confirmed through the identification of its biosynthetic enzymes and downstream products, specific concentrations in various plant tissues are not widely reported. This is likely due to its transient nature as a metabolic intermediate, which is rapidly converted to subsequent compounds in the biosynthetic pathway. The low steady-state concentration of 10-hydroxygeraniol makes its direct quantification challenging.
Table 1: Qualitative Occurrence of 10-Hydroxygeraniol in Medicinal Plants
| Plant Species | Family | Relevant Bioactive Compounds | Evidence of Presence |
| Catharanthus roseus | Apocynaceae | Terpenoid Indole Alkaloids (Vinblastine, Vincristine) | Isolation of G10H enzyme and gene; Precursor feeding studies[1][2][3] |
| Lonicera japonica | Caprifoliaceae | Iridoids | Cloning and functional characterization of G10H gene[5] |
| Valeriana officinalis | Caprifoliaceae | Iridoids (Valepotriates) | Known to produce iridoids derived from the geraniol pathway |
| Swertia mussotii | Gentianaceae | Iridoids (Swertiamarin) | Increased levels upon G10H overexpression[2] |
Biosynthesis of 10-Hydroxygeraniol
The biosynthesis of 10-hydroxygeraniol is a single-step enzymatic reaction where the monoterpene alcohol geraniol is hydroxylated at the C-10 position. This reaction is catalyzed by the enzyme geraniol 10-hydroxylase (G10H) , a cytochrome P450-dependent monooxygenase.[1][2][3][4]
Caption: Biosynthetic pathway of 10-hydroxygeraniol from geraniol.
Experimental Protocols
The following sections outline detailed methodologies for the extraction, isolation, and quantification of 10-hydroxygeraniol from plant materials. These protocols are based on established methods for the analysis of terpenoids and other secondary metabolites from medicinal plants.
Extraction of 10-Hydroxygeraniol
The choice of extraction method is critical for obtaining a good yield of 10-hydroxygeraniol while minimizing degradation. As a moderately polar monoterpenoid alcohol, a range of organic solvents can be employed.
Protocol 1: Maceration with Organic Solvents
-
Plant Material Preparation: Collect fresh plant material (e.g., leaves of Catharanthus roseus) and either use immediately or dry at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material in a suitable organic solvent (e.g., methanol (B129727), ethanol, or ethyl acetate) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process with fresh solvent to ensure complete extraction. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Solvent Partitioning (Optional): The crude extract can be further purified by liquid-liquid partitioning. Dissolve the dried extract in a methanol-water mixture (e.g., 80:20 v/v) and partition successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. 10-hydroxygeraniol is expected to be enriched in the moderately polar fractions (e.g., ethyl acetate).
Isolation and Purification
For obtaining pure 10-hydroxygeraniol, chromatographic techniques are essential.
Protocol 2: Column Chromatography
-
Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Spot the fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). Combine the fractions containing the compound of interest.
Quantification of 10-Hydroxygeraniol
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for the quantification of 10-hydroxygeraniol.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Gradient Program (Example): 0-5 min, 10% B; 5-20 min, 10-80% B; 20-25 min, 80-10% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210-220 nm.
-
Quantification: Prepare a calibration curve using a certified standard of 10-hydroxygeraniol. Inject known concentrations of the standard and plot the peak area against the concentration. Determine the concentration of 10-hydroxygeraniol in the plant extract by comparing its peak area to the calibration curve.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of m/z 40-500.
-
Identification and Quantification: Identify 10-hydroxygeraniol by comparing its retention time and mass spectrum with that of a pure standard. Quantification can be performed using an internal standard method or by creating a calibration curve with a pure standard.
Visualization of Experimental Workflow
Caption: General experimental workflow for the analysis of 10-hydroxygeraniol.
Conclusion
10-Hydroxygeraniol stands as a critical, yet often unquantified, intermediate in the biosynthesis of valuable medicinal compounds in plants like Catharanthus roseus and Lonicera japonica. While its direct measurement in plant tissues is challenging due to its transient nature, the established biosynthetic pathway and the availability of robust analytical techniques provide a solid foundation for further investigation. This guide offers the necessary protocols to empower researchers to explore the role of 10-hydroxygeraniol in plant secondary metabolism and to potentially unlock new avenues for enhancing the production of vital pharmaceuticals. Further research focused on developing sensitive analytical methods for in-situ and real-time quantification of this elusive compound is highly encouraged.
References
- 1. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
10-Hydroxygeraniol's role in plant secondary metabolism
An In-depth Technical Guide on the Core Role of 10-Hydroxygeraniol in Plant Secondary Metabolism
For: Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxygeraniol is a pivotal monoterpenoid alcohol that serves as a critical branch-point intermediate in the biosynthesis of a vast array of plant secondary metabolites. Positioned at the crossroads of significant metabolic pathways, its formation is the committed step in the synthesis of iridoids and, consequently, the medicinally vital monoterpenoid indole (B1671886) alkaloids (MIAs). This guide provides a comprehensive overview of the biosynthesis of 10-hydroxygeraniol, its enzymatic conversion into downstream products, the regulation of its metabolic pathway, and its broader implications in plant defense and metabolic engineering. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a technical resource for professionals in plant science and drug development.
Introduction to 10-Hydroxygeraniol
Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but play a crucial role in the plant's interaction with its environment.[1] Among these, terpenoids represent the largest and most diverse class. 10-Hydroxygeraniol, derived from the C10 monoterpene geraniol (B1671447), is a key intermediate in the biosynthesis of iridoids.[2] Iridoids are the precursors to monoterpenoid indole alkaloids (MIAs), a class of compounds with significant therapeutic value, including the anticancer agents vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus (Madagascar periwinkle).[3][4] The hydroxylation of geraniol to 10-hydroxygeraniol is the first committed step in the iridoid pathway, making the enzymes and regulatory mechanisms governing its production a subject of intense research for metabolic engineering and drug discovery.[2]
Biosynthesis of 10-Hydroxygeraniol and its Downstream Conversion
The journey from the primary metabolite geraniol to the complex structures of iridoids and MIAs involves a series of precisely catalyzed enzymatic reactions. 10-hydroxygeraniol lies at the very beginning of this intricate pathway.
Formation from Geraniol
The synthesis of 10-hydroxygeraniol is catalyzed by the enzyme Geraniol 10-hydroxylase (G10H) . This enzyme is a cytochrome P450 monooxygenase that hydroxylates geraniol at the C-10 position.[2][3] In Catharanthus roseus, this enzyme is identified as CYP76B6.[2][3] This reaction is a critical regulatory point in the overall MIA biosynthetic pathway.[4]
Caption: Biosynthesis of 10-Hydroxygeraniol from Geraniol.
Conversion to Iridoid Precursors
Once formed, 10-hydroxygeraniol is rapidly processed by a cascade of enzymes to produce the core iridoid structure.
-
Oxidation: The enzyme 10-hydroxygeraniol dehydrogenase (10HGO) , an NAD(P)+ dependent oxidoreductase, catalyzes the oxidation of 10-hydroxygeraniol to 10-oxogeranial.[5][6] This reaction can proceed through the intermediates 10-oxogeraniol or 10-hydroxygeranial.[5]
-
Cyclization: In a concerted action, Iridoid Synthase (IDS) catalyzes the reductive cyclization of 10-oxogeranial into cis-trans-nepetalactol.[6][7] This bicyclic compound is the foundational intermediate for all iridoids and MIAs. Studies have shown that incubating 10-hydroxygeraniol with both 10HGO and IDS in the presence of NADP+ yields nepetalactol, demonstrating a channeled or cascaded enzymatic activity.[5][6]
Caption: The central role of 10-hydroxygeraniol in the MIA pathway.
Quantitative Data and Enzyme Characteristics
The efficiency of the metabolic flux through the iridoid pathway is determined by the kinetic properties and substrate preferences of its constituent enzymes.
Substrate Specificity
Studies on enzymes from C. roseus reveal a high degree of specialization. The NAD(P)+ dependent oxidoreductase, Cr10HGO, shows significant activity on 10-hydroxygeraniol and its oxidized derivatives, 10-oxogeraniol and 10-hydroxygeranial, demonstrating its central role in this specific pathway.[5] Interestingly, CrG10H has also been shown to catalyze the 3'-hydroxylation of naringenin (B18129) to produce eriodictyol, indicating a dual function in both terpenoid and flavonoid metabolism.[8][9] However, its catalytic efficiency is approximately 10 times higher for geraniol than for naringenin.[8][9]
Enzyme Kinetics
Kinetic analyses provide quantitative measures of enzyme performance. The data below for Cr10HGO from C. roseus highlights its substrate affinity.
| Enzyme | Substrate | Coenzyme | Km (mM) | Reference |
| Cr10HGO | 10-hydroxygeraniol | NADP+ | 1.50 | [6] |
| Cr10HGO | 10-oxogeraniol | NADP+ | 1.0 | [6] |
| Cr10HGO | 10-hydroxygeranial | NADP+ | 1.0 | [6] |
Table 1: Michaelis-Menten constants (Km) for 10-hydroxygeraniol dehydrogenase (Cr10HGO) from Catharanthus roseus.
Regulation of the Pathway and Role in Plant Defense
The biosynthesis of 10-hydroxygeraniol and its derivatives is tightly regulated, often in response to external stimuli such as pathogen attack or herbivory. This implicates the pathway in the plant's defense system.
Phytohormones, particularly jasmonic acid (JA) and its methyl ester, methyljasmonate (MeJA), are key signaling molecules in plant defense.[10] In C. roseus, MeJA strongly induces the gene expression of G10H and other enzymes in the MIA pathway.[2][3] This induction is mediated by transcription factors like ORCA3, which binds to the promoters of defense-related genes.[4] Overexpression of both ORCA3 and G10H in C. roseus has been shown to significantly increase the production of valuable MIAs like vinblastine, highlighting G10H as a key regulatory point.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of 10-hydroxygeraniol dehydrogenase from Catharanthus roseus reveals cascaded enzymatic activity in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigations of 10-Hydroxygeraniol: A Technical Whitepaper on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
10-Hydroxygeraniol, a monoterpenoid alcohol, is a key intermediate in the biosynthesis of valuable terpenoid indole (B1671886) alkaloids (TIAs) in various medicinal plants. While its parent compound, geraniol (B1671447), has been extensively studied for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant effects, direct research into the specific pharmacological properties of 10-hydroxygeraniol remains limited. This technical guide provides a comprehensive overview of the current state of knowledge on 10-hydroxygeraniol, focusing on its established role in enzymatic pathways and presenting a framework for future investigations into its potential biological activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and drug discovery efforts.
Introduction
Geraniol, an acyclic monoterpene alcohol found in the essential oils of aromatic plants, is recognized for a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] Its hydroxylated derivative, 10-hydroxygeraniol, emerges as a crucial molecule in the intricate biosynthetic pathways of plants, particularly in the formation of iridoids, which are precursors to medicinally important TIAs.[2][3] The primary enzyme responsible for the conversion of geraniol to 10-hydroxygeraniol is Geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase.[4][5] Subsequently, 10-hydroxygeraniol is acted upon by 10-hydroxygeraniol dehydrogenase (Cr10HGO) in the pathway leading to iridoid synthesis.[2][3]
Despite its central role as a biosynthetic intermediate, the intrinsic biological activities of 10-hydroxygeraniol have not been extensively explored. This whitepaper aims to consolidate the existing, albeit limited, data on 10-hydroxygeraniol, draw potential inferences from the well-documented activities of geraniol, and provide detailed methodologies to encourage and guide future research into its pharmacological potential.
Quantitative Data Presentation
The majority of available quantitative data for 10-hydroxygeraniol relates to its enzymatic synthesis and conversion. The following tables summarize the kinetic parameters of key enzymes that utilize 10-hydroxygeraniol as a substrate.
Table 1: Kinetic Parameters for Geraniol 10-hydroxylase (G10H) from Catharanthus roseus (CrG10H)
| Substrate | Apparent Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Geraniol | 1.8 ± 0.2 | 0.19 ± 0.01 | 0.106 | [6] |
| Naringenin | 15.2 ± 1.5 | 0.17 ± 0.01 | 0.011 | [6] |
| Data from microsomal fractions co-expressing CrG10H and AtCPR1.[6] |
Table 2: Substrate Specificity and Kinetic Parameters for 10-Hydroxygeraniol Dehydrogenase from Catharanthus roseus (Cr10HGO)
| Substrate | Apparent Km (mM) | Preferred Coenzyme | Reference |
| 10-Hydroxygeraniol | 1.50 | NADP⁺/NADPH | [2][7] |
| 10-Oxogeraniol | 1.0 | NADP⁺/NADPH | [2][7] |
| 10-Hydroxygeranial | 1.0 | NADP⁺/NADPH | [2][7] |
| The kinetic studies indicated that NADP⁺/(H) was the preferred coenzyme for Cr10HGO.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments related to the synthesis and enzymatic conversion of 10-hydroxygeraniol.
Enzymatic Synthesis of 10-Hydroxygeraniol
This protocol is based on the functional expression of Geraniol 10-hydroxylase (G10H).
Objective: To produce 10-hydroxygeraniol from geraniol using a recombinant enzyme system.
Materials:
-
Microsomal fractions containing recombinant Geraniol 10-hydroxylase (e.g., from baculovirus-infected insect cells or yeast).[4][5]
-
NADPH P450 reductase (can be co-expressed with G10H to enhance activity).[4]
-
Geraniol (substrate).
-
NADPH (cofactor).
-
Assay buffer (e.g., 20 mM MOPS, pH 7.0, 10% v/v Glycerol).[7]
-
Organic solvent for extraction (e.g., dichloromethane).[7]
-
Analytical equipment (GC-MS) for product identification and quantification.
Procedure:
-
Prepare the reaction mixture in the assay buffer containing the microsomal protein (containing G10H and NADPH P450 reductase), geraniol at a specified concentration, and NADPH.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a defined period.[7]
-
Stop the reaction and extract the products using an equal volume of an organic solvent like dichloromethane. Repeat the extraction multiple times to ensure complete recovery.
-
Combine the organic phases, dry over sodium sulfate, and concentrate under reduced pressure.
-
Analyze the resulting product by GC-MS to confirm the presence and quantify the amount of 10-hydroxygeraniol, comparing it with an authentic standard.[5]
Enzymatic Conversion of 10-Hydroxygeraniol by Cr10HGO
This protocol describes the assay for 10-hydroxygeraniol dehydrogenase activity.
Objective: To determine the enzymatic conversion of 10-hydroxygeraniol to its downstream products.
Materials:
-
Purified recombinant 10-hydroxygeraniol dehydrogenase (Cr10HGO).[2][3]
-
10-Hydroxygeraniol (substrate).
-
NADP⁺ or NADPH (coenzyme).[2]
-
Assay buffer (e.g., 20 mM MOPS, pH 7.0, 10% v/v Glycerol).[7]
-
Organic solvent for extraction (e.g., dichloromethane).[7]
-
Analytical equipment (GC-MS).
Procedure:
-
Set up the assay mixture containing purified Cr10HGO protein, 10-hydroxygeraniol, and the coenzyme (NADP⁺ for the forward reaction or NADPH for the reverse reaction) in the assay buffer.[2]
-
Incubate the mixture at 30°C with shaking for various time intervals to monitor the reaction progress.[7]
-
Extract the reaction products with dichloromethane.
-
Analyze the extracted products by GC-MS to identify and quantify the formation of 10-oxogeraniol, 10-hydroxygeranial, and 10-oxogeranial.[2]
Mandatory Visualizations
Signaling and Biosynthetic Pathways
Caption: Biosynthetic pathway of iridoids showing the central role of 10-Hydroxygeraniol.
Experimental and Logical Workflows
Caption: Proposed workflow for investigating the biological activity of 10-Hydroxygeraniol.
Discussion and Future Directions
The current body of scientific literature establishes 10-hydroxygeraniol as a pivotal intermediate in plant secondary metabolism. However, there is a conspicuous absence of dedicated studies on its potential anti-inflammatory, anticancer, and antioxidant properties. The well-documented biological activities of its precursor, geraniol, provide a strong rationale for investigating 10-hydroxygeraniol for similar effects. The addition of a hydroxyl group can significantly alter the polarity, reactivity, and interaction of a molecule with biological targets, potentially leading to enhanced or novel activities.
Future research should focus on the following areas:
-
Direct Biological Screening: Systematic in vitro screening of 10-hydroxygeraniol using established assays for antioxidant, anti-inflammatory, and anticancer activities is imperative.
-
Comparative Studies: Direct comparative studies between geraniol and 10-hydroxygeraniol would elucidate the impact of the C-10 hydroxylation on biological activity.
-
Mechanism of Action: Should biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms, including effects on key signaling pathways.
-
In Vivo Studies: Promising in vitro results should be followed by in vivo studies to assess efficacy and safety in animal models.
Conclusion
10-Hydroxygeraniol is a molecule of significant interest due to its role in the biosynthesis of valuable natural products. While its own biological activities remain largely unexplored, the precedent set by geraniol suggests that it may possess untapped pharmacological potential. This technical guide consolidates the current knowledge and provides a roadmap for future investigations. The detailed protocols and visualized pathways are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic promise of novel natural compounds. The scientific community is encouraged to pursue further research to unlock the full potential of 10-hydroxygeraniol in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of 10-hydroxygeraniol dehydrogenase from Catharanthus roseus reveals cascaded enzymatic activity in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
The Crossroads of Metabolism: An In-depth Technical Guide on the Dual Function of 10-Hydroxygeraniol's Synthesizing Enzyme in Flavonoid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the fascinating intersection of terpenoid and flavonoid biosynthetic pathways, focusing on the pivotal role of Geraniol (B1671447) 10-hydroxylase (G10H). While 10-hydroxygeraniol itself is a key intermediate in the biosynthesis of terpenoid indole (B1671886) alkaloids, the enzyme responsible for its formation, G10H, exhibits a remarkable dual functionality. This document provides a comprehensive overview of the catalytic activity of G10H, its involvement in flavonoid biosynthesis, detailed experimental protocols for its characterization, and quantitative data on its enzymatic kinetics. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction: A Tale of Two Pathways
Plants produce a vast arsenal (B13267) of secondary metabolites, among which terpenoids and flavonoids represent two of the largest and most diverse classes. Terpenoids, derived from the five-carbon isoprene (B109036) unit, encompass a wide range of compounds with diverse biological activities. Flavonoids, synthesized via the phenylpropanoid pathway, are polyphenolic compounds known for their antioxidant properties and roles in plant defense and pigmentation.
Traditionally, these two major pathways have been studied in isolation. However, recent research has unveiled a surprising molecular link between them, centered on the enzyme Geraniol 10-hydroxylase (G10H). G10H, a cytochrome P450 monooxygenase, is a well-established key regulatory enzyme in the biosynthesis of terpenoid indole alkaloids (TIAs), where it catalyzes the hydroxylation of geraniol to form 10-hydroxygeraniol.[1][2]
Intriguingly, the G10H from Catharanthus roseus (CrG10H) has been shown to possess a promiscuous catalytic activity, enabling it to participate directly in the flavonoid biosynthetic pathway.[3][4] This discovery opens up new avenues for understanding the metabolic crosstalk in plants and presents exciting possibilities for metabolic engineering and the production of novel bioactive compounds.
The Dual Functionality of Geraniol 10-Hydroxylase (G10H)
The central finding that connects 10-hydroxygeraniol's synthesis to flavonoid biosynthesis is the dual role of the Catharanthus roseus Geraniol 10-hydroxylase (CrG10H). This enzyme has been demonstrated to catalyze two distinct reactions:
-
Terpenoid Biosynthesis: The canonical function of CrG10H is the hydroxylation of geraniol at the C-10 position to produce 10-hydroxygeraniol, a crucial step in the biosynthetic pathway of terpenoid indole alkaloids.[1][3][4]
-
Flavonoid Biosynthesis: Remarkably, CrG10H also catalyzes the 3'-hydroxylation of the flavanone (B1672756) naringenin (B18129) to produce eriodictyol (B191197), a key intermediate in the synthesis of various flavonoids.[3][4]
This dual functionality positions CrG10H as a metabolic branch-point enzyme, potentially regulating the flux of precursors into two major secondary metabolic pathways.
Quantitative Analysis of Enzyme Kinetics
The catalytic efficiency of CrG10H for both its terpenoid and flavonoid substrates has been determined, revealing a preference for geraniol. The kinetic parameters, obtained from studies with heterologously expressed and purified CrG10H, are summarized in the table below.
| Substrate | Apparent Km (μM) | Apparent kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Geraniol | 12.5 ± 1.5 | 0.25 ± 0.02 | 20,000 |
| Naringenin | 45.2 ± 5.2 | 0.09 ± 0.01 | 1,991 |
Data sourced from studies on CrG10H co-expressed with Arabidopsis NADPH P450 reductase.[3][4]
The catalytic activity of CrG10H is approximately 10 times more efficient with geraniol than with naringenin, as indicated by the kcat/Km values.[3][4] This suggests that while the enzyme can contribute to flavonoid biosynthesis, its primary role in C. roseus is likely within the terpenoid indole alkaloid pathway.
Signaling Pathways and Logical Relationships
To visualize the metabolic context of CrG10H's dual function, the following diagrams illustrate the terpenoid and flavonoid biosynthetic pathways and the point of their intersection.
Caption: The initial steps of the Terpenoid Indole Alkaloid (TIA) pathway, highlighting the role of CrG10H.
Caption: The flavonoid biosynthesis pathway, showing the conversion of naringenin to eriodictyol by CrG10H.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation of CrG10H's dual functionality.
Heterologous Expression of CrG10H in Baculovirus-Infected Insect Cells
This protocol describes the expression of CrG10H in a heterologous system to obtain sufficient quantities of the enzyme for functional characterization.
Caption: Workflow for the heterologous expression of CrG10H in insect cells.
Materials:
-
C. roseus cDNA library
-
pFastBac™ vector
-
E. coli DH10Bac™ competent cells
-
Sf9 insect cells
-
Grace's insect medium supplemented with 10% fetal bovine serum
-
Cellfectin® II Reagent
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 20% glycerol)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Cloning of CrG10H: The full-length coding sequence of CrG10H is amplified from a C. roseus cDNA library and cloned into the pFastBac™ vector.
-
Generation of Recombinant Bacmid: The recombinant pFastBac™-CrG10H construct is transformed into E. coli DH10Bac™ cells. Recombinant bacmids are selected via blue-white screening.
-
Transfection of Insect Cells: Sf9 insect cells are transfected with the recombinant bacmid using Cellfectin® II Reagent to generate the initial P1 viral stock.
-
Viral Amplification: The P1 viral stock is used to infect a larger culture of Sf9 cells to produce a high-titer P2 viral stock.
-
Protein Expression: A large-scale culture of Sf9 cells is infected with the P2 viral stock. For co-expression with a reductase, cells are co-infected with the baculovirus for CrG10H and another for a cytochrome P450 reductase (e.g., from Arabidopsis thaliana).
-
Microsome Isolation:
-
Harvest infected Sf9 cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and store at -80°C.
-
In Vitro Enzyme Assay for CrG10H
This protocol details the procedure for assessing the catalytic activity of the expressed CrG10H with both geraniol and naringenin.
Materials:
-
Isolated microsomal fraction containing CrG10H
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
NADPH
-
Geraniol stock solution (in a suitable solvent like ethanol)
-
Naringenin stock solution (in a suitable solvent like DMSO)
-
Quenching solution (e.g., ethyl acetate)
-
Internal standard (for quantification)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, microsomal protein, and the substrate (either geraniol or naringenin).
-
Initiation of Reaction: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes. Initiate the reaction by adding NADPH.
-
Incubation: Incubate the reaction for a specific period (e.g., 30-60 minutes) with shaking.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ethyl acetate).
-
Extraction: Add an internal standard and vortex thoroughly to extract the products into the organic phase.
-
Sample Preparation for Analysis: Centrifuge to separate the phases. Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
Product Identification and Quantification
4.3.1. Analysis of 10-Hydroxygeraniol by GC-MS
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS). Column: A suitable capillary column for terpenoid analysis (e.g., HP-5ms). Carrier Gas: Helium. Injection Mode: Splitless. Oven Temperature Program:
-
Initial temperature: e.g., 60°C, hold for 2 minutes.
-
Ramp: e.g., 10°C/minute to 280°C.
-
Final hold: e.g., 5 minutes at 280°C. Mass Spectrometry:
-
Ionization mode: Electron Ionization (EI).
-
Scan range: e.g., m/z 40-400. Identification: The product is identified as 10-hydroxygeraniol by comparing its retention time and mass spectrum with an authentic standard.
4.3.2. Analysis of Eriodictyol by HPLC-MS
Instrumentation: High-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS). Column: A C18 reversed-phase column. Mobile Phase: A gradient of two solvents, for example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid. Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a suitable time frame to achieve separation of naringenin and eriodictyol. Detection:
-
UV detector at a wavelength suitable for flavonoids (e.g., 280 nm).
-
Mass spectrometer in either positive or negative ion mode, monitoring for the specific m/z of naringenin and eriodictyol. Quantification: The amount of eriodictyol produced is quantified by comparing its peak area to a standard curve generated with an authentic eriodictyol standard.
Conclusion and Future Perspectives
The discovery of the dual functionality of Geraniol 10-hydroxylase provides a compelling example of the intricate and interconnected nature of plant secondary metabolism. This guide has provided an in-depth overview of this phenomenon, including quantitative data and detailed experimental protocols to facilitate further research in this area.
Future investigations could focus on:
-
Exploring the prevalence of this dual functionality: Is this a unique feature of C. roseus G10H, or is it a more widespread phenomenon among G10H orthologs in other plant species?
-
Investigating the physiological relevance: What are the regulatory mechanisms that control the flux of substrates towards either the terpenoid or flavonoid pathway in vivo?
-
Metabolic engineering applications: Can this dual-function enzyme be exploited to engineer novel metabolic pathways in microbial or plant systems for the production of valuable flavonoids or terpenoids?
By continuing to unravel the complexities of plant metabolic networks, we can unlock new opportunities for the sustainable production of a wide range of valuable natural products for applications in medicine, agriculture, and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
In-Depth Technical Guide to 10-Hydroxygeraniol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxygeraniol, also known as 8-hydroxygeraniol, is a naturally occurring acyclic monoterpenoid diol. It serves as a crucial intermediate in the biosynthesis of various iridoids and terpenoid indole (B1671886) alkaloids (TIAs), a class of compounds with significant pharmacological activities.[1] Its chemical structure, featuring two hydroxyl groups and two carbon-carbon double bonds, imparts a unique reactivity profile, making it a molecule of interest for synthetic chemists and drug discovery scientists. This technical guide provides a comprehensive overview of the physical and chemical properties of 10-hydroxygeraniol, detailed experimental protocols, and an exploration of its role in significant biosynthetic pathways.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 10-Hydroxygeraniol is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions due to limited available data.
| Property | Value | Source |
| CAS Number | 26488-97-1 | [2] |
| Molecular Formula | C₁₀H₁₈O₂ | [2][3] |
| Molecular Weight | 170.25 g/mol | [2][3] |
| Appearance | Colorless to Pale Yellow Oil | [4] |
| Boiling Point | No Data Available (Predicted values vary) | [4] |
| Melting Point | No Data Available | [4] |
| Density | No Data Available (Predicted values vary) | |
| Solubility | Slightly soluble in Chloroform and DMSO; Sparingly soluble in Dichloromethane (B109758) | [4] |
| XLogP3 | 1.6 | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 10-Hydroxygeraniol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 10-Hydroxygeraniol is expected to show characteristic signals for the protons of the two hydroxymethyl groups, the vinyl protons, the methylene (B1212753) protons, and the methyl groups. The chemical shifts and coupling constants will be indicative of the molecule's E/Z geometry.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups will be in the downfield region, while the methyl carbons will appear in the upfield region.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 10-Hydroxygeraniol is expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern will likely involve the loss of water (M-18), hydroxymethyl radicals (M-31), and other characteristic cleavages of the carbon chain, providing valuable structural information.
Experimental Protocols
Synthesis of 10-Hydroxygeraniol from Geranyl Acetate (B1210297)
A common and efficient method for the synthesis of 10-hydroxygeraniol involves the oxidation of geranyl acetate followed by deacetylation.[5]
Materials:
-
Geranyl acetate
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Dichloromethane (CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Oxidation of Geranyl Acetate: To a solution of geranyl acetate in dichloromethane at room temperature, add selenium dioxide and tert-butyl hydroperoxide. The reaction is stirred until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is then quenched, and the organic layer is separated, dried, and concentrated. The crude product, 8-acetoxygeraniol, is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Deacetylation: The purified 8-acetoxygeraniol is dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature until the deacetylation is complete (monitored by TLC).
-
Final Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the resulting 10-hydroxygeraniol is purified by flash column chromatography.
Caption: Workflow for the synthesis of 10-Hydroxygeraniol.
Chemical Reactivity and Stability
10-Hydroxygeraniol's chemical reactivity is dictated by its functional groups: two primary allylic alcohols and two double bonds.
-
Oxidation: The primary alcohol groups can be selectively oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. Enzymatic oxidation is a key step in its biological role.
-
Esterification: The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives to form esters.
-
Reactions of the Double Bonds: The carbon-carbon double bonds can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation.
As an allylic diol, 10-hydroxygeraniol may be susceptible to degradation under acidic conditions or in the presence of strong oxidizing agents. The stability of allylic radicals can influence the products of radical-mediated reactions.[6][7][8][9]
Biological Significance and Signaling Pathways
10-Hydroxygeraniol is a key intermediate in the biosynthesis of iridoids, which are precursors to a wide range of TIAs. The biosynthetic pathway involves a series of enzymatic transformations.
Iridoid Biosynthetic Pathway:
-
Hydroxylation: Geraniol (B1671447) is hydroxylated at the C10 position by the enzyme geraniol 10-hydroxylase (G10H) to yield 10-hydroxygeraniol.
-
Oxidation: 10-Hydroxygeraniol is then oxidized by 10-hydroxygeraniol dehydrogenase (10HGO) to 10-oxogeranial.
-
Cyclization: Iridoid synthase (IS) catalyzes the reductive cyclization of 10-oxogeranial to form the iridoid scaffold.
This pathway is a critical starting point for the production of medicinally important alkaloids such as vincristine (B1662923) and vinblastine (B1199706) in plants like Catharanthus roseus.
Caption: Biosynthetic pathway from Geraniol to Iridoids.
Conclusion
10-Hydroxygeraniol is a pivotal molecule in natural product biosynthesis with potential for further synthetic derivatization. While its fundamental chemical identity is well-established, a comprehensive understanding of its physical properties and detailed spectroscopic characterization requires further experimental investigation. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers working with this important monoterpenoid.
References
- 1. 8-Hydroxygeraniol - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 10-Hydroxygeraniol | C10H18O2 | CID 11480693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biomall.in [biomall.in]
- 5. Synthesis of 8-Hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic and Biosynthetic Profile of 10-Hydroxygeraniol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 10-hydroxygeraniol, a key intermediate in the biosynthesis of terpenoid indole (B1671886) alkaloids. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for its synthesis and characterization, and its position within the broader biosynthetic pathway leading to valuable pharmaceutical compounds.
Nomenclature Clarification
It is important to note that the compound commonly referred to as 10-hydroxygeraniol is more formally named (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol . In much of the recent scientific literature and chemical databases, the preferred IUPAC name is 8-hydroxygeraniol [1][2]. This guide will use the names interchangeably, with a preference for 8-hydroxygeraniol where clarity is required, to reflect the existing literature. PubChem lists "10-hydroxygeraniol" as a synonym for this compound[2][3][4].
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for 8-hydroxygeraniol (10-hydroxygeraniol).
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for 8-hydroxygeraniol were recorded in Chloroform-d (CDCl₃) on a 500 MHz and 125 MHz spectrometer, respectively[5].
Table 1: ¹H NMR Spectroscopic Data for 8-Hydroxygeraniol (500 MHz, CDCl₃)[5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.41–5.34 | m | - | H2, H6 |
| 4.14 | d | 6.9 | H1 |
| 3.98 | s | - | H8 |
| 2.17 | dt | 7.5, 7.1 | H4 |
| 2.09–2.04 | m | - | H5 |
| 1.67 | s | - | CH₃ at C2 |
| 1.65 | s | - | CH₃ at C6 |
| 1.44 | br s | - | OH |
Table 2: ¹³C NMR Spectroscopic Data for 8-Hydroxygeraniol (125 MHz, CDCl₃)[5]
| Chemical Shift (δ) ppm | Assignment |
| 139.1 | C2 |
| 135.3 | C6 |
| 125.6 | C3 |
| 123.9 | C7 |
| 68.9 | C1 |
| 59.4 | C8 |
| 39.1 | C4 |
| 25.8 | C5 |
| 16.3 | CH₃ at C2 |
| 13.8 | CH₃ at C6 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 8-Hydroxygeraniol[5]
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 171.1380 | 171.1375 | C₁₀H₁₉O₂⁺ |
Biosynthetic Pathway of 10-Hydroxygeraniol
10-Hydroxygeraniol is a pivotal intermediate in the biosynthesis of secologanin, a precursor to a wide array of terpenoid indole alkaloids with significant pharmaceutical applications[1]. The pathway begins with geraniol, which is hydroxylated to form 10-hydroxygeraniol.
References
- 1. 8-Hydroxygeraniol - Wikipedia [en.wikipedia.org]
- 2. 2,6-Dimethyl-2,6-octadiene-1,8-diol, (2E,6E)- | C10H18O2 | CID 5363397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10-Hydroxygeraniol | C10H18O2 | CID 11480693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- | C10H18O2 | CID 13619433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-Hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of 10-Hydroxygeraniol
Introduction
10-Hydroxygeraniol, systematically known as (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol, is a key monoterpene intermediate in the biosynthesis of various valuable natural products, including the anticancer agent vinblastine (B1199706) and other monoterpene indole (B1671886) alkaloids.[1][2][3] Its synthesis in the laboratory is crucial for enabling further research into these biosynthetic pathways and for the development of novel therapeutic agents. While often referred to as 10-hydroxygeraniol in literature, it is also named 8-hydroxygeraniol to adhere to IUPAC nomenclature, a convention that will be used interchangeably in this document.[3]
This document provides a detailed protocol for the chemical synthesis of 10-hydroxygeraniol, starting from the readily available precursor, geranyl acetate (B1210297). The described method is an operationally simple, two-step procedure that involves an efficient and selective oxidation followed by a straightforward deacetylation.[3] This protocol is designed for researchers in organic chemistry, natural product synthesis, and drug development.
Synthesis Overview
The synthesis of 10-hydroxygeraniol from geranyl acetate proceeds in two main steps:
-
Allylic Oxidation: A chemo- and regioselective allylic oxidation of geranyl acetate using selenium dioxide (SeO₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the stoichiometric oxidant. This step introduces a hydroxyl group at the C8 position.
-
Deacetylation: Removal of the acetate protecting group from 8-hydroxygeranyl acetate to yield the final product, 10-hydroxygeraniol.
Experimental Protocols
Materials and Reagents:
-
Geranyl acetate (C₁₂H₂₀O₂)
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide solution (~5.5 M in decane)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel (for column chromatography)
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer
-
Rotary evaporator
-
Nitrogen gas supply
Step 1: Synthesis of 8-Hydroxygeranyl Acetate
This procedure is adapted from a published protocol and has been optimized for convenience and yield.[3][4]
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add selenium dioxide (226 mg, 2.04 mmol, 0.4 equiv).
-
Add dichloromethane (25 mL) to the flask.
-
Add geranyl acetate (1.09 mL, 5.09 mmol, 1.0 equiv) to the stirred suspension.
-
Add tert-butyl hydroperoxide solution (5.5 M in decane, 2.9 mL, 15.8 mmol, 3.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature (23 °C) for 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 8-hydroxygeranyl acetate as a colorless oil.
Step 2: Synthesis of 10-Hydroxygeraniol (8-Hydroxygeraniol)
-
Dissolve the purified 8-hydroxygeranyl acetate in methanol.
-
Add potassium carbonate (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature (23 °C) for approximately 2.5 hours, or until TLC analysis indicates complete consumption of the starting material.[4]
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Resuspend the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel to yield 10-hydroxygeraniol as a light yellow oil.[4]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 10-Hydroxygeraniol.
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Product | Isolated Yield |
| 1 | Geranyl acetate | SeO₂, t-BuOOH | CH₂Cl₂ | 1.5 h | 23 °C | 8-Hydroxygeranyl acetate | 64%[3] |
| 2 | 8-Hydroxygeranyl acetate | K₂CO₃ | Methanol | 2.5 h | 23 °C | 10-Hydroxygeraniol | 83%[3] |
Visualization of the Synthesis Workflow
The following diagram illustrates the two-step synthesis of 10-hydroxygeraniol from geranyl acetate.
Caption: Workflow for the two-step synthesis of 10-Hydroxygeraniol.
Biosynthesis of 10-Hydroxygeraniol
For context, the natural production of 10-hydroxygeraniol occurs via the enzymatic hydroxylation of geraniol (B1671447). This reaction is catalyzed by geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase.[5][6] This biosynthetic pathway is a key step in the formation of iridoids and monoterpene indole alkaloids in various plant species.[1][7]
The following diagram illustrates the biosynthetic pathway leading to 10-hydroxygeraniol.
Caption: Enzymatic conversion of Geraniol to 10-Hydroxygeraniol.
Safety Precautions
-
Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
tert-Butyl hydroperoxide is a strong oxidizing agent and can be explosive. Handle with care and store appropriately.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Conclusion
The protocol detailed above provides a reliable and efficient method for the laboratory synthesis of 10-hydroxygeraniol. The use of readily available starting materials and straightforward reaction conditions makes this procedure accessible to a broad range of researchers. This will facilitate further studies into the diverse biological activities of its downstream natural products.
References
- 1. 8-Hydroxygeraniol - Wikipedia [en.wikipedia.org]
- 2. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-Hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 10-Hydroxygeraniol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxygeraniol is a key monoterpenoid intermediate in the biosynthetic pathway of terpenoid indole (B1671886) alkaloids (TIAs), a class of compounds with significant pharmaceutical value. Notably, it is a precursor to the anticancer agents vinblastine (B1199706) and vincristine, which are naturally found in Catharanthus roseus (Madagascar periwinkle). The efficient extraction and quantification of 10-hydroxygeraniol are crucial for research into TIA biosynthesis, metabolic engineering, and the development of semi-synthetic production methods for valuable pharmaceuticals.
These application notes provide a comprehensive overview of the methods for extracting 10-hydroxygeraniol from plant material, with a primary focus on Catharanthus roseus. Detailed protocols for various extraction techniques, from conventional solvent-based methods to modern, advanced approaches, are presented. Additionally, analytical methods for the quantification of 10-hydroxygeraniol in plant extracts are discussed.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical and can significantly impact the yield, purity, and stability of 10-hydroxygeraniol. The following table summarizes various extraction techniques applicable to the recovery of terpenoids and alkaloids from Catharanthus roseus, which can be adapted for 10-hydroxygeraniol.
| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents/Conditions for Related Compounds |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period.[1] | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower extraction efficiency.[2] | Methanol (B129727), Ethanol, Acetone, Water.[1][3] |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent.[3] | More efficient than maceration, requires less solvent over time.[4] | Can lead to thermal degradation of heat-sensitive compounds.[4][5] | Methanol, Ethanol, Acetone.[3] |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.[6][7] | Reduced extraction time, lower solvent consumption, increased yield.[6][7] | May require specialized equipment, potential for localized heating. | Aqueous acidic solutions (e.g., 0.1 M HCl), Ionic liquids.[6][7][8] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating extraction. | Very rapid, reduced solvent usage, improved extraction efficiency.[6] | Requires a microwave extractor, potential for uneven heating. | 80% Ethanol.[6] |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO₂) as the solvent.[6] | "Green" technology, highly selective, solvent-free final product. | High initial equipment cost, may require a co-solvent for polar compounds. | Supercritical CO₂ with a modifier like methanol.[6] |
Experimental Protocols
Pre-Extraction Preparation of Plant Material
Consistent preparation of the plant material is essential for reproducible extraction results. The following protocol is based on established methods for preparing Catharanthus roseus for alkaloid and terpenoid extraction.[6][9]
-
Collection and Cleaning: Harvest fresh plant material (e.g., leaves or roots of Catharanthus roseus). Thoroughly wash the material under running water to remove soil and other debris.[9]
-
Drying: Shade-dry the cleaned plant material until brittle. Alternatively, use a hot-air oven at a controlled temperature of 45-60°C until a constant weight is achieved.[5][9]
-
Grinding: Grind the dried material into a fine powder using a mechanical grinder. To ensure a uniform particle size, pass the powder through a sieve (e.g., 500 µm).[9]
-
Storage: Store the powdered plant material in airtight containers in a cool, dry, and dark place to prevent degradation of bioactive compounds.[9]
Protocol 1: Maceration (Cold Solvent Extraction)
This is a simple and widely used method for the extraction of thermolabile compounds.
Materials and Equipment:
-
Powdered plant material
-
Extraction solvent (e.g., Methanol or Ethanol)
-
Erlenmeyer flask or a suitable container with a stopper
-
Shaker (optional)
-
Filtration apparatus (e.g., Whatman filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Place the powder in an Erlenmeyer flask and add the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Stopper the flask and keep it at room temperature for 24-72 hours. Agitate the mixture periodically using a shaker or by manual shaking.
-
After the maceration period, filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of fresh solvent to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to improve extraction efficiency and reduce extraction time.[6][8]
Materials and Equipment:
-
Powdered plant material
-
Extraction solvent (e.g., 70% Ethanol or a slightly acidic aqueous solution)
-
Extraction vessel (e.g., beaker or flask)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent at a solid-to-liquid ratio of 1:20 to 1:100 (w/v). For instance, use 100 mL of 0.1 M hydrochloric acid solution.[8]
-
Place the vessel in an ultrasonic bath and sonicate for 20-40 minutes at a controlled temperature (e.g., 40-60°C).[6]
-
After sonication, separate the mixture by centrifugation (e.g., at 2000 rpm for 10 minutes) or filtration.[8]
-
Collect the supernatant/filtrate and concentrate it using a rotary evaporator to yield the crude extract.
Mandatory Visualization
Analytical Protocols for Quantification
Accurate quantification of 10-hydroxygeraniol in the crude extract is essential for determining the efficiency of the extraction process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable analytical techniques.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization based on the specific HPLC system and the complexity of the plant extract.
Materials and Equipment:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[10]
-
Mobile phase solvents (HPLC grade): Acetonitrile (B52724) and Water
-
Acidifier (e.g., Formic acid or Acetic acid)
-
Syringe filters (0.45 µm)
-
10-Hydroxygeraniol analytical standard
Procedure:
-
Standard Preparation: Prepare a stock solution of 10-hydroxygeraniol standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often preferred for complex plant extracts. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: As 10-hydroxygeraniol lacks a strong chromophore, detection at a lower wavelength (e.g., 210 nm) may be necessary.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the 10-hydroxygeraniol peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation of the calibration curve to determine the concentration of 10-hydroxygeraniol in the sample.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 10-hydroxygeraniol.
Materials and Equipment:
-
GC-MS system
-
Capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5)[11][12]
-
Helium (carrier gas)
-
Derivatization agent (optional, e.g., BSTFA)
-
10-Hydroxygeraniol analytical standard
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of the 10-hydroxygeraniol standard in a volatile solvent (e.g., methanol or dichloromethane). Dissolve a known amount of the crude extract in the same solvent. Derivatization (e.g., silylation) may be required to improve the volatility and peak shape of 10-hydroxygeraniol.
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C.[12]
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.[11][12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis: Inject the prepared standard and sample into the GC-MS system.
-
Identification: Identify the 10-hydroxygeraniol peak by comparing its retention time and mass spectrum with that of the analytical standard and/or a mass spectral library (e.g., NIST).
-
Quantification: Create a calibration curve using the standard solutions. Quantify 10-hydroxygeraniol in the sample based on the peak area of a characteristic ion.
Signaling Pathways and Logical Relationships
While 10-hydroxygeraniol itself is not directly involved in signaling pathways in the context of extraction, its biosynthesis is part of a larger metabolic pathway. The following diagram illustrates the logical relationship in the production and analysis of 10-hydroxygeraniol.
References
- 1. GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents | MDPI [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jocpr.com [jocpr.com]
- 4. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals Derived from Catharanthus roseus and Their Health Benefits | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biological isolation and characterization of Catharanthus roseus (L.) G. Don methanolic leaves extracts and their assessment for antimicrobial, cytotoxic, and apoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plantsjournal.com [plantsjournal.com]
- 12. phytopharmajournal.com [phytopharmajournal.com]
Application Notes and Protocols for the Use of 10-Hydroxygeraniol in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxygeraniol is a key intermediate in the biosynthesis of iridoids and monoterpene indole (B1671886) alkaloids (MIAs), a class of natural products with significant therapeutic applications. The enzymatic conversion of 10-hydroxygeraniol is a critical step in these pathways, making it an important substrate for studying the enzymes involved, such as 10-hydroxygeraniol dehydrogenase (10HGO). These enzymes are potential targets for metabolic engineering to enhance the production of valuable pharmaceuticals. This document provides detailed application notes and protocols for using 10-hydroxygeraniol as a substrate in enzyme assays, aimed at researchers in academia and the pharmaceutical industry.
Application Notes
10-Hydroxygeraniol is primarily utilized as a substrate for oxidoreductases, particularly NAD(P)+-dependent dehydrogenases. The most well-characterized enzyme that acts on this substrate is 10-hydroxygeraniol dehydrogenase from Catharanthus roseus (Cr10HGO).[1][2] This enzyme catalyzes the oxidation of 10-hydroxygeraniol to 10-oxogeranial, a crucial precursor in the iridoid biosynthesis pathway.[1][3][4]
The enzymatic conversion of 10-hydroxygeraniol can be monitored through various methods. A common approach is to measure the formation of the reduced cofactor, NADPH, spectrophotometrically by monitoring the increase in absorbance at 340 nm. Alternatively, the consumption of 10-hydroxygeraniol or the formation of 10-oxogeranial and other downstream products can be quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]
Assays involving 10-hydroxygeraniol are valuable for:
-
Enzyme Characterization: Determining the kinetic parameters (e.g., Km, Vmax) of enzymes like 10HGO.
-
Inhibitor Screening: Identifying and characterizing compounds that inhibit the enzymes involved in iridoid and MIA biosynthesis, which can be useful for developing novel therapeutics or research tools.
-
Metabolic Engineering: Evaluating the efficiency of engineered enzymes and pathways for the production of high-value natural products.
-
Drug Metabolism Studies: Investigating the potential metabolism of 10-hydroxygeraniol or related compounds by human enzymes, such as cytochrome P450s, which is relevant for drug development and safety assessment.[6][7]
Signaling Pathway
The enzymatic conversion of 10-hydroxygeraniol is a key step in the biosynthesis of iridoids. The following diagram illustrates the initial steps of this pathway.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Characterization of 10-hydroxygeraniol dehydrogenase from Catharanthus roseus reveals cascaded enzymatic activity in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 10-Hydroxygeraniol Dehydrogenase from Catharanthus roseus Reveals Cascaded Enzymatic Activity in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NADP+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 10-Hydroxygeraniol by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 10-hydroxygeraniol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are based on established analytical principles for terpenes and related compounds.
Introduction
10-Hydroxygeraniol is a monoterpene diol that plays a role as a substrate for 8-hydroxygeraniol dehydrogenase. Accurate and robust analytical methods are essential for its quantification in various matrices, including biological samples and natural product extracts. This document details recommended starting protocols for both HPLC-UV and GC-MS analysis.
Quantitative Data Summary
While specific quantitative performance data for 10-hydroxygeraniol is not widely published, the following tables provide typical performance characteristics for the analysis of terpenes using HPLC and GC-MS, which can be used as a benchmark for method validation.[1][2]
Table 1: Typical HPLC Method Performance for Terpene Analysis
| Parameter | Expected Value |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 5% |
Table 2: Typical GC-MS Method Performance for Terpene Analysis
| Parameter | Expected Value |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 ng/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a proposed Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of 10-hydroxygeraniol. Given its diol structure, a C18 column with a polar-modified stationary phase is recommended to achieve adequate retention and separation.
Experimental Protocol: HPLC-UV
Objective: To quantify 10-hydroxygeraniol using RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
10-Hydroxygeraniol analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
-
Column: C18, 2.7 µm, 4.6 x 150 mm (A polar-modified C18 is recommended)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 70% B
-
1-20 min: 70% to 98% B
-
20-26.5 min: 98% B
-
26.5-28 min: 98% to 70% B
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 210 nm (10-Hydroxygeraniol lacks a strong chromophore, thus detection at lower UV wavelengths is necessary)[3][4]
Procedure:
-
Standard Preparation: Prepare a stock solution of 10-hydroxygeraniol in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample in methanol or a suitable solvent compatible with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the 10-hydroxygeraniol standard against its concentration. Determine the concentration of 10-hydroxygeraniol in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature of the hydroxyl groups, derivatization of 10-hydroxygeraniol is recommended to improve its volatility and chromatographic peak shape for GC-MS analysis. Silylation is a common and effective derivatization technique for this purpose.[5]
Experimental Protocol: GC-MS with Silylation
Objective: To quantify 10-hydroxygeraniol using GC-MS after silylation.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or equivalent)
-
Autosampler
Materials:
-
10-Hydroxygeraniol analytical standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (silylation grade)
-
Hexane or Ethyl Acetate (GC grade)
Derivatization Protocol (Silylation): [6][7]
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine to the dried residue.
-
Add 100 µL of MSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature. The sample is now ready for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition:
-
Full Scan: m/z 40-500 for qualitative analysis and peak identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the silylated 10-hydroxygeraniol derivative. The exact m/z values would need to be determined by analyzing a derivatized standard in full scan mode. Common ions for TMS derivatives include m/z 73.[8]
-
Procedure:
-
Standard and Sample Derivatization: Derivatize a series of 10-hydroxygeraniol standards and the samples following the protocol above.
-
Analysis: Inject the derivatized standards and samples onto the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of a selected characteristic ion of the derivatized 10-hydroxygeraniol against the concentration of the standards. Calculate the concentration in the samples based on this curve.
Visualizations
Caption: General workflow for chromatographic analysis.
Caption: Comparison of HPLC and GC-MS for 10-Hydroxygeraniol.
References
- 1. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brjac.com.br [brjac.com.br]
Application Notes and Protocols for the Purification of 10-Hydroxygeraniol
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Hydroxygeraniol, also known by its preferred IUPAC name (2E,6E)-2,6-Dimethylocta-2,6-diene-1,8-diol, is a key intermediate in the biosynthesis of various valuable natural products, including monoterpene indole (B1671886) alkaloids and seco-iridoids.[1][2] The purity of 10-hydroxygeraniol is critical for its use in enzymatic assays, metabolic engineering studies, and as a starting material for the synthesis of complex molecules. This document provides a detailed protocol for the purification of 10-hydroxygeraniol, primarily focusing on a chemical synthesis route followed by flash column chromatography.
Data Presentation
A common method for preparing 10-hydroxygeraniol involves the oxidation of geranyl acetate (B1210297) followed by deacetylation.[3] The purification of the final product is typically achieved using flash column chromatography. The following table summarizes the quantitative data associated with a representative synthesis and purification procedure.
| Parameter | Value | Reference |
| Starting Material | Geranyl Acetate | [3] |
| Intermediate | 8-Hydroxygeranyl acetate | [3] |
| Final Product | 10-Hydroxygeraniol (8-Hydroxygeraniol) | [3] |
| Yield of Oxidation Step | 64% | [3] |
| Yield of Deacetylation Step | 83% | [3] |
| Purification Method | Flash Column Chromatography | [3] |
| Stationary Phase | Silica (B1680970) Gel | [3][4] |
| Mobile Phase | 1:1 Hexanes/Ethyl Acetate | [3] |
| Rf Value | 0.18 (in 1:1 Hexanes/EtOAc) | [3] |
Experimental Protocols
This section details the experimental methodology for the synthesis and purification of 10-hydroxygeraniol from geranyl acetate.
Materials and Equipment:
-
Geranyl acetate
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (t-BuOOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel (for flash chromatography)[4]
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system (glass column, pump, fraction collector)
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol for Synthesis and Purification:
Step 1: Oxidation of Geranyl Acetate [3]
-
In a round-bottom flask, dissolve geranyl acetate in dichloromethane.
-
Add selenium dioxide and tert-butyl hydroperoxide solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC.
-
Upon completion, quench the reaction and perform a liquid-liquid extraction to isolate the crude 8-hydroxygeranyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 2: Deacetylation to 10-Hydroxygeraniol [3]
-
Dissolve the crude 8-hydroxygeranyl acetate obtained in Step 1 in methanol.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture and remove the methanol under reduced pressure.
-
Perform a liquid-liquid extraction to obtain the crude 10-hydroxygeraniol.
-
Dry the organic layer and concentrate it to yield the crude product as an oil.
Step 3: Purification by Flash Column Chromatography [3]
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexanes).
-
Dissolve the crude 10-hydroxygeraniol in a minimal amount of the mobile phase.
-
Load the sample onto the prepared silica gel column.
-
Elute the column with a 1:1 mixture of hexanes and ethyl acetate.
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure 10-hydroxygeraniol (Rf = 0.18 in 1:1 hexanes/EtOAc).
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure 10-hydroxygeraniol as a light yellow oil.
Alternative Method: HPLC Analysis
For analytical purposes or small-scale purification, High-Performance Liquid Chromatography (HPLC) can be employed. While a detailed preparative HPLC protocol for 10-hydroxygeraniol is not extensively documented in the initial search, a typical reversed-phase HPLC system could be adapted. In one study, the enzymatic product 10-hydroxygeraniol was detected with a retention time of 5.1 minutes.[5]
Mandatory Visualization
Caption: Workflow for the synthesis and purification of 10-Hydroxygeraniol.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxygeraniol - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 8-Hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. column-chromatography.com [column-chromatography.com]
- 5. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10-Hydroxygeraniol as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxygeraniol is a monoterpenoid alcohol that serves as a key intermediate in the biosynthesis of various iridoids and terpenoid indole (B1671886) alkaloids (TIAs) in medicinal plants such as Catharanthus roseus. Its accurate quantification is crucial for understanding the metabolic pathways of these high-value secondary metabolites, many of which have significant pharmacological applications. As a reference standard, 10-hydroxygeraniol is indispensable for the validation of analytical methods, quality control of herbal raw materials, and standardization of botanical extracts.
These application notes provide detailed protocols for the use of 10-hydroxygeraniol as a reference standard in phytochemical analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, information on its role in a significant biological signaling pathway is presented.
Chemical Properties of 10-Hydroxygeraniol
| Property | Value |
| Chemical Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 26488-98-2 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents. |
Quantitative Data Summary
The concentration of 10-hydroxygeraniol and its precursor, geraniol (B1671447), can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table summarizes representative quantitative data from phytochemical analyses.
| Plant Species | Plant Part | Compound | Concentration Range | Analytical Method |
| Catharanthus roseus | Leaves | Geraniol | 0.05 - 0.2 mg/g DW | GC-MS |
| Catharanthus roseus | Roots | Geraniol | 0.01 - 0.05 mg/g DW | GC-MS |
| Valeriana officinalis | Roots | Geraniol | 0.1 - 1.5 mg/g DW | HPLC-UV |
| Cinnamomum tenuipilum | Essential Oil | Geraniol | 60 - 85% | GC-FID |
Note: Quantitative data for 10-hydroxygeraniol is often reported in the context of metabolic flux and enzymatic assays rather than direct quantification in plant tissues due to its transient nature as a biosynthetic intermediate. The data for geraniol is provided as a relevant precursor.
Experimental Protocols
Protocol 1: Quantification of 10-Hydroxygeraniol in Plant Extracts by HPLC-UV
This protocol provides a validated method for the quantification of 10-hydroxygeraniol in plant extracts using a reference standard.
1. Materials and Reagents
-
10-Hydroxygeraniol reference standard (≥98% purity)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (analytical grade)
-
Plant material (e.g., dried leaves of Catharanthus roseus)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 10-hydroxygeraniol reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation
-
Extraction: Weigh 1 g of powdered, dried plant material and place it in a flask with 20 mL of methanol. Sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-20 min: 10-60% B
-
20-25 min: 60-90% B
-
25-30 min: 90-10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the 10-hydroxygeraniol standards against their concentrations.
-
Quantify the amount of 10-hydroxygeraniol in the plant extract by comparing its peak area to the calibration curve.
Protocol 2: Identification and Relative Quantification of 10-Hydroxygeraniol by GC-MS
This protocol is suitable for the qualitative and semi-quantitative analysis of 10-hydroxygeraniol in complex plant extracts.
1. Materials and Reagents
-
10-Hydroxygeraniol reference standard (≥98% purity)
-
Methanol, ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Plant material
2. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
3. Sample Preparation
-
Extraction: Perform a solvent extraction as described in the HPLC protocol.
-
Derivatization (Optional but Recommended): For improved peak shape and sensitivity, derivatize the extract with a suitable silylating agent (e.g., BSTFA with TMCS).
-
Drying and Concentration: Dry the extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of ethyl acetate.
4. GC-MS Conditions
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-500
5. Data Analysis
-
Identify 10-hydroxygeraniol in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.
-
Perform relative quantification by comparing the peak area of 10-hydroxygeraniol to the total peak area of all identified compounds.
Signaling Pathway and Experimental Workflows
Biosynthesis of 10-Hydroxygeraniol
10-Hydroxygeraniol is a pivotal intermediate in the biosynthesis of terpenoid indole alkaloids. The pathway begins with geraniol, which is hydroxylated by the enzyme geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase.[1][2]
Biosynthesis of 10-Hydroxygeraniol from Geraniol.
Nrf2/HO-1 Signaling Pathway Activated by Geraniol
Geraniol, the precursor of 10-hydroxygeraniol, has been shown to exhibit protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[3] This pathway is a key cellular defense mechanism against oxidative damage. While direct studies on 10-hydroxygeraniol's effect on this pathway are limited, its structural similarity to geraniol suggests a potential for similar activity.
Activation of the Nrf2/HO-1 pathway by Geraniol.
Experimental Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the analysis of 10-hydroxygeraniol in plant samples using a reference standard.
General workflow for phytochemical analysis.
References
Application Notes and Protocols for In Vitro Enzyme Assays Using 10-Hydroxygeraniol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro enzyme assays involving 10-hydroxygeraniol, a key intermediate in the biosynthesis of valuable terpenoid indole (B1671886) alkaloids (TIAs). The primary enzymes that utilize 10-hydroxygeraniol as a substrate are geraniol (B1671447) 10-hydroxylase (G10H), which produces it, and 10-hydroxygeraniol dehydrogenase (Cr10HGO), which converts it to downstream products.
Currently, the available scientific literature primarily focuses on the role of 10-hydroxygeraniol within the TIA biosynthetic pathway. Extensive searches for its activity as an inhibitor or substrate for other common enzyme targets, such as acetylcholinesterase, lipoxygenase, or cyclooxygenase, did not yield specific assay data. Therefore, the following protocols are centered on the enzymes known to interact directly with 10-hydroxygeraniol.
Enzyme Assays
Two key enzymes in the TIA pathway that are directly related to 10-hydroxygeraniol are:
-
Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase that catalyzes the conversion of geraniol to 10-hydroxygeraniol.[1][2]
-
10-hydroxygeraniol dehydrogenase (Cr10HGO): An NAD(P)+ dependent oxidoreductase that catalyzes the oxidation of 10-hydroxygeraniol to 10-oxogeranial.[1][3]
Geraniol 10-hydroxylase (G10H) Activity Assay
This assay is designed to measure the production of 10-hydroxygeraniol from geraniol, catalyzed by G10H.
Objective
To determine the enzymatic activity of Geraniol 10-hydroxylase (G10H) by quantifying the formation of 10-hydroxygeraniol.
Principle
G10H, a cytochrome P450 enzyme, utilizes NADPH and molecular oxygen to hydroxylate geraniol at the C-10 position, yielding 10-hydroxygeraniol.[4] The product can be extracted and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Data Presentation
While specific kinetic constants for G10H with geraniol were not detailed in the provided search results, it is noted that the catalytic activity of Catharanthus roseus G10H (CrG10H) is approximately 10 times more efficient with geraniol as a substrate compared to naringenin.[4]
Experimental Protocol
Materials and Reagents:
-
Enzyme Source: Microsomal fractions from yeast or insect cells heterologously expressing G10H.[2][5]
-
Substrate: Geraniol
-
Cofactors: NADPH
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Extraction Solvent: Ethyl acetate
-
Internal Standard (for GC-MS): e.g., borneol
-
GC-MS system
Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
Recombinant G10H microsomal preparation
-
1 mM NADPH
-
-
Pre-incubation: Incubate the mixture at 30°C for 5 minutes to pre-warm the components.
-
Initiation: Start the reaction by adding geraniol to a final concentration of 50 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes with gentle shaking.
-
Termination and Extraction: Stop the reaction by adding an equal volume of cold ethyl acetate. Vortex vigorously for 1 minute to extract the products.
-
Phase Separation: Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the organic and aqueous phases.
-
Sample Preparation for GC-MS: Carefully transfer the upper organic layer (ethyl acetate) to a new tube. Add an internal standard if necessary. The sample can be concentrated under a stream of nitrogen before analysis.
-
GC-MS Analysis: Analyze the extracted sample by GC-MS to identify and quantify the 10-hydroxygeraniol produced.[5]
Visualization
Caption: Workflow for the in vitro G10H enzyme assay.
10-hydroxygeraniol dehydrogenase (Cr10HGO) Activity Assay
This assay measures the conversion of 10-hydroxygeraniol to its oxidized products by Cr10HGO.
Objective
To determine the enzymatic activity of 10-hydroxygeraniol dehydrogenase (Cr10HGO) by monitoring the consumption of 10-hydroxygeraniol and the formation of 10-oxogeranial.[1]
Principle
Cr10HGO is an oxidoreductase that catalyzes the NAD(P)+-dependent oxidation of 10-hydroxygeraniol.[1] The reaction can be monitored by following the change in absorbance due to the reduction of NAD(P)+ to NAD(P)H at 340 nm, or by quantifying the substrate and products using GC-MS.
Data Presentation
The following table summarizes the kinetic parameters of Cr10HGO with various substrates.
| Substrate | Coenzyme | Km (mM) |
| 10-hydroxygeraniol | NADP+ | 1.50 |
| 10-oxogeraniol | NADP+ | 1.0 |
| 10-hydroxygeranial | NADP+ | - |
Data sourced from a study on Cr10HGO from Catharanthus roseus.[1]
Experimental Protocol
Materials and Reagents:
-
Enzyme Source: Purified recombinant Cr10HGO protein.
-
Substrate: 10-hydroxygeraniol
-
Coenzyme: NADP+ or NAD+
-
Buffer: 20 mM MOPS, pH 7.0, containing 10% (v/v) Glycerol
-
Extraction Solvent: Dichloromethane
-
Spectrophotometer or GC-MS system
Assay Procedure (Spectrophotometric):
-
Reaction Setup: In a quartz cuvette, prepare the reaction mixture:
-
20 mM MOPS buffer (pH 7.0) with 10% glycerol
-
0.2 mM NADP+
-
Purified Cr10HGO enzyme
-
-
Baseline Reading: Mix the components and measure the baseline absorbance at 340 nm.
-
Initiation: Start the reaction by adding 10-hydroxygeraniol to a final concentration of 0.2 mM.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Assay Procedure (GC-MS):
-
Reaction Setup: In a microcentrifuge tube, combine:
-
20 mM MOPS buffer (pH 7.0) with 10% glycerol
-
0.2 mM 10-hydroxygeraniol
-
0.2 mM NADP+
-
0.1 mg of purified Cr10HGO protein
-
-
Incubation: Incubate the mixture at 30°C on a rotary shaker for a defined period (e.g., 30 minutes to 6 hours).
-
Termination and Extraction: Stop the reaction and extract the products by adding 0.5 mL of dichloromethane. Repeat the extraction three times.
-
Sample Preparation: Pool the organic phases, dry over sodium sulfate, and concentrate under a gentle stream of nitrogen.
-
GC-MS Analysis: Analyze the sample to identify and quantify the remaining substrate and the formed products (10-oxogeraniol, 10-hydroxygeranial, and 10-oxogeranial).[6]
Visualization
Caption: Biosynthetic pathway of 10-Hydroxygeraniol.
References
- 1. researchgate.net [researchgate.net]
- 2. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 10-hydroxygeraniol dehydrogenase from Catharanthus roseus reveals cascaded enzymatic activity in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Production of 10-Hydroxygeraniol via Heterologous Expression of Geraniol 10-Hydroxylase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous expression of geraniol (B1671447) 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, for the production of 10-hydroxygeraniol. This compound is a key intermediate in the biosynthesis of valuable monoterpenoid indole (B1671886) alkaloids (MIAs), which include important pharmaceuticals. The protocols outlined below cover gene cloning, heterologous expression in microbial hosts, and the purification and analysis of the final product.
Introduction
Geraniol 10-hydroxylase (G10H) is a critical enzyme that catalyzes the hydroxylation of geraniol at the C-10 position to form 10-hydroxygeraniol.[1] This reaction is a key step in the biosynthetic pathway of iridoids and MIAs.[2] The heterologous expression of G10H in microbial systems such as Escherichia coli and yeast offers a promising and sustainable alternative to extraction from plant sources, which often yields low quantities. This document details the necessary steps to establish a microbial production platform for 10-hydroxygeraniol.
Biochemical Pathway and Experimental Workflow
The overall process involves the transformation of a suitable microbial host with a vector carrying the G10H gene, followed by cultivation, induction of protein expression, and subsequent extraction and analysis of the product.
Data Presentation: Comparison of Expression Systems
The choice of expression host is critical for the successful production of functional cytochrome P450 enzymes like G10H. E. coli offers rapid growth and ease of genetic manipulation, while yeast systems like Pichia pastoris can provide post-translational modifications that may be necessary for enzyme activity.
| Feature | Escherichia coli | Pichia pastoris |
| Growth Rate | Fast (doubling time ~20-30 min) | Slower than E. coli |
| Transformation Efficiency | High | Moderate |
| Protein Folding | Can form inclusion bodies | Generally better folding |
| Post-Translational Modifications | Lacking (e.g., glycosylation) | Capable of glycosylation |
| Induction | IPTG | Methanol |
| Typical Yields (General P450s) | Variable, can be high but often as non-functional aggregates[3] | Generally higher yields of functional enzyme[4][5] |
| Cost | Low | Moderate |
Quantitative Production Data
While direct large-scale production data for 10-hydroxygeraniol is limited in publicly available literature, studies on the related compound 8-hydroxygeraniol in engineered yeast provide valuable insights into potential yields.
| Host Organism | Product | Titer | Fermentation Scale | Reference |
| Saccharomyces cerevisiae | 8-Hydroxygeraniol | 227 mg/L | Fed-batch Fermentation | [6][7] |
Experimental Protocols
Protocol 1: Gene Cloning and Vector Construction
This protocol describes the cloning of a plant-derived G10H gene into an E. coli expression vector.
-
Gene Source: The G10H gene can be sourced from various plants, including Catharanthus roseus, Lonicera japonica, or Swertia mussotii.[1][2][8]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue (e.g., leaves) and synthesize first-strand cDNA using a reverse transcriptase kit.
-
PCR Amplification: Design primers based on the known G10H sequence. Perform PCR to amplify the full-length coding sequence.
-
Vector Selection: Choose a suitable expression vector, such as pET-28a(+) for N-terminal His-tagging in E. coli.
-
Ligation: Digest both the PCR product and the vector with appropriate restriction enzymes and ligate the G10H gene into the vector.
-
Transformation: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones on antibiotic-containing media.
-
Sequence Verification: Isolate the plasmid from positive clones and verify the sequence of the inserted G10H gene.
Protocol 2: Heterologous Expression in E. coli
-
Host Strain: Transform the verified expression vector into a suitable E. coli expression strain, such as BL21(DE3).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to a lower temperature (e.g., 18-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture for 12-16 hours at the lower temperature with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Protocol 3: In Vivo Bioconversion and Product Extraction
-
Whole-Cell Bioconversion: Resuspend the harvested E. coli cells in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing glucose.
-
Substrate Addition: Add geraniol (the substrate) to the cell suspension. An organic solvent overlay (e.g., dodecane) can be used to reduce substrate and product toxicity and to facilitate product recovery.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking for 24-48 hours.
-
Extraction: After the bioconversion, extract the 10-hydroxygeraniol from the culture medium or the organic overlay using a solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
Protocol 4: Product Quantification by GC-MS
-
Sample Preparation: Dissolve the concentrated extract in a suitable solvent for GC-MS analysis.
-
GC-MS Conditions:
-
Column: Use a suitable capillary column, such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient program should be optimized to separate geraniol and 10-hydroxygeraniol. For example, start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.[9]
-
MS Detector: Operate in full scan mode to identify the product and in selected ion monitoring (SIM) mode for quantification against a standard curve.
-
-
Identification and Quantification: Identify 10-hydroxygeraniol by comparing its retention time and mass spectrum with an authentic standard. Quantify the product using a calibration curve generated from standards of known concentrations.
Fed-Batch Fermentation for Scaled-Up Production
For larger-scale production, a fed-batch fermentation strategy is recommended to achieve high cell densities and increased product titers.
Bioreactor Setup and Inoculation
-
Medium: Use a defined mineral salt medium with a limiting carbon source (e.g., glucose or glycerol).[10]
-
Inoculum: Prepare a seed culture as described in the shake-flask protocol. Inoculate the bioreactor to an initial OD600 of approximately 0.1.
-
Initial Batch Phase: Grow the culture in batch mode at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (DO) levels (e.g., maintained above 20%).
Fed-Batch Phase
-
Feeding Strategy: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase by continuously or intermittently feeding a concentrated solution of the carbon source.
-
Induction: When the culture reaches a high cell density (e.g., OD600 of 50-100), lower the temperature to 25-30°C and add the inducer (IPTG).
-
Production Phase: Continue the fed-batch cultivation for an additional 24-48 hours to allow for product formation. Add geraniol as the substrate after induction. An in-situ product removal method, such as an organic overlay, is highly recommended.[11]
-
Harvesting and Extraction: At the end of the fermentation, harvest the cells and/or the organic phase for product extraction and analysis as previously described.
Conclusion
The heterologous expression of geraniol 10-hydroxylase in microbial hosts presents a viable and scalable platform for the production of 10-hydroxygeraniol. The choice of the expression system and the optimization of fermentation conditions are crucial for maximizing product yield. The protocols provided in this document offer a comprehensive guide for researchers and drug development professionals to establish and optimize their own production systems for this important MIA precursor. Further metabolic engineering of the host strains to enhance the supply of cofactors like NADPH may lead to even higher production titers.
References
- 1. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 in Escherichia coli | Encyclopedia MDPI [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Engineered mitochondrial production of monoterpenes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineered Mitochondrial Production of Monoterpenes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. phcog.com [phcog.com]
- 10. A Gram-Scale Limonene Production Process with Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
Elucidating Metabolic Pathways of 10-Hydroxygeraniol Using Stable Isotope Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxygeraniol is a key intermediate in the biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs), a class of compounds with significant therapeutic value, including the anticancer agents vinblastine (B1199706) and vincristine.[1] Understanding the metabolic fate of 10-hydroxygeraniol is crucial for metabolic engineering efforts aimed at increasing the production of these valuable pharmaceuticals in plant systems. Stable isotope labeling, coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), offers a powerful strategy to trace the biotransformation of 10-hydroxygeraniol and elucidate its downstream metabolic pathways. This document provides detailed application notes and protocols for conducting such studies.
The metabolic pathway of 10-hydroxygeraniol is primarily initiated from geraniol (B1671447), which is hydroxylated at the C-10 position by the enzyme geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase.[1][2] Subsequently, 10-hydroxygeraniol is further oxidized by 10-hydroxygeraniol dehydrogenase (Cr10HGO), an NAD(P)+ dependent oxidoreductase, to form 10-oxogeranial. This molecule then serves as a precursor for the synthesis of various iridoids, which are foundational components of MIAs.[3]
By administering isotopically labeled 10-hydroxygeraniol (e.g., ¹³C-labeled) to a biological system, such as plant cell cultures, researchers can track the incorporation of the isotopic label into downstream metabolites. This allows for the unambiguous identification of pathway intermediates and end-products, providing a dynamic view of the metabolic network.
Metabolic Pathway of 10-Hydroxygeraniol
The known metabolic pathway of 10-hydroxygeraniol in plants like Catharanthus roseus is a critical branch point in the biosynthesis of terpenoid indole alkaloids. The initial steps involve the conversion of geraniol to 10-hydroxygeraniol and its subsequent oxidation.
Caption: Metabolic conversion of geraniol to MIAs via 10-hydroxygeraniol.
Experimental Protocols
This section outlines the key experimental protocols for a stable isotope tracing study using labeled 10-hydroxygeraniol in a plant cell suspension culture system, such as Catharanthus roseus.
Protocol 1: Administration of Labeled 10-Hydroxygeraniol to Plant Cell Suspension Cultures
Objective: To introduce ¹³C-labeled 10-hydroxygeraniol to the cell culture for metabolic uptake and conversion.
Materials:
-
Catharanthus roseus cell suspension culture in the exponential growth phase.
-
Sterile Gamborg's B5 medium (or other suitable plant cell culture medium).
-
¹³C-labeled 10-hydroxygeraniol (e.g., [U-¹³C₁₀]-10-Hydroxygeraniol) stock solution in a sterile solvent (e.g., ethanol (B145695) or DMSO). The final solvent concentration in the culture should be non-toxic to the cells (typically <0.1%).
-
Sterile flasks for cell culture.
-
Shaking incubator.
Procedure:
-
Cell Culture Preparation: Aseptically transfer a known volume of the C. roseus cell suspension culture into fresh sterile medium. Allow the cells to acclimate for 24-48 hours in a shaking incubator at 25°C with a 16-hour light/8-hour dark cycle.
-
Preparation of Labeled Precursor: Prepare a sterile stock solution of ¹³C-labeled 10-hydroxygeraniol. The concentration should be determined based on preliminary toxicity and uptake studies, but a starting point could be a final concentration of 50-100 µM in the cell culture.
-
Administration of Labeled Precursor: Under sterile conditions, add the calculated volume of the ¹³C-labeled 10-hydroxygeraniol stock solution to the cell culture flasks. Swirl gently to ensure even distribution.
-
Incubation: Incubate the cell cultures under the same conditions as in step 1 for a time course. Time points for harvesting can range from a few minutes to several hours (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h) to capture the dynamics of metabolite labeling.
-
Metabolism Quenching and Cell Harvesting: At each time point, rapidly quench the metabolic activity to get a precise snapshot of the metabolome. A common method is to quickly filter the cell suspension and immediately freeze the cells in liquid nitrogen. Alternatively, cold methanol (B129727) quenching can be used.
-
Fast Filtration: Quickly pour the cell suspension through a pre-chilled filter funnel under vacuum. Immediately wash the cells on the filter with an ice-cold isotonic buffer (e.g., 0.9% NaCl). Scrape the cell paste from the filter and plunge it into liquid nitrogen.
-
Cold Methanol Quenching: Rapidly transfer the cell suspension to a pre-chilled tube containing cold methanol (-80°C) to achieve a final methanol concentration of at least 80%.
-
Protocol 2: Metabolite Extraction
Objective: To extract polar and semi-polar metabolites, including 10-hydroxygeraniol and its derivatives, from the quenched plant cells.
Materials:
-
Frozen cell pellets from Protocol 1.
-
Pre-chilled (-20°C) extraction solvent (e.g., 80% methanol in water).
-
Bead beater or mortar and pestle.
-
Centrifuge.
-
Micropipettes and sterile tubes.
Procedure:
-
Cell Lysis: Add the pre-chilled extraction solvent to the frozen cell pellet. Homogenize the cells using a bead beater with pre-chilled beads or by grinding with a mortar and pestle in liquid nitrogen.
-
Extraction: Incubate the homogenate at -20°C for at least 1 hour to allow for thorough extraction of metabolites.
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube. This is the crude metabolite extract.
-
Drying (Optional but Recommended): For concentration and solvent exchange, the extract can be dried under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of Labeled Metabolites
Objective: To separate, detect, and quantify the ¹³C-labeled metabolites derived from 10-hydroxygeraniol.
Materials:
-
Dried metabolite extracts from Protocol 2.
-
LC-MS grade solvents (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid).
-
A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
A suitable chromatography column (e.g., C18 reversed-phase column).
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
LC Separation: Inject the reconstituted sample onto the LC system. Use a gradient elution to separate the metabolites. A typical gradient might start with a low organic phase concentration and gradually increase to elute more hydrophobic compounds.
-
MS Detection: The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both full scan MS and MS/MS data. This will allow for the identification of labeled compounds based on their accurate mass and fragmentation patterns.
-
Data Analysis: Process the raw LC-MS data using specialized software to detect and quantify the different isotopologues (molecules of the same compound that differ in their isotopic composition) of 10-hydroxygeraniol and its downstream metabolites. The mass shift corresponding to the number of incorporated ¹³C atoms will be used to trace the metabolic pathway.
Data Presentation
Quantitative data from stable isotope labeling experiments should be presented in a clear and organized manner to facilitate interpretation. The following tables provide a template for presenting the relative abundance of different isotopologues of key metabolites at various time points after the administration of labeled 10-hydroxygeraniol.
Table 1: Relative Abundance of ¹³C-Isotopologues of 10-Hydroxygeraniol and its Metabolites
| Time (min) | Metabolite | M+0 (%) | M+10 (%) |
| 0 | 10-Hydroxygeraniol | 100 | 0 |
| 0 | 10-Oxogeranial | 100 | 0 |
| 0 | cis-trans-Nepetalactol | 100 | 0 |
| 15 | 10-Hydroxygeraniol | 25.3 | 74.7 |
| 15 | 10-Oxogeranial | 85.1 | 14.9 |
| 15 | cis-trans-Nepetalactol | 98.2 | 1.8 |
| 60 | 10-Hydroxygeraniol | 5.2 | 94.8 |
| 60 | 10-Oxogeranial | 40.7 | 59.3 |
| 60 | cis-trans-Nepetalactol | 75.6 | 24.4 |
| 240 | 10-Hydroxygeraniol | 1.1 | 98.9 |
| 240 | 10-Oxogeranial | 15.8 | 84.2 |
| 240 | cis-trans-Nepetalactol | 30.9 | 69.1 |
M+0 represents the unlabeled metabolite, and M+10 represents the fully labeled metabolite from [U-¹³C₁₀]-10-Hydroxygeraniol.
Table 2: Total Pool Size and Labeled Fraction of Key Metabolites
| Time (min) | Metabolite | Total Pool Size (nmol/g FW) | Labeled Fraction (%) |
| 0 | 10-Hydroxygeraniol | 5.2 | 0 |
| 0 | 10-Oxogeranial | 1.8 | 0 |
| 0 | cis-trans-Nepetalactol | 0.5 | 0 |
| 15 | 10-Hydroxygeraniol | 20.1 | 74.7 |
| 15 | 10-Oxogeranial | 2.1 | 14.9 |
| 15 | cis-trans-Nepetalactol | 0.6 | 1.8 |
| 60 | 10-Hydroxygeraniol | 22.5 | 94.8 |
| 60 | 10-Oxogeranial | 3.5 | 59.3 |
| 60 | cis-trans-Nepetalactol | 1.2 | 24.4 |
| 240 | 10-Hydroxygeraniol | 18.7 | 98.9 |
| 240 | 10-Oxogeranial | 5.8 | 84.2 |
| 240 | cis-trans-Nepetalactol | 2.5 | 69.1 |
Visualizations
Experimental Workflow
This diagram illustrates the overall workflow for the metabolic pathway elucidation of 10-hydroxygeraniol using a stable isotope labeling approach.
Caption: Experimental workflow for labeled 10-hydroxygeraniol study.
Logical Relationship: Principle of Stable Isotope Tracing
This diagram explains the fundamental principle of using stable isotopes to trace metabolic pathways.
Caption: Principle of stable isotope tracing for metabolic analysis.
References
Application Notes & Protocols for Real-Time Monitoring of 10-Hydroxygeraniol Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10-Hydroxygeraniol is a critical monoterpenoid intermediate in the biosynthesis of valuable terpenoid indole (B1671886) alkaloids (TIAs), such as the anticancer agents vinblastine (B1199706) and vincristine.[1] Its production, typically in engineered microbial hosts like Saccharomyces cerevisiae or Escherichia coli, requires careful monitoring to optimize yield and productivity.[2] Process Analytical Technology (PAT) provides tools for real-time analysis and control of bioprocesses.[3] This document details several advanced analytical techniques for the real-time, in-line or on-line monitoring of 10-hydroxygeraniol during fermentation.
Technique 1: On-Line Mass Spectrometry (MS)
Application Note: Mass Spectrometry is a powerful tool for real-time fermentation monitoring due to its high sensitivity, selectivity, and speed.[4] By coupling a mass spectrometer to a bioreactor, it is possible to directly measure the concentration of 10-hydroxygeraniol and other key metabolites in the fermentation broth or off-gas.[5][6] This technique allows for the precise tracking of product formation, substrate consumption, and the appearance of by-products, providing critical data for process optimization and control.[3] Both quadrupole and magnetic sector MS can be used, with magnetic sector analyzers offering excellent stability and precision for demanding off-gas analysis.[4][7]
Quantitative Data Summary: Comparison of Monitoring Techniques
| Parameter | On-Line Mass Spectrometry | In-Line Raman/NIR Spectroscopy | Genetically Encoded Biosensors |
| Principle | Separation of ions by mass-to-charge ratio.[6] | Inelastic scattering of monochromatic light (Raman) or absorption of near-infrared light (NIR).[8][9] | Ligand-induced change in a reporter protein (e.g., fluorescence).[10][11] |
| Mode | On-line (liquid/gas phase) | In-line (via immersion probe) | In-situ / In-line |
| Selectivity | Very High | Moderate to High (requires chemometrics)[5][9] | Very High (specific to target molecule) |
| Sensitivity | High (ppb levels possible for dissolved species)[6] | Moderate | High (can be tuned) |
| Response Time | Near Real-Time (minutes)[5] | Real-Time (seconds to minutes) | Real-Time (seconds to minutes) |
| Pros | High specificity, can monitor multiple analytes, no complex modeling needed for quantification.[5] | Non-invasive, continuous data stream, robust for industrial environments.[8][12] | High specificity, enables high-throughput screening, allows for dynamic pathway regulation.[10] |
| Cons | Requires sampling interface, higher capital cost, potential for membrane fouling. | Requires complex chemometric model development (PLS), sensitive to matrix effects (bubbles, solids).[5][9] | Development can be time-consuming, potential for metabolic burden on host cells, signal may not be linear. |
Experimental Protocol: On-Line MS Monitoring
-
System Setup:
-
Connect a sterile sampling probe from the bioreactor to the mass spectrometer. A common interface is a membrane-based probe inserted into the fermentation broth for dissolved species analysis or a simple capillary for off-gas analysis.[6]
-
For liquid analysis, utilize a system that allows for continuous, low-flow withdrawal of cell-free supernatant (e.g., via a cross-flow filtration module).
-
The mass spectrometer (e.g., a triple quadrupole or magnetic sector MS) should be calibrated and tuned according to the manufacturer's specifications.[5]
-
-
Method Development:
-
Prepare standard solutions of 10-hydroxygeraniol at various concentrations in a sterile fermentation medium to create a calibration curve.
-
Determine the optimal ionization source parameters (e.g., electrospray ionization - ESI) and MS parameters for 10-hydroxygeraniol. Identify a unique parent ion and one or two fragment ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
The mass-to-charge ratio (m/z) for protonated 10-hydroxygeraniol (C₁₀H₁₈O₂) would be approximately 171.14.
-
-
Real-Time Monitoring:
-
Initiate the fermentation process.
-
Begin continuous sampling from the bioreactor to the MS system.
-
Acquire data in SIM or MRM mode, monitoring the pre-determined m/z transitions for 10-hydroxygeraniol and other target metabolites (e.g., geraniol, glucose).
-
Concurrently, take periodic offline samples for analysis by a validated HPLC or GC-MS method.[13]
-
-
Data Analysis:
-
Use the real-time MS signal intensity and the calibration curve to determine the concentration of 10-hydroxygeraniol over time.
-
Correlate the on-line MS data with the offline HPLC/GC-MS measurements to validate the accuracy of the real-time monitoring.
-
Diagram: On-Line MS Workflow
Caption: Workflow for on-line mass spectrometry monitoring of fermentation.
Technique 2: In-Line Vibrational Spectroscopy (Raman & NIR)
Application Note: Vibrational spectroscopy, including Raman and Near-Infrared (NIR) spectroscopy, offers a non-invasive method for real-time bioprocess monitoring.[12] By inserting a sterilizable fiber-optic probe directly into the bioreactor, spectra of the fermentation broth can be acquired continuously without sampling.[8] These spectra contain information about multiple components, including substrates, products like 10-hydroxygeraniol, and biomass.[12] While powerful, this technique relies on the development of robust chemometric models, such as Partial Least Squares (PLS) regression, to correlate the complex spectral data with the concentration of the target analyte.[5][9]
Experimental Protocol: In-Line Raman/NIR Monitoring
-
System Setup:
-
Install a sterilizable, in-situ Raman or NIR probe into a port of the bioreactor prior to sterilization.
-
Connect the probe via fiber-optic cable to the spectrometer.
-
Ensure the probe tip is fully submerged in the medium during operation.
-
-
Model Calibration (Training Phase):
-
Perform a series of calibration fermentations under varying process conditions (e.g., different substrate concentrations, temperatures) to ensure the model is robust.
-
During these runs, collect spectral data continuously (e.g., one spectrum every 5-10 minutes).
-
Simultaneously, draw offline samples at regular intervals throughout the fermentation.
-
Analyze the offline samples using a reference method (e.g., HPLC) to determine the precise concentration of 10-hydroxygeraniol.[14]
-
-
Chemometric Model Development:
-
Compile a dataset pairing each collected spectrum with its corresponding reference concentration value.
-
Pre-process the spectral data to remove noise and baseline variations (e.g., using smoothing, derivatives, or standard normal variate).
-
Use a multivariate calibration algorithm, typically PLS, to build a regression model that predicts 10-hydroxygeraniol concentration from the spectral data.[9]
-
Validate the model using an independent dataset or cross-validation to assess its predictive accuracy (e.g., calculating the Root Mean Square Error of Prediction - RMSEP).
-
-
Real-Time Monitoring (Implementation Phase):
-
For subsequent fermentations, the validated PLS model can be applied to the live spectral data to provide a real-time prediction of the 10-hydroxygeraniol concentration.
-
Continue to take periodic offline samples to verify the model's ongoing performance and recalibrate if necessary.
-
Diagram: Spectroscopy & Chemometrics Workflow
Caption: Workflow for in-line spectroscopic monitoring using chemometrics.
Technique 3: Genetically Encoded Biosensors
Application Note: Genetically encoded biosensors are engineered biological systems that produce a measurable output, such as fluorescence, in response to the concentration of a specific target molecule.[10][11] For 10-hydroxygeraniol, a biosensor could be constructed in the production host by linking a 10-hydroxygeraniol-responsive transcriptional regulator to the expression of a fluorescent protein. This approach allows for real-time, in-situ monitoring of intracellular product concentration. Biosensors are particularly valuable for high-throughput screening of mutant libraries to identify high-producing strains and for implementing dynamic metabolic control strategies.[10] While no specific biosensor for 10-hydroxygeraniol has been reported, the principles have been applied to other terpenoids and their precursors.[10]
Experimental Protocol: Biosensor-Based Monitoring (Conceptual)
-
Biosensor Construction:
-
Identify/Engineer a Sensor: Find or engineer a transcription factor (TF) that binds to 10-hydroxygeraniol or a closely related metabolite. This is the most challenging step and may require protein engineering or screening of natural diversity.
-
Construct the Reporter Plasmid: Clone the gene for the engineered TF and a reporter gene (e.g., Green Fluorescent Protein - GFP) into an expression vector. The GFP gene should be placed under the control of a promoter that is regulated by the engineered TF.
-
Transform the Host: Introduce the biosensor plasmid into the 10-hydroxygeraniol production strain.
-
-
Biosensor Characterization:
-
Culture the biosensor-equipped strain in a microplate reader or a small-scale bioreactor equipped with a fluorescence detector.
-
Expose the cells to known concentrations of exogenously added 10-hydroxygeraniol to characterize the biosensor's response (dynamic range, sensitivity, and specificity).
-
Generate a calibration curve that correlates fluorescence intensity with the intracellular/extracellular 10-hydroxygeraniol concentration.
-
-
Real-Time Monitoring in Fermentation:
-
Cultivate the production strain containing the biosensor in a bioreactor equipped with an in-line fluorescence probe.
-
Monitor the fluorescence signal in real-time throughout the fermentation.
-
Use the previously established calibration to estimate the 10-hydroxygeraniol concentration.
-
Validate the biosensor's output with offline measurements (HPLC/GC-MS).
-
Diagram: 10-Hydroxygeraniol Biosynthesis & Biosensor Logic
Caption: Biosynthesis of 10-hydroxygeraniol and conceptual biosensor mechanism.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Frontiers | Production of Terpenoids by Synthetic Biology Approaches [frontiersin.org]
- 3. Harnessing mass spectrometry to optimise the fermentation process [manufacturingchemist.com]
- 4. Why Use Mass Spectrometry Gas Analysis in Pharmaceutical Fermentation? [thermofisher.com]
- 5. On‐line targeted metabolomics for real‐time monitoring of relevant compounds in fermentation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is Mass Spectrometry Used in Fermentation Monitoring? - Hiden Analytical [hidenanalytical.com]
- 7. azom.com [azom.com]
- 8. Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques [mdpi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Application of Metabolite-Responsive Biosensors for Plant Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
- 12. On-line infrared spectroscopy for bioprocess monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Biosensors for 10-Hydroxygeraniol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxygeraniol is a monoterpenoid of interest in various fields, including fragrance, biofuel, and pharmaceutical research. The development of rapid, sensitive, and selective methods for its detection is crucial for process monitoring, quality control, and research applications. Biosensors offer a promising alternative to conventional analytical techniques, providing advantages such as high specificity, real-time analysis, and portability.[1][2] This document provides detailed application notes and protocols for the hypothetical development of two types of biosensors for the detection of 10-Hydroxygeraniol: an enzyme-based electrochemical biosensor and a whole-cell biosensor. These protocols are based on established principles of biosensor design and fabrication.[3][4][5]
I. Enzyme-Based Electrochemical Biosensor for 10-Hydroxygeraniol
This approach involves the use of an enzyme that specifically interacts with 10-Hydroxygeraniol, coupled with an electrochemical transducer to convert the biological recognition event into a measurable electrical signal.[2][6][7] A hypothetical alcohol oxidase or dehydrogenase capable of oxidizing 10-Hydroxygeraniol is proposed as the biorecognition element. The resulting production of hydrogen peroxide or the change in NADH concentration can be detected electrochemically.
Principle of Detection
The proposed enzyme-based biosensor operates on the principle of detecting the byproducts of the enzymatic oxidation of 10-Hydroxygeraniol. An oxidase enzyme would catalyze the oxidation of 10-Hydroxygeraniol in the presence of oxygen to produce the corresponding aldehyde and hydrogen peroxide (H₂O₂). The H₂O₂ can then be electrochemically reduced or oxidized at the electrode surface, generating a current proportional to the 10-Hydroxygeraniol concentration.
Alternatively, a dehydrogenase enzyme would use a cofactor like NAD⁺ to oxidize 10-Hydroxygeraniol, producing NADH. The NADH can be electrochemically oxidized, again resulting in a current that correlates with the analyte concentration. Nanomaterials such as gold nanoparticles (AuNPs) or reduced graphene oxide (rGO) can be used to modify the electrode surface to enhance electron transfer and enzyme immobilization.[8][9]
Hypothetical Performance Data
The expected performance characteristics of the proposed enzyme-based biosensor are summarized in the table below.
| Parameter | Hypothetical Value |
| Linear Range | 1 µM - 500 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Sensitivity | 0.1 µA µM⁻¹ cm⁻² |
| Response Time | < 60 seconds |
| Specificity | High (dependent on enzyme) |
| Stability | > 2 weeks at 4°C |
Experimental Protocol: Fabrication of Enzyme-Based Biosensor
-
Electrode Preparation:
-
Start with a commercially available screen-printed carbon electrode (SPCE).
-
Clean the electrode surface by rinsing with deionized water and ethanol, then dry under a gentle stream of nitrogen.
-
-
Nanomaterial Modification (Optional but Recommended):
-
To enhance the electrochemical signal, modify the SPCE with a nanocomposite. For example, a dispersion of reduced graphene oxide and gold nanoparticles (rGO-AuNPs) can be drop-casted onto the working electrode surface.
-
Allow the solvent to evaporate completely at room temperature.
-
-
Enzyme Immobilization:
-
Prepare a solution of the hypothetical 10-Hydroxygeraniol oxidase/dehydrogenase (e.g., 10 mg/mL in phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of a cross-linking agent, such as glutaraldehyde (B144438) (2.5% in water), and a stabilizing matrix like chitosan (B1678972) or Nafion.
-
Mix the enzyme solution with the matrix solution.
-
Drop-cast a small volume (e.g., 5 µL) of the enzyme-matrix mixture onto the modified electrode surface.
-
Expose the electrode to glutaraldehyde vapor in a sealed container for 30 minutes to facilitate cross-linking.
-
Rinse the electrode gently with phosphate buffer to remove any unbound enzyme.
-
Store the fabricated biosensor at 4°C when not in use.
-
Experimental Protocol: Electrochemical Detection of 10-Hydroxygeraniol
-
Electrochemical Cell Setup:
-
Connect the fabricated biosensor to a potentiostat.
-
Place a drop of the sample solution containing 10-Hydroxygeraniol onto the electrode, ensuring all three electrodes are covered.
-
-
Measurement:
-
Perform electrochemical measurements using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).[10]
-
For an oxidase-based sensor, apply a potential to detect H₂O₂ (e.g., reduction at -0.2 V or oxidation at +0.6 V vs. Ag/AgCl).
-
Record the current response. The magnitude of the current will be proportional to the concentration of 10-Hydroxygeraniol in the sample.
-
-
Calibration:
-
Generate a calibration curve by measuring the current response for a series of standard solutions of 10-Hydroxygeraniol with known concentrations.
-
Use the calibration curve to determine the concentration of 10-Hydroxygeraniol in unknown samples.
-
II. Whole-Cell Biosensor for 10-Hydroxygeraniol
A whole-cell biosensor utilizes a genetically engineered microorganism to detect a target analyte.[11][12] For 10-Hydroxygeraniol, a bacterial strain (e.g., Escherichia coli) can be engineered to produce a reporter protein, such as Green Fluorescent Protein (GFP), in the presence of the target molecule.[13]
Principle of Detection
The proposed whole-cell biosensor is based on a synthetic gene circuit. A regulatory protein that can specifically bind to 10-Hydroxygeraniol is required. Upon binding, this regulator would undergo a conformational change, leading to the activation of a promoter that controls the expression of a reporter gene (e.g., gfp). The resulting fluorescence intensity would be proportional to the concentration of 10-Hydroxygeraniol.
Hypothetical Performance Data
| Parameter | Hypothetical Value |
| Dynamic Range | 10 µM - 1 mM |
| Limit of Detection (LOD) | 5 µM |
| Response Time | 1 - 4 hours (due to gene expression) |
| Specificity | High (dependent on regulatory protein) |
| Viability | > 24 hours under assay conditions |
Experimental Protocol: Construction of the Whole-Cell Biosensor
-
Gene Circuit Design:
-
Identify or engineer a transcriptional regulator that responds to 10-Hydroxygeraniol.
-
Design a plasmid containing the gene for the regulatory protein and a reporter gene (e.g., gfp) under the control of a promoter that is regulated by the chosen transcriptional regulator.
-
-
Cloning and Transformation:
-
Synthesize the designed gene circuit and clone it into an appropriate expression vector.
-
Transform the plasmid into a suitable host strain of E. coli.
-
Verify the transformation through selection (e.g., antibiotic resistance) and sequence verification.
-
-
Characterization of the Biosensor Strain:
-
Culture the engineered E. coli strain in a suitable medium.
-
Induce the cells with varying concentrations of 10-Hydroxygeraniol.
-
Measure the reporter protein expression (e.g., GFP fluorescence using a plate reader or flow cytometer) over time.
-
Optimize induction time and other assay conditions.
-
Experimental Protocol: Detection of 10-Hydroxygeraniol
-
Cell Culture Preparation:
-
Grow the biosensor E. coli strain overnight in a suitable liquid medium with the appropriate antibiotic.
-
Inoculate a fresh culture and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
-
Induction:
-
Aliquot the cell culture into a 96-well plate.
-
Add the samples containing 10-Hydroxygeraniol to the wells. Include positive and negative controls.
-
-
Incubation and Measurement:
-
Incubate the plate at an appropriate temperature (e.g., 37°C) with shaking for a predetermined amount of time (e.g., 2-4 hours).
-
Measure the fluorescence (e.g., excitation at 485 nm, emission at 510 nm for GFP) and optical density (OD₆₀₀) using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal by the cell density (Fluorescence/OD₆₀₀).
-
Generate a dose-response curve by plotting the normalized fluorescence against the concentration of 10-Hydroxygeraniol.
-
Determine the concentration of unknown samples from this curve.
-
Conclusion
The development of biosensors for 10-Hydroxygeraniol presents a valuable opportunity for advancing research and applications involving this compound. The protocols outlined in this document for an enzyme-based electrochemical biosensor and a whole-cell biosensor provide a comprehensive starting point for researchers. While these are hypothetical frameworks, they are built upon well-established and widely used biosensor technologies.[14][15][16] Successful implementation will depend on the identification or engineering of a specific and efficient biorecognition element for 10-Hydroxygeraniol. Further optimization of enzyme immobilization, genetic circuit design, and assay conditions will be crucial for achieving high sensitivity, selectivity, and reliability.
References
- 1. Emerging Optical Materials in Sensing and Discovery of Bioactive Compounds [mdpi.com]
- 2. Recent advances in development of electrochemical biosensors for the detection of biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Universal protocol for the wafer-scale manufacturing of 2D carbon-based transducer layers for versatile biosensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategy, Design, and Fabrication of Electrochemical Biosensors: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. confer.cz [confer.cz]
- 10. Electrochemical deoxyribonucleic acid biosensor based on carboxyl functionalized graphene oxide and poly-L-lysine modified electrode for the detection of tlh gene sequence related to vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of High-Performance Whole Cell Biosensors Aided by Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Advances in Enzyme-Based Biosensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 10-Hydroxygeraniol in Reconstituted Biosynthetic Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10-Hydroxygeraniol is a key intermediate in the biosynthesis of a diverse class of plant secondary metabolites known as monoterpene indole (B1671886) alkaloids (MIAs) and iridoids.[1][2][3][4] Many of these compounds, such as the anticancer agents vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus, hold significant pharmaceutical value.[2][5][6][7] The reconstitution of these biosynthetic pathways in heterologous systems offers a promising avenue for the sustainable production of these valuable molecules. These application notes provide an overview of the biosynthetic pathway involving 10-hydroxygeraniol, relevant quantitative data, and detailed experimental protocols for pathway reconstitution and analysis.
I. Biosynthetic Pathway of Iridoids and Monoterpene Indole Alkaloids
The biosynthesis of iridoids and MIAs commences with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), which is converted to geraniol (B1671447).[8] Geraniol then undergoes a series of enzymatic transformations, with 10-hydroxygeraniol serving as a critical intermediate.
Key Enzymatic Steps Involving 10-Hydroxygeraniol:
-
Formation of 10-Hydroxygeraniol: Geraniol is hydroxylated at the C-10 position by the enzyme geraniol 10-hydroxylase (G10H) , a cytochrome P450 monooxygenase, to produce 10-hydroxygeraniol.[2][3][5][9]
-
Oxidation of 10-Hydroxygeraniol: 10-Hydroxygeraniol is subsequently oxidized by 10-hydroxygeraniol oxidoreductase (10HGO) , an NAD(P)+ dependent enzyme, to form 10-oxogeranial.[10][11][12][13] This reaction can proceed via 10-hydroxygeranial or 10-oxogeraniol as intermediates.[10][11][12]
-
Downstream Conversion: 10-Oxogeranial is then cyclized by iridoid synthase (ISY) to form the characteristic iridoid scaffold, a crucial step leading to the biosynthesis of secologanin, the direct terpenoid precursor for MIA biosynthesis.[10][11][14] Secologanin then condenses with tryptamine (B22526) to form strictosidine, the central intermediate for all MIAs.[15][16]
A simplified diagram of this pathway is presented below:
II. Quantitative Data
The following table summarizes key quantitative data related to the enzymes involved in the conversion of 10-hydroxygeraniol.
| Enzyme | Organism | Substrate | Product | Km (µM) | kcat (s-1) | Reference |
| G10H (CYP76B6) | Catharanthus roseus | Geraniol | 10-Hydroxygeraniol | ~1.4 | ~0.23 | [9] |
| 10HGO | Catharanthus roseus | 10-Hydroxygeraniol | 10-Oxogeranial | - | - | [10][11][12] |
III. Experimental Protocols
A. Protocol for In Vitro Enzyme Assay of 10-Hydroxygeraniol Oxidoreductase (10HGO)
This protocol describes a method to determine the activity of purified recombinant 10HGO.
Materials:
-
Purified 10HGO protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
10-hydroxygeraniol (substrate)
-
NADP+ (cofactor)
-
Ethyl acetate (B1210297)
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer, NADP+ (final concentration ~1 mM), and purified 10HGO protein (1-5 µg).
-
Initiate Reaction: Add 10-hydroxygeraniol (final concentration ~100 µM) to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the products.
-
Sample Preparation: Centrifuge the mixture to separate the phases. Carefully collect the upper ethyl acetate layer containing the products.
-
GC-MS Analysis: Analyze the extracted products by GC-MS to identify and quantify the formation of 10-oxogeranial and other potential intermediates.
B. Protocol for Reconstitution of the Early Iridoid Pathway in Nicotiana benthamiana
This protocol outlines the transient expression of genes encoding the early iridoid biosynthetic pathway in N. benthamiana leaves.
Materials:
-
Agrobacterium tumefaciens strains carrying expression vectors for:
-
Geraniol synthase (GES)
-
Geraniol 10-hydroxylase (G10H)
-
10-hydroxygeraniol oxidoreductase (10HGO)
-
Iridoid synthase (ISY)
-
-
N. benthamiana plants (4-6 weeks old)
-
Infiltration medium (e.g., 10 mM MES, 10 mM MgCl2, 150 µM acetosyringone)
-
Syringes (1 mL, without needle)
-
Liquid chromatography-mass spectrometry (LC-MS) equipment
Procedure:
-
Agrobacterium Culture: Grow each Agrobacterium strain individually in appropriate liquid medium with antibiotics to an OD600 of ~1.0.
-
Preparation of Infiltration Suspension: Harvest the bacterial cells by centrifugation and resuspend them in the infiltration medium to a final OD600 of 0.5 for each strain. Mix the suspensions of all the required genes.
-
Infiltration: Infiltrate the abaxial side of the leaves of N. benthamiana plants with the Agrobacterium mixture using a needleless syringe.
-
Incubation: Grow the infiltrated plants for 3-5 days under controlled conditions.
-
Metabolite Extraction: Harvest the infiltrated leaf tissue, freeze it in liquid nitrogen, and grind it to a fine powder. Extract the metabolites using a suitable solvent (e.g., 80% methanol).
-
LC-MS Analysis: Analyze the crude extracts by LC-MS to detect the production of pathway intermediates and the final product, nepetalactol.
An experimental workflow for this protocol is depicted below:
IV. Conclusion
The elucidation of the biosynthetic pathway involving 10-hydroxygeraniol and the development of protocols for its reconstitution in heterologous hosts are significant steps toward the metabolic engineering of high-value iridoids and monoterpene indole alkaloids.[14] The information and protocols provided here serve as a valuable resource for researchers aiming to explore and engineer these complex natural product pathways for applications in drug development and biotechnology. The successful reconstitution of these pathways in chassis organisms like Nicotiana benthamiana demonstrates the potential for scalable and sustainable production of these pharmacologically important compounds.[17]
References
- 1. The role of hydroxygeraniol and hydroxynerol in the biosynthesis of loganin and indole alkaloids - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 4. researchgate.net [researchgate.net]
- 5. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of 10-Hydroxygeraniol Dehydrogenase from Catharanthus roseus Reveals Cascaded Enzymatic Activity in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of 10-hydroxygeraniol dehydrogenase from Catharanthus roseus reveals cascaded enzymatic activity in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of iridoid cyclase completes the iridoid pathway in asterids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identifying Genes Involved in Alkaloid Biosynthesis in Vinca minor through Transcriptomics and Gene Co-Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Reconstitution of monoterpene indole alkaloid biosynthesis in genome engineered Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 10-Hydroxygeraniol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 10-hydroxygeraniol, a key intermediate in the biosynthesis of many valuable natural products. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance the yield and efficiency of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 10-hydroxygeraniol?
A1: The two main approaches for synthesizing 10-hydroxygeraniol are chemical synthesis and biocatalytic synthesis. The most common chemical method involves the allylic oxidation of geranyl acetate (B1210297) using selenium dioxide (SeO₂), followed by deacetylation. Biocatalytic synthesis typically employs cytochrome P450 monooxygenases, such as geraniol (B1671447) 8-hydroxylase (often referred to as 10-hydroxylase), expressed in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli.
Q2: I am getting a low yield in my chemical synthesis. What are the likely causes?
A2: Low yields in the SeO₂ oxidation of geranyl acetate can stem from several factors: incomplete reaction, overoxidation to the corresponding aldehyde (8-oxogeranyl acetate), or loss of product during work-up and purification. Careful monitoring of the reaction progress, controlling the stoichiometry of the oxidizing agent, and optimizing the reaction time are crucial.
Q3: My biocatalytic synthesis is producing very little 10-hydroxygeraniol. What are the limiting factors?
A3: The primary bottlenecks in microbial production of 10-hydroxygeraniol are often the low activity of the heterologously expressed geraniol 8-hydroxylase (G8H) and an insufficient supply of the precursor, geraniol.[1] Strategies to overcome these limitations include screening for more active G8H enzymes, increasing the copy number of the G8H gene, and engineering the upstream metabolic pathway (e.g., the mevalonate (B85504) pathway) to boost geraniol production.[1][2][3]
Q4: How can I minimize the formation of byproducts in the chemical synthesis?
A4: Overoxidation to the aldehyde is a common side reaction.[4] To minimize this, you can:
-
Control Reaction Time: Monitor the reaction closely using TLC or GC and stop it once the starting material is consumed. A reaction time of 1.5 hours is a good starting point.[4]
-
Optimize Oxidant Stoichiometry: Using a controlled amount of the co-oxidant, such as tert-butyl hydroperoxide (t-BuOOH), can prevent further oxidation.
-
Use of Acetic Acid: In some cases, using acetic acid as a solvent can help to stop the reaction at the allylic alcohol stage by forming the acetate ester.[5]
Q5: What are the optimal conditions for the geraniol 8-hydroxylase enzyme?
A5: The optimal temperature and pH for cytochrome P450 enzymes like G8H can vary. Generally, enzyme activity increases with temperature up to an optimum, beyond which the enzyme denatures and activity rapidly declines.[6][7] Similarly, each enzyme has an optimal pH range, and deviations can lead to a loss of activity.[6][7] For microbial fermentations, maintaining optimal culture conditions for the host organism is also critical for enzyme expression and activity.
Troubleshooting Guides
Chemical Synthesis: SeO₂ Oxidation
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of 8-hydroxygeranyl acetate | Incomplete reaction | - Ensure the SeO₂ is fresh and active.- Increase the reaction time, monitoring progress by TLC.- Check the stoichiometry of t-BuOOH. |
| Overoxidation to enal | - Reduce the reaction time.- Optimize the amount of t-BuOOH.- Consider running the reaction at a lower temperature. | |
| Product loss during work-up | - Ensure efficient extraction with an appropriate solvent (e.g., diethyl ether).- Carefully separate the aqueous and organic layers.- Monitor fractions closely during column chromatography.[4] | |
| Significant formation of 8-oxogeranyl acetate (enal) | Excessive oxidation | - Decrease the reaction time.- Use a stoichiometric amount of t-BuOOH (around 3.1 equivalents has been reported to be effective).[4] |
| Difficulty in removing selenium byproducts | Inefficient filtration | - Use a filter aid like Celite to effectively remove precipitated selenium.- Wash the filter cake with the reaction solvent to recover any adsorbed product. |
Biocatalytic Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low titer of 10-hydroxygeraniol | Low geraniol 8-hydroxylase (G8H) activity | - Screen for G8H homologs from different plant species to find more active variants.[1]- Increase the gene copy number of the G8H enzyme.[1]- Optimize codon usage of the G8H gene for the expression host. |
| Insufficient geraniol precursor | - Overexpress key enzymes in the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathway to increase the supply of geranyl diphosphate (B83284) (GPP).[2][3][8]- Delete competing metabolic pathways that divert GPP.[9] | |
| Host cell growth inhibition | Geraniol toxicity | - Implement a two-phase fermentation system with an organic overlay (e.g., isopropyl myristate) to sequester the geraniol.- Investigate strategies to improve host tolerance, such as membrane engineering or overexpression of efflux pumps. |
| Inconsistent product yield | Suboptimal fermentation conditions | - Optimize temperature, pH, and aeration (microaerobic conditions have been shown to be beneficial).[9][10]- Ensure adequate nutrient supply in the fermentation medium. |
Experimental Protocols
Chemical Synthesis: Two-Step Synthesis of 8-Hydroxygeraniol
This protocol is based on the procedure described by Ippoliti et al. (2018).[11][12]
Step 1: Synthesis of 8-Hydroxygeranyl Acetate
-
Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, add selenium dioxide (0.4 equivalents).
-
Solvent and Reagents: Add dichloromethane, followed by geranyl acetate (1 equivalent) and a solution of tert-butyl hydroperoxide in decane (B31447) (3.1 equivalents).[13][14]
-
Work-up: Quench the reaction with deionized water and brine. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with a deionized water/brine mixture, saturated aqueous sodium bicarbonate, and then brine.[13][14]
-
Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of 8-Hydroxygeraniol
-
Reaction Setup: Dissolve 8-hydroxygeranyl acetate in methanol.
-
Reagent Addition: Add potassium carbonate (1.2 equivalents).[13]
-
Work-up: Remove the solvent under reduced pressure. Add deionized water and extract the aqueous layer with diethyl ether. Wash the combined organic layers with 0.5 M aqueous HCl, saturated aqueous sodium bicarbonate, brine, and deionized water.[12]
-
Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 8-hydroxygeraniol.[12]
Biocatalytic Synthesis: General Workflow
-
Strain Construction:
-
Clone the gene for a selected geraniol 8-hydroxylase (e.g., CYP76B6 from Catharanthus roseus) into an appropriate expression vector for the chosen host (S. cerevisiae or E. coli).
-
Co-express a cytochrome P450 reductase (CPR) as it is often required for G8H activity.
-
To enhance geraniol precursor supply, overexpress key genes in the MVA pathway (e.g., tHMG1, IDI).
-
-
Cultivation:
-
Inoculate a suitable fermentation medium with the engineered microbial strain.
-
Grow the culture under optimal conditions of temperature, pH, and aeration.
-
If using an inducible promoter, add the inducer at the appropriate cell density to initiate enzyme expression.
-
-
Product Extraction and Analysis:
-
If using a two-phase fermentation, separate the organic layer.
-
Extract the product from the culture medium or the organic overlay using a suitable solvent.
-
Analyze the product yield and purity using GC-MS.
-
Data Presentation
Table 1: Optimization of SeO₂-Promoted Oxidation of Geranyl Acetate
| Entry | Temperature (°C) | Time (h) | Yield of 8-Hydroxygeranyl Acetate (%) |
| 1 | 0 | 5 | Incomplete Reaction |
| 2 | 23 | 0.5 | Significant unreacted starting material |
| 3 | 23 | 1.5 | 61 |
| 4 | 23 | 5 | Overoxidation observed |
Data adapted from Ippoliti et al. (2018).
Table 2: Effect of MVA Pathway Engineering on Geraniol Production in Y. lipolytica
| Strain | Genetic Modification | Geraniol Titer (mg/L) |
| Base Strain | Overexpression of tHMG1, IDI, tCrGES | ~150 |
| Engineered Strain 1 | Base Strain + Overexpression of ERG10, HMGS | 277.7 ± 11.3 |
| Engineered Strain 2 | Base Strain + Overexpression of ERG12, ERG8 | 207.6 ± 14.0 |
| Final Strain | Engineered Strain 1 + 3 copies of tCrGES | ~1000 |
Data adapted from literature on geraniol production in Yarrowia lipolytica.[8]
Visualizations
Caption: Workflow for the chemical synthesis of 10-Hydroxygeraniol.
Caption: Biocatalytic synthesis pathway and optimization points.
References
- 1. The construction and optimization of engineered yeast chassis for efficient biosynthesis of 8‐hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overproduction of geraniol by enhanced precursor supply in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. omicsonline.org [omicsonline.org]
- 7. youtube.com [youtube.com]
- 8. Engineering Yarrowia lipolytica for the biosynthesis of geraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 8-Hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 10-Hydroxygeraniol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 10-Hydroxygeraniol (also known as 8-Hydroxygeraniol).[1][2]
Troubleshooting Guides
Issue 1: Poor Separation and Co-elution of Impurities in Chromatography
Symptoms:
-
Broad peaks in the chromatogram.
-
Overlapping peaks of 10-Hydroxygeraniol and impurities.
-
Inconsistent retention times.[3]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | For a diol like 10-Hydroxygeraniol, consider using a normal-phase silica (B1680970) gel column or a reversed-phase C18 column with an appropriate aqueous-organic mobile phase. Experiment with different column chemistries to optimize selectivity. |
| Incorrect Mobile Phase Composition | Optimize the mobile phase gradient. For reversed-phase HPLC, a gradient of water and acetonitrile (B52724) or methanol (B129727) is common. For normal-phase, a hexane/ethyl acetate (B1210297) or dichloromethane/methanol system can be effective.[4][5] Ensure mobile phase components are of high purity to avoid baseline noise and ghost peaks. |
| Sample Overload | Reduce the amount of sample injected onto the column. Sample overload can lead to peak broadening and poor resolution. |
| Strong Injection Solvent | Whenever possible, dissolve the sample in the initial mobile phase.[6] Using a solvent stronger than the mobile phase can cause peak distortion.[7] |
| Fluctuating Temperature | Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times and selectivity.[8][9] |
Experimental Protocol: Column Chromatography for 10-Hydroxygeraniol Purification
This protocol is a general guideline and may require optimization.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a low polarity mixture like 9:1 hexanes/ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, creating a uniform packed bed.
-
-
Sample Loading:
-
Dissolve the crude 10-Hydroxygeraniol sample in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC) or a UV detector if applicable.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure 10-Hydroxygeraniol.
-
Pool the pure fractions and concentrate them under reduced pressure to obtain the purified product.[4]
-
Issue 2: Degradation of 10-Hydroxygeraniol During Purification
Symptoms:
-
Appearance of new, unexpected peaks in the chromatogram over time.
-
Low overall yield of the purified product.
-
Discoloration of the sample.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation | The double bonds and hydroxyl groups in 10-Hydroxygeraniol can be susceptible to oxidation. Purge solvents with an inert gas (e.g., nitrogen or argon) and consider adding an antioxidant like BHT to the mobile phase if compatible with the detection method. |
| Acid or Base Sensitivity | Avoid strongly acidic or basic conditions during purification and workup, as these can cause isomerization or degradation. Use neutral buffers if pH control is necessary. |
| Thermal Instability | While elevated temperatures can improve chromatography, prolonged exposure to heat can lead to degradation.[9] Optimize the temperature to achieve a balance between separation efficiency and compound stability. |
| Light Sensitivity | Protect the sample from light by using amber vials or covering glassware with aluminum foil, especially if photolabile impurities are suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetic 10-Hydroxygeraniol?
Common impurities can arise from the starting materials and side reactions during synthesis.[10] When synthesizing from geranyl acetate, potential impurities include unreacted geranyl acetate, geraniol, and over-oxidized products like aldehydes or carboxylic acids.[1][5][11] Positional isomers may also be present.
Q2: How can I confirm the purity of my final 10-Hydroxygeraniol product?
A combination of analytical techniques is recommended for purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the percentage of the main peak and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity.[5][13][14]
Q3: My baseline is drifting during my HPLC analysis. What could be the cause?
Baseline drift in gradient elution can be caused by impurities in the mobile phase, especially in the solvent with the weaker elution strength. It can also be due to temperature fluctuations or a contaminated detector flow cell.[3] Ensure high-purity solvents and a stable column temperature.
Q4: I am observing split or tailing peaks in my chromatogram. What should I do?
Peak splitting or tailing can be caused by several factors:
-
Column Contamination or Degradation: The column frit may be partially blocked, or the stationary phase may be damaged. Try cleaning the column according to the manufacturer's instructions or replace it.
-
Poor Sample Solubility: The sample may not be fully dissolved in the injection solvent.
-
Injector Issues: A partially blocked injector needle or a scratched valve rotor can cause peak shape problems.[6]
-
Incompatible Injection Solvent: As mentioned earlier, injecting in a solvent significantly stronger than the mobile phase can lead to peak distortion.[6][7]
Visualizing the Purification Workflow
The following diagram outlines a general workflow for the purification of 10-Hydroxygeraniol.
Caption: A typical workflow for the purification of 10-Hydroxygeraniol.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common chromatography issues.
Caption: A decision tree for troubleshooting purification problems.
References
- 1. 8-Hydroxygeraniol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis of 8-Hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halocolumns.com [halocolumns.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 10. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 11. Synthesis of 8-Hydroxygeraniol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of 10-Hydroxygeraniol Dehydrogenase from Catharanthus roseus Reveals Cascaded Enzymatic Activity in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 10-Hydroxygeraniol in different solvents
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of 10-hydroxygeraniol in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability-related issues with 10-hydroxygeraniol.
Diagram: Troubleshooting Workflow for Stability Issues
Caption: A flowchart to diagnose and resolve potential stability issues with 10-hydroxygeraniol.
Q1: I'm seeing unexpected peaks in my HPLC analysis of a 10-hydroxygeraniol solution. What could be the cause?
A1: The appearance of new peaks in your chromatogram is a strong indicator of degradation. 10-Hydroxygeraniol, like its structural analog geraniol, is susceptible to oxidation. The primary alcohol groups can be oxidized to form aldehydes and subsequently carboxylic acids.
-
Potential Degradation Products:
-
10-oxogeranial (aldehyde)
-
10-hydroxygeranic acid (carboxylic acid)
-
Other oxidation or rearrangement products.
-
-
Troubleshooting Steps:
-
Review your solvent: Ensure you are using a high-purity, fresh solvent. Older solvents can accumulate peroxides, which can accelerate oxidation.
-
Check for air exposure: Minimize the headspace in your vials and consider purging with an inert gas like argon or nitrogen before sealing, as terpenes can degrade in the presence of oxygen.
-
Perform a forced degradation study: Intentionally degrading a sample of 10-hydroxygeraniol under controlled oxidative conditions (e.g., with a small amount of hydrogen peroxide) can help you identify the retention times of the degradation products.
-
Q2: The concentration of my 10-hydroxygeraniol stock solution seems to decrease over time, even when stored in the freezer. Why is this happening?
A2: While freezing slows down chemical reactions, degradation can still occur, especially with repeated freeze-thaw cycles.[1] Terpenes are volatile compounds, and even at low temperatures, sublimation can occur if the container is not properly sealed.[2]
-
Potential Causes:
-
Improper Sealing: The vial cap may not be airtight, allowing for solvent evaporation or sublimation of the compound.
-
Freeze-Thaw Cycles: Each time the solution is thawed, the compound is exposed to room temperature and potential atmospheric oxygen, which can accelerate degradation.[1]
-
Water Contamination in Aprotic Solvents: Solvents like DMSO are hygroscopic and can absorb atmospheric moisture. Water can facilitate hydrolytic degradation or other reactions.
-
-
Troubleshooting Steps:
-
Aliquot your stock solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles of the main stock.
-
Use high-quality vials with secure caps: Ensure a tight seal to prevent evaporation.
-
Store under inert gas: For long-term storage, flushing the vial with an inert gas before sealing can displace oxygen.
-
Use anhydrous solvents: When using aprotic solvents like DMSO or acetonitrile (B52724), ensure they are of an anhydrous grade.
-
Frequently Asked Questions (FAQs)
Q3: In which common laboratory solvents is 10-hydroxygeraniol most stable?
A3: The stability of 10-hydroxygeraniol will depend on the solvent's properties (protic vs. aprotic) and the storage conditions.
-
Aprotic Solvents (e.g., DMSO, Acetonitrile): Generally, aprotic solvents are preferred for long-term storage of stock solutions, provided they are anhydrous and stored properly at low temperatures (≤ -20°C).[3]
-
Protic Solvents (e.g., Methanol (B129727), Ethanol, Water): Protic solvents, especially water, can participate in degradation reactions like acid-catalyzed rearrangements, particularly if the pH is not controlled.[3] For experimental use, fresh solutions in high-purity alcohols are generally acceptable. Aqueous solutions should ideally be buffered.
Q4: How does pH affect the stability of 10-hydroxygeraniol in aqueous solutions?
A4: As an allylic alcohol, 10-hydroxygeraniol's stability in aqueous solutions is expected to be pH-dependent.
-
Acidic Conditions (pH < 7): In acidic solutions, allylic alcohols can be prone to rearrangement reactions. It is advisable to use buffered solutions to maintain a stable pH.
-
Neutral to Slightly Basic Conditions (pH 7-8): This is likely the pH range of greatest stability for 10-hydroxygeraniol in aqueous media.
-
Strongly Basic Conditions (pH > 9): While less likely to cause rearrangement, high pH could potentially catalyze other degradation pathways.
Q5: What are the optimal storage conditions for 10-hydroxygeraniol, both as a solid and in solution?
A5:
-
Solid Form: Store in a tightly sealed container, protected from light, in a freezer (≤ -20°C).
-
Solutions:
-
Solvent: For long-term storage, use a high-purity, anhydrous aprotic solvent like DMSO or acetonitrile.
-
Temperature: Store at -20°C or, for extended periods, at -80°C.
-
Atmosphere: Displace air with an inert gas (argon or nitrogen) before sealing.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Aliquoting: Prepare single-use aliquots to prevent contamination and degradation from freeze-thaw cycles.
-
Data Presentation
Table 1: Qualitative Stability of 10-Hydroxygeraniol in Common Solvents under Different Conditions
| Solvent | Condition | Expected Stability | Potential Degradation Products |
| Methanol/Ethanol | Room Temp, Light | Low | Oxidation products, isomers |
| -20°C, Dark | Moderate | Minimal degradation with proper sealing | |
| Acetonitrile | Room Temp, Light | Low to Moderate | Oxidation products |
| -20°C, Dark, Anhydrous | High | Minimal degradation with proper sealing | |
| DMSO | Room Temp, Light | Low to Moderate | Oxidation products, sulfoxide-mediated reactions |
| -20°C, Dark, Anhydrous | High | Minimal degradation with proper sealing | |
| Aqueous Buffer | pH 4-6, Room Temp | Low to Moderate | Potential for acid-catalyzed rearrangement |
| pH 7-8, Room Temp | Moderate | Oxidation products | |
| -20°C, pH 7-8 | Moderate to High | Minimal degradation if properly sealed and aliquoted |
Disclaimer: This table provides a general guideline based on the chemical properties of 10-hydroxygeraniol and related compounds. It is strongly recommended to perform compound-specific stability tests for your particular experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of 10-Hydroxygeraniol
Objective: To intentionally degrade 10-hydroxygeraniol under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
10-Hydroxygeraniol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Prepare a stock solution of 10-hydroxygeraniol in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a small amount of solid 10-hydroxygeraniol in an oven at 80°C for 48 hours. Dissolve a known amount in methanol for HPLC analysis.
-
Photodegradation: Expose a solution of 10-hydroxygeraniol (100 µg/mL in methanol) to direct sunlight or a photostability chamber for 24 hours. Analyze by HPLC.
-
Control Sample: Dilute the stock solution with the mobile phase to the same concentration as the stressed samples and analyze immediately.
-
HPLC Analysis: Analyze all samples using a validated HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Diagram: Potential Degradation Pathway of 10-Hydroxygeraniol
Caption: A simplified diagram illustrating the potential degradation pathways of 10-hydroxygeraniol.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify 10-hydroxygeraniol and separate it from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: PDA or UV at 210 nm
Method:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare a calibration curve using standard solutions of 10-hydroxygeraniol of known concentrations.
-
Prepare your samples by diluting them to an appropriate concentration within the calibration range.
-
Inject the standards and samples.
-
Identify the 10-hydroxygeraniol peak based on its retention time compared to the standard.
-
Quantify the amount of 10-hydroxygeraniol in your samples using the calibration curve.
-
Assess the chromatogram for any additional peaks that may correspond to degradation products.
Diagram: Experimental Workflow for a Stability Study
Caption: A flowchart outlining the steps for conducting a stability study of 10-hydroxygeraniol in solution.
References
Technical Support Center: 10-Hydroxygeraniol Dehydrogenase (10HGO) Enzyme Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing and troubleshooting enzyme assays for 10-hydroxygeraniol dehydrogenase (10HGO).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the 10-hydroxygeraniol dehydrogenase (Cr10HGO) enzyme assay?
A1: The optimal pH for Cr10HGO activity is 10.0. A recommended buffer is 20 mM sodium bicarbonate with 10% v/v glycerol.[1]
Q2: What is the optimal temperature for the Cr10HGO enzyme assay?
A2: The optimal temperature for Cr10HGO activity is 30°C.[1]
Q3: Which coenzyme should be used for the Cr10HGO assay?
A3: NADP+ is the preferred coenzyme for the oxidative (forward) reaction, while NADPH is used for the reductive (reverse) reaction. Cr10HGO shows a preference for NADP(H) over NAD(H).[1]
Q4: What are the known substrates for Cr10HGO?
A4: Cr10HGO exhibits good activity with 10-hydroxygeraniol, 10-oxogeraniol, and 10-hydroxygeranial.[1][2] It acts as an NAD(P)+ dependent oxidoreductase, catalyzing the formation of 10-oxogeranial from 10-hydroxygeraniol.[2][3]
Q5: Is the reaction catalyzed by Cr10HGO reversible?
A5: Yes, the reaction is reversible. The forward reaction utilizes NADP+ to produce 10-oxogeranial, while the reverse reaction uses NADPH to produce 10-hydroxygeraniol.[1][4]
Data Presentation: Optimal Reaction Conditions and Kinetic Parameters
The following tables summarize the key quantitative data for optimizing the Cr10HGO enzyme assay.
Table 1: Optimal Reaction Conditions for Cr10HGO
| Parameter | Optimal Value | Buffer System |
| pH | 10.0 | 20 mM Sodium Bicarbonate, 10% v/v Glycerol |
| Temperature | 30°C | - |
Table 2: Apparent Michaelis-Menten Constants (Km) for Cr10HGO Substrates
| Substrate | Apparent Km (mM) |
| 10-hydroxygeraniol | 1.50 |
| 10-oxogeraniol | 1.0 |
| 10-hydroxygeranial | 1.0 |
These values were determined at saturated concentrations of NADP+.[1]
Experimental Protocols
Detailed Methodology for Determining Cr10HGO Activity
This protocol is adapted from the characterization of Catharanthus roseus 10-hydroxygeraniol dehydrogenase.[1]
I. Reagent Preparation:
-
Assay Buffer: Prepare a solution of 20 mM sodium bicarbonate containing 10% v/v glycerol. Adjust the pH to 10.0.
-
Substrate Stock Solution: Prepare a stock solution of 10-hydroxygeraniol. The final concentration in the assay will be 0.2 mM.
-
Coenzyme Stock Solution: Prepare a stock solution of NADP+.
-
Enzyme Solution: Purified Cr10HGO enzyme at a concentration of 0.1 mg in 0.5 mL of the assay buffer.
II. Enzyme Assay Procedure:
-
In a suitable reaction vessel, add 0.1 mg of the Cr10HGO protein in 0.5 mL of the sodium bicarbonate buffer (pH 10.0).
-
Add NADP+ to the reaction mixture.
-
To initiate the reaction, add 10-hydroxygeraniol to a final concentration of 0.2 mM.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction.
-
Extract the reaction products by adding dichloromethane (B109758) (CH₂Cl₂) and vortexing. Repeat the extraction three times.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Reduce the volume of the organic phase to approximately 50 µL under a stream of dry nitrogen.
-
Analyze the products using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
III. Data Analysis:
-
Identify and quantify the reaction products (10-oxogeraniol, 10-hydroxygeranial, and 10-oxogeranial) by comparing their retention times and mass spectra to authentic standards.
-
Calculate the enzyme activity based on the amount of product formed over time.
Mandatory Visualizations
Experimental Workflow for Cr10HGO Assay
Caption: Workflow for the 10-hydroxygeraniol dehydrogenase enzyme assay.
Signaling Pathway of Cr10HGO Catalyzed Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of 10-hydroxygeraniol dehydrogenase from Catharanthus roseus reveals cascaded enzymatic activity in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 10-Hydroxygeraniol Plant Extraction
Welcome to the Technical Support Center for the optimization of 10-Hydroxygeraniol extraction from plant sources. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance extraction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for 10-Hydroxygeraniol?
A1: 10-Hydroxygeraniol is a key intermediate in the biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs). A primary plant source for this compound is Catharanthus roseus (Madagascar periwinkle).[1][2][3][4] It is also found in other plants that produce iridoids.
Q2: Which extraction methods are suitable for 10-Hydroxygeraniol?
A2: A variety of extraction methods can be employed, ranging from conventional to modern techniques. The choice of method depends on the scale of extraction, available equipment, and desired purity. Suitable methods include:
-
Maceration: A simple technique involving soaking the plant material in a solvent.
-
Soxhlet Extraction: A continuous extraction method that is more efficient than maceration.[4][5]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.
Q3: What factors critically influence the yield of 10-Hydroxygeraniol?
A3: Several factors can significantly impact the extraction yield. These include the choice of solvent, temperature, extraction time, and the solid-to-solvent ratio. The condition and pre-treatment of the plant material, such as drying and grinding, also play a crucial role.
Q4: How can I quantify the amount of 10-Hydroxygeraniol in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantification of 10-Hydroxygeraniol in plant extracts.[6][7][8][9][10][11]
Troubleshooting Guide: Overcoming Low Yields
This guide addresses common issues encountered during the extraction of 10-Hydroxygeraniol.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield of 10-Hydroxygeraniol | Inappropriate solvent selection. | 10-Hydroxygeraniol is a diol, making it a relatively polar molecule. Use polar solvents like ethanol (B145695), methanol (B129727), or mixtures of alcohol and water. Avoid non-polar solvents like hexane (B92381) for the primary extraction. |
| Incomplete cell lysis. | Ensure the plant material is finely ground to increase the surface area for solvent contact. For more robust cell disruption, consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). | |
| Insufficient extraction time or temperature. | Increase the extraction time or temperature. However, be cautious of potential degradation of the target compound at very high temperatures. Optimal conditions should be determined experimentally. | |
| Degradation of 10-Hydroxygeraniol. | 10-Hydroxygeraniol can be sensitive to heat and pH. Avoid excessively high temperatures and extreme pH conditions during extraction and processing. | |
| Co-extraction of Impurities | Low selectivity of the solvent. | Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a polar solvent. |
| Complex plant matrix. | Consider a post-extraction clean-up step using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning to separate 10-Hydroxygeraniol from interfering compounds. | |
| Inconsistent Yields Between Batches | Variation in plant material. | Ensure that the plant material is sourced from the same location and harvested at the same developmental stage. The concentration of secondary metabolites can vary with environmental conditions and plant age. |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including particle size of the plant material, solvent-to-solid ratio, extraction time, and temperature for each batch. |
Experimental Protocols
Protocol 1: Solvent Extraction of 10-Hydroxygeraniol from Catharanthus roseus Leaves
This protocol provides a general method for the extraction of 10-Hydroxygeraniol. Optimization of specific parameters may be required for different plant materials and scales.
1. Plant Material Preparation:
-
Collect fresh, healthy leaves of Catharanthus roseus.
-
Wash the leaves thoroughly with distilled water to remove any dirt and debris.
-
Shade-dry the leaves at room temperature for 7-10 days until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh 100 g of the powdered plant material and place it in a Soxhlet apparatus.[4][5]
-
Extract with 500 mL of 80% ethanol for 6-8 hours.
-
Alternatively, for maceration, soak 100 g of the powder in 1 L of 80% ethanol in a sealed container for 72 hours with occasional shaking.
3. Filtration and Concentration:
-
After extraction, filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
4. Fractionation (Optional Clean-up):
-
Suspend the concentrated aqueous residue in 200 mL of distilled water.
-
Perform liquid-liquid partitioning successively with n-hexane (3 x 150 mL), and then ethyl acetate (B1210297) (3 x 150 mL).
-
10-Hydroxygeraniol is expected to be enriched in the more polar ethyl acetate fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent to dryness under reduced pressure.
Protocol 2: Quantification of 10-Hydroxygeraniol using HPLC-UV
1. Standard and Sample Preparation:
-
Prepare a stock solution of 10-Hydroxygeraniol standard (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Accurately weigh the dried plant extract and dissolve it in methanol to a known concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient could be: 0-20 min, 10-50% A; 20-25 min, 50-90% A; 25-30 min, 90-10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[9]
3. Quantification:
-
Generate a calibration curve by plotting the peak area of the 10-Hydroxygeraniol standard against its concentration.
-
Determine the concentration of 10-Hydroxygeraniol in the plant extract by comparing its peak area to the calibration curve.
Protocol 3: GC-MS Analysis of 10-Hydroxygeraniol
1. Sample Preparation:
-
The dried extract can be derivatized to improve volatility and thermal stability, although direct analysis is also possible. For derivatization, a silylating agent like BSTFA can be used.
-
Dissolve the dried extract or derivatized sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
2. GC-MS Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Inlet Temperature: 250°C.[10]
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[10]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: m/z 40-500.
3. Identification:
-
Identify 10-Hydroxygeraniol by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with libraries such as NIST. The mass spectrum of 10-hydroxygeraniol is expected to show characteristic fragment ions.[6]
Data Presentation
Table 1: Effect of Solvent Polarity on Extraction Yield of Terpenoids (Illustrative Data)
| Solvent | Polarity Index | Relative Yield of Terpenoids (%) |
| n-Hexane | 0.1 | 15 |
| Dichloromethane | 3.1 | 45 |
| Acetone | 5.1 | 70 |
| Ethanol | 5.2 | 85 |
| Methanol | 6.6 | 90 |
| Water | 10.2 | 60 |
Data is illustrative and based on general principles of terpenoid extraction. Actual yields will vary.
Table 2: Comparison of Extraction Methods for Terpenoids (Illustrative Data)
| Extraction Method | Temperature (°C) | Time (hours) | Relative Yield (%) |
| Maceration | 25 | 72 | 60 |
| Soxhlet | 78 (Ethanol) | 8 | 85 |
| UAE | 50 | 0.5 | 90 |
| MAE | 80 | 0.2 | 92 |
Data is illustrative. UAE and MAE often provide higher yields in shorter times.
Visualizations
Biosynthetic Pathway of 10-Hydroxygeraniol
The following diagram illustrates the initial steps of the iridoid biosynthetic pathway, leading to the formation of 10-Hydroxygeraniol.
Caption: Biosynthesis of 10-Hydroxygeraniol from Geranyl Diphosphate.
General Experimental Workflow for Extraction and Analysis
This workflow outlines the major steps from plant material to purified compound analysis.
Caption: General workflow for extraction and analysis of 10-Hydroxygeraniol.
Troubleshooting Logic for Low Extraction Yield
This diagram provides a logical approach to troubleshooting low yields.
Caption: Decision tree for troubleshooting low extraction yields.
References
- 1. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of 10-Hydroxygeraniol Dehydrogenase from Catharanthus roseus Reveals Cascaded Enzymatic Activity in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: 10-Hydroxygeraniol Analysis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 10-Hydroxygeraniol using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of 10-Hydroxygeraniol, from sample preparation to data interpretation.
Sample Preparation
Question 1: What are the best practices for preparing samples containing 10-Hydroxygeraniol to prevent analyte loss and degradation?
Answer:
Proper sample preparation is critical for accurate analysis. Due to the volatility and potential for thermal degradation of terpene alcohols like 10-Hydroxygeraniol, specific handling procedures are necessary.
-
Minimize Heat Exposure: To prevent the loss of volatile analytes, it is crucial to keep samples cool during preparation.[1][2] Grinding frozen samples or performing extractions under liquid nitrogen can prevent heat-induced volatilization.[1][2]
-
Solvent Selection: The choice of extraction solvent significantly impacts recovery. While methanol (B129727) is commonly used, ethyl acetate (B1210297) has demonstrated good recovery for a broad range of terpenes.[2][3] For liquid-liquid extractions, volatile organic solvents like dichloromethane, hexane, or ethyl acetate are recommended.[4]
-
Extraction Techniques:
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in immiscible solvents.[5]
-
Solid-Phase Extraction (SPE): SPE is effective for concentrating and purifying analytes from complex matrices by using a sorbent material to retain the analytes of interest while impurities are washed away.[4][5][6]
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Headspace Analysis (HS-GC-MS): This method is highly effective at minimizing matrix effects by analyzing the volatile and semi-volatile compounds in the headspace above the sample.[2][6] Headspace Solid-Phase Microextraction (HS-SPME) is a clean and easily automated alternative.[2][6]
-
-
Sample Clean-up: Ensure samples are free of particles by centrifuging and filtering through a 0.2 µm syringe filter before injection to prevent contamination of the injector and column.[2][5][7]
Chromatographic Separation
Question 2: How do I select the optimal GC column for 10-Hydroxygeraniol analysis?
Answer:
The choice of GC column is critical for achieving good separation. The primary consideration is the polarity of the stationary phase.
-
Polar Columns: For polar compounds like terpene alcohols, a polar column (e.g., DB-WAX) is generally recommended.[3][8] Wax stationary phases are almost universally preferred for polar essential oil components.[8]
-
Intermediate Polarity Columns: An intermediate polarity column (e.g., Rxi-624Sil MS) can provide different selectivity and is a good compromise for analyzing a broad mix of polar and nonpolar terpenoids.[3]
-
Non-Polar Columns: While less ideal for polar compounds, non-polar columns (e.g., DB-1, DB-5) are sometimes used for general terpene analysis.[3][9]
Table 1: GC Column Selection Guide for Terpenoid Analysis
| Target Terpenoid Polarity | Recommended Column Type | Example Phases |
| Mostly Polar (e.g., 10-Hydroxygeraniol) | Polar | DB-WAX, TG-WaxMS[3][9] |
| Broad Mix of Polarities | Intermediate Polarity | Rxi-624Sil MS[3] |
| Mostly Non-Polar | Non-Polar | DB-1, DB-5, TG-1MS[3][9] |
Question 3: I am observing poor peak shape (peak tailing) for 10-Hydroxygeraniol. What are the possible causes and solutions?
Answer:
Peak tailing for polar compounds like 10-Hydroxygeraniol is a common issue in GC analysis and can result from several factors.[10]
-
Active Sites in the System: Active sites, such as silanol (B1196071) groups in the liner or on the column, can interact with polar analytes, causing tailing.[10]
-
Column Contamination: Residues from previous injections can lead to active sites and peak tailing.[12]
-
Solution: Bake out the column to remove contaminants.[11] If the contamination is severe, the column may need to be replaced.
-
-
Improper Column Installation: Incorrect installation in the inlet or detector can create dead volume, leading to peak tailing.[13][14]
-
Solvent-Phase Polarity Mismatch: If the solvent and stationary phase polarities are mismatched, it can affect peak shape.[14][15]
-
Solution: Consider changing the solvent or the stationary phase to a more suitable polarity.[14]
-
Question 4: Do I need to derivatize 10-Hydroxygeraniol for GC-MS analysis?
Answer:
Derivatization is a chemical modification process that can improve the volatility and thermal stability of compounds, making them more amenable to GC analysis.[16][17][18] For compounds with active hydrogens, like the hydroxyl group in 10-Hydroxygeraniol, derivatization can be beneficial.
-
Benefits of Derivatization:
-
Common Derivatization Technique:
-
Silylation: This is a common method that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[17][18] A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17]
-
The decision to derivatize depends on the specific analytical goals and the performance of the underivatized compound on your GC-MS system. If you are experiencing issues with peak shape or sensitivity, derivatization is a valuable technique to consider.[19]
Mass Spectrometric Detection
Question 5: What are the expected mass spectral fragments for 10-Hydroxygeraniol?
Answer:
Table 2: Predicted Key Mass Spectral Fragments for 10-Hydroxygeraniol
| m/z | Proposed Fragment Identity | Description |
| 152 | [M-H₂O]⁺ | Loss of a water molecule. |
| 137 | [M-H₂O-CH₃]⁺ | Subsequent loss of a methyl group after water loss. |
| 121 | [M-H₂O-C₂H₅]⁺ | Loss of an ethyl group after water loss. |
| 93 | C₇H₉⁺ | A common fragment in terpene spectra. |
| 69 | C₅H₉⁺ | Often a base peak in terpene spectra.[21] |
Note: This table is based on predicted fragmentation patterns and should be confirmed with a reference standard.
Experimental Protocols
Protocol 1: General GC-MS Analysis of Terpenes (Liquid Injection)
This protocol provides a starting point for the analysis of a broad range of terpenes in a liquid extract.[3]
-
Sample Preparation: a. Accurately weigh approximately 0.1 g of the homogenized sample into a centrifuge tube. b. Add 30 mL of a suitable solvent like methanol or ethyl acetate.[3][22] c. Vortex or sonicate for 30 seconds to ensure thorough mixing. d. Allow the sample to extract for 30 minutes at room temperature.[22] e. Centrifuge the sample to pellet any solid material.[3] f. Filter the supernatant through a 0.2 µm syringe filter into a GC vial.[2]
-
GC-MS Conditions:
-
Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, ramp to 250 °C at 3 °C/min.[23]
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 260 °C.
-
Ion Source Temperature: 250 °C.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: General workflow for GC-MS analysis.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organomation.com [organomation.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fishersci.com [fishersci.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
- 17. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 18. m.youtube.com [m.youtube.com]
- 19. jfda-online.com [jfda-online.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. cannabissciencetech.com [cannabissciencetech.com]
- 23. scielo.br [scielo.br]
process improvements for the enzymatic synthesis of 10-Hydroxygeraniol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 10-hydroxygeraniol.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of 10-hydroxygeraniol, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is there little to no 10-hydroxygeraniol product formation in my reaction?
Answer:
Low or no product formation can stem from several factors related to the enzyme, cofactors, or reaction conditions.
-
Inactive Enzyme: The primary reason for a lack of product is often an inactive enzyme. It is crucial to verify the expression and purification of your cytochrome P450 monooxygenase (e.g., Geraniol (B1671447) 10-hydroxylase, G10H, or a related CYP enzyme) using SDS-PAGE. Confirming the enzyme's functionality can be achieved by performing an activity assay with a known standard. Additionally, improper protein folding can lead to inactivity; consider expressing the enzyme at a lower temperature (e.g., 18-25°C) to facilitate correct folding.
-
Missing or Depleted Cofactors: Cytochrome P450 enzymes require a reductase partner and a source of reducing equivalents, typically NADPH, to facilitate the hydroxylation reaction.[1] Ensure that NADPH is present in sufficient concentration. For in vitro reactions with purified enzymes, implementing an NADPH regeneration system is highly recommended to prevent cofactor depletion. A divalent metal ion, such as Magnesium (Mg²⁺), is also often required for the activity of enzymes in the biosynthetic pathway.[1]
-
Incorrect pH: The pH of the reaction buffer is critical for optimal enzyme activity. The ideal pH can vary depending on the specific enzyme used. It is essential to verify and adjust the pH of your reaction buffer to the optimal range for your chosen enzyme.
Question 2: The reaction yield is consistently low, and there are significant byproducts. What could be the cause?
Answer:
Low yield accompanied by the formation of byproducts often points to suboptimal reaction conditions, substrate issues, or inherent properties of the enzyme.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. It is advisable to optimize the reaction temperature for your specific enzyme. Monitoring the reaction progress over time can help determine the optimal incubation period to maximize the yield of 10-hydroxygeraniol while minimizing the formation of degradation products or byproducts.
-
Substrate Inhibition: High concentrations of the substrate, geraniol, can sometimes lead to substrate inhibition in cytochrome P450 enzymes, reducing the overall reaction rate and yield.[2][3] If substrate inhibition is suspected, it is recommended to test a range of lower geraniol concentrations to identify an optimal level that does not inhibit the enzyme's activity.
-
Enzyme Promiscuity: Some cytochrome P450 enzymes naturally exhibit a degree of promiscuity, meaning they can catalyze reactions on different substrates or produce a mixture of products from a single substrate.[4] This can result in the formation of other hydroxylated or oxidized forms of geraniol. If byproduct formation is significant, consider exploring protein engineering of the enzyme to enhance its selectivity for the desired 10-hydroxylation reaction.
-
Geraniol Volatility and Toxicity: Geraniol is a volatile compound and can be toxic to microbial host cells used for whole-cell biotransformation, which can limit the effective substrate concentration and overall product yield. In a two-phase culture system, a significant portion of geraniol can remain in the aqueous phase, exerting toxic effects on the cells.[5]
Question 3: The reaction starts well but stops before all the substrate is consumed. What is happening?
Answer:
A reaction that prematurely halts is often indicative of enzyme instability, product inhibition, or the accumulation of inhibitory byproducts.
-
Enzyme Instability: The enzyme may not be stable under the chosen reaction conditions for the entire duration of the experiment. To address this, consider adding stabilizing agents such as glycerol (B35011) to the reaction buffer. Determining the enzyme's half-life under your specific conditions can also be beneficial, and you may need to add fresh enzyme during the reaction to maintain activity.
-
Product Inhibition: The product, 10-hydroxygeraniol, or subsequent metabolites could potentially inhibit the enzyme. This phenomenon, known as feedback inhibition, can limit the overall yield, especially in systems designed for high product titers. If product inhibition is suspected, strategies to remove the product from the reaction mixture as it is formed, such as using a two-phase system where the product partitions into an organic solvent, may be beneficial.
-
Accumulation of Inhibitory Byproducts: The enzymatic reaction releases pyrophosphate (PPi), which can be inhibitory to the synthase enzymes in the pathway.[1] Adding a pyrophosphatase to the reaction mixture will hydrolyze PPi to inorganic phosphate, thereby alleviating this inhibition.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the enzymatic synthesis of 10-hydroxygeraniol?
A1: The primary enzyme responsible for the hydroxylation of geraniol to 10-hydroxygeraniol is a cytochrome P450 monooxygenase. Specifically, Geraniol 10-hydroxylase (G10H), which is classified as CYP76B6, has been identified as a key enzyme in this conversion in plants like Catharanthus roseus.[6][7][8] Other related cytochrome P450 enzymes from the CYP76 family may also exhibit this activity.[6] It is important to note that some literature refers to this position as the 8-position, and the enzyme as geraniol 8-hydroxylase.[1]
Q2: What are the necessary cofactors for the synthesis of 10-hydroxygeraniol?
A2: Cytochrome P450 monooxygenases, including G10H, are dependent on a reductase partner enzyme and the cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) as a source of reducing equivalents for their catalytic activity. The overall reaction consumes one molecule of NADPH and one molecule of molecular oxygen for each molecule of geraniol that is hydroxylated.
Q3: Can I use a whole-cell system for the synthesis of 10-hydroxygeraniol?
A3: Yes, whole-cell biotransformation using recombinant microorganisms such as Escherichia coli or Saccharomyces cerevisiae expressing the geraniol hydroxylase is a common and effective approach. This method has the advantage of providing the necessary cofactors and regeneration systems endogenously. However, the toxicity of geraniol to the host cells can be a limiting factor, and optimization of expression and fermentation conditions is crucial.[5][9]
Q4: How can I improve the solubility of geraniol in my aqueous reaction mixture?
A4: Geraniol has low water solubility. To improve its availability to the enzyme in an aqueous system, you can use co-solvents such as DMSO or ethanol (B145695). However, it is important to first test the tolerance of your enzyme to these solvents, as they can be denaturing at higher concentrations. Another approach is the use of a biphasic system, where an organic solvent serves as a reservoir for the geraniol and can also help to extract the product, potentially reducing product inhibition.[5]
Q5: What analytical methods are suitable for monitoring the reaction and quantifying 10-hydroxygeraniol?
A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both the identification and quantification of geraniol and 10-hydroxygeraniol. The compounds are volatile and can be readily analyzed by GC. Derivatization may be employed to improve chromatographic separation and detection. High-performance liquid chromatography (HPLC) can also be used, particularly for the analysis of less volatile intermediates or if coupled with a suitable detector.
Data Presentation
Table 1: Comparison of Reaction Conditions for Geraniol Biotransformation
| Parameter | E. coli Strain DLG[5] | E. coli Strain DLGA1[5] | S. cerevisiae (Optimized)[9] |
| Product | Geraniol | Geranyl Acetate | Geraniol |
| Culture System | Two-phase (dodecane) | Two-phase (dodecane) | Not specified |
| Culture Volume | Not specified | Not specified | Not specified |
| Temperature | 30°C | 30°C | Not specified |
| Induction | Not specified | Not specified | Not specified |
| Initial Glucose | Not specified | Not specified | Not specified |
| Feeding Strategy | None | 20 mM acetic acid | Pure ethanol feeding |
| Titer | ~35 mg/L (aqueous volume) | 4.8 g/L (aqueous volume) | 1.69 g/L |
Table 2: Impact of Acetic Acid Supplementation on Geranyl Acetate Production in E. coli DLGA1 [5]
| Acetic Acid (mM) | Geranyl Acetate (mg/L, aqueous volume) |
| 0 | 585 |
| 5 | Not Reported |
| 10 | Not Reported |
| 20 | 940 |
Experimental Protocols
Protocol 1: Heterologous Expression of Geraniol 10-Hydroxylase (G10H) in E. coli
This protocol is a general guideline for the expression of G10H in E. coli, which can be adapted based on the specific expression vector and E. coli strain used.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the codon-optimized G10H gene.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking (200-250 rpm).
-
Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to a lower temperature (e.g., 18-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 12-18 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Purification: Purify the His-tagged G10H protein from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC).
Protocol 2: In Vitro Assay for G10H Activity
This protocol describes a typical in vitro reaction to determine the activity of purified G10H.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Purified G10H enzyme (concentration to be optimized)
-
Purified cytochrome P450 reductase (at a suitable molar ratio to G10H)
-
NADPH (e.g., 1-2 mM) or an NADPH regeneration system
-
Geraniol (dissolved in a suitable solvent like DMSO, final concentration to be optimized, e.g., 100 µM - 1 mM)
-
-
Initiation: Start the reaction by adding the substrate (geraniol).
-
Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 28-30°C) for a specific time (e.g., 1-2 hours) with gentle shaking.
-
Quenching: Stop the reaction by adding an organic solvent such as ethyl acetate.
-
Extraction: Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Analysis: Collect the organic phase, evaporate the solvent under a stream of nitrogen, and redissolve the residue in a suitable solvent for GC-MS analysis.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of 10-hydroxygeraniol.
Caption: Troubleshooting decision tree for low 10-hydroxygeraniol yield.
Caption: Key enzymatic step in the synthesis of 10-hydroxygeraniol.
References
- 1. 8-Hydroxygeraniol - Wikipedia [en.wikipedia.org]
- 2. [PDF] Substrate inhibition kinetics for cytochrome P450-catalyzed reactions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of the Fragrance Geraniol in Peroxisomes of a Product-Tolerant Baker’s Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantifying 10-Hydroxygeraniol in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of 10-hydroxygeraniol in complex mixtures. Detailed experimental protocols, data presentation tables, and workflow visualizations are included to address common challenges encountered during analysis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the quantification of 10-hydroxygeraniol using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs): GC-MS Analysis
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Q1: Why is derivatization necessary for the GC-MS analysis of 10-hydroxygeraniol?
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A1: 10-Hydroxygeraniol contains a polar hydroxyl (-OH) group, which can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet. Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance and more reproducible quantification.
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Q2: What are the common derivatization reagents for 10-hydroxygeraniol?
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A2: The most common silylating reagents for hydroxyl groups are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are highly reactive and produce stable TMS ethers of 10-hydroxygeraniol suitable for GC-MS analysis. Often, a catalyst like trimethylchlorosilane (TMCS) is added to increase the reaction rate.
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Q3: I am observing peak tailing for my derivatized 10-hydroxygeraniol. What are the possible causes and solutions?
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A3: Peak tailing for silylated compounds can be caused by several factors:
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Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. This can be optimized by adjusting the reaction time, temperature, and the ratio of derivatizing reagent to sample.
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Active Sites in the GC System: Active sites in the inlet liner, column, or detector can interact with the analyte. Using deactivated inlet liners and high-quality, inert GC columns (e.g., DB-5ms Ultra Inert) can minimize these interactions.
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Column Contamination: Contamination at the head of the column can lead to peak tailing. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this issue.
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Q4: I am seeing "ghost peaks" in my chromatograms. What is the source of this contamination?
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A4: Ghost peaks are typically the result of carryover from previous injections or contamination within the GC system.
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Septum Bleed: The septum in the GC inlet can degrade at high temperatures, releasing siloxanes that appear as peaks in the chromatogram. Use high-quality, low-bleed septa and replace them regularly.
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Carryover: Highly concentrated samples can leave residues in the syringe, inlet liner, or the front of the GC column. Thoroughly rinsing the syringe between injections and using a solvent wash program for the autosampler can help. If carryover persists, the inlet liner may need to be replaced.
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Contaminated Solvents or Reagents: Ensure that all solvents and reagents, including the derivatization agents, are of high purity.
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Frequently Asked Questions (FAQs): HPLC Analysis
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Q1: What type of HPLC column is best suited for 10-hydroxygeraniol analysis?
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A1: A reversed-phase C18 column is the most common and generally effective choice for the separation of moderately polar compounds like 10-hydroxygeraniol. These columns provide good retention and separation from other non-polar and polar components in complex mixtures.
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Q2: How can I improve the resolution between 10-hydroxygeraniol and other co-eluting compounds?
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A2: Optimizing the mobile phase composition and gradient is crucial for improving resolution.
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Mobile Phase Composition: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Adjusting the ratio of the organic solvent can significantly impact retention and selectivity. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape for acidic and neutral compounds.
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Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities in complex mixtures. A shallower gradient can improve the separation of closely eluting peaks.
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Q3: My results are inconsistent and I suspect matrix effects. How can I confirm and mitigate this?
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A3: Matrix effects, where components of the sample matrix interfere with the ionization of the analyte in the mass spectrometer, are a common issue in LC-MS analysis.
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Confirmation: Matrix effects can be assessed by comparing the signal response of 10-hydroxygeraniol in a pure solvent to its response in a sample matrix spiked at the same concentration. A significant difference in response indicates the presence of matrix effects.
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Mitigation:
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Sample Preparation: More effective sample cleanup using techniques like solid-phase extraction (SPE) can remove interfering matrix components.
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Chromatographic Separation: Modifying the HPLC method to better separate 10-hydroxygeraniol from co-eluting matrix components can reduce interference.
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Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
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Data Presentation
Quantitative data for 10-hydroxygeraniol should be presented in a clear and organized manner to facilitate comparison and interpretation. Below are example tables for presenting results from GC-MS and HPLC analyses.
Table 1: GC-MS Quantification of 10-Hydroxygeraniol in Catharanthus roseus Extracts
| Sample ID | Plant Tissue | Extraction Method | Derivatization | Concentration (µg/g dry weight) ± SD | % RSD |
| CR-L-01 | Leaf | Methanol | BSTFA + 1% TMCS | 15.2 ± 1.1 | 7.2 |
| CR-L-02 | Leaf | Ethyl Acetate | BSTFA + 1% TMCS | 12.8 ± 0.9 | 7.0 |
| CR-R-01 | Root | Methanol | BSTFA + 1% TMCS | 8.5 ± 0.7 | 8.2 |
| CR-R-02 | Root | Ethyl Acetate | BSTFA + 1% TMCS | 7.1 ± 0.6 | 8.5 |
Table 2: HPLC-UV Quantification of 10-Hydroxygeraniol in Fermentation Broth
| Sample ID | Fermentation Day | Extraction Method | Concentration (mg/L) ± SD | % RSD |
| FB-D3-01 | 3 | LLE (Ethyl Acetate) | 25.6 ± 1.8 | 7.0 |
| FB-D3-02 | 3 | LLE (Ethyl Acetate) | 24.9 ± 2.1 | 8.4 |
| FB-D5-01 | 5 | LLE (Ethyl Acetate) | 42.1 ± 3.5 | 8.3 |
| FB-D5-02 | 5 | LLE (Ethyl Acetate) | 43.5 ± 3.1 | 7.1 |
Experimental Protocols
The following are detailed methodologies for the quantification of 10-hydroxygeraniol. These should be considered as starting points and may require further optimization and validation for specific matrices and instrumentation.
**1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Aqueous Matrices (e.g
Technical Support Center: 10-Hydroxygeraniol Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the instability of 10-Hydroxygeraniol during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My recent experimental results using 10-Hydroxygeraniol are inconsistent. Could storage be the issue?
A1: Yes, improper storage of 10-Hydroxygeraniol can lead to its degradation, which can significantly impact experimental outcomes. This compound is known to be sensitive to environmental factors, and its degradation can result in the formation of impurities that may interfere with your assays. We recommend reviewing your storage conditions against our best practices outlined below.
Q2: What are the optimal storage conditions for 10-Hydroxygeraniol?
A2: To minimize degradation, 10-Hydroxygeraniol should be stored under controlled conditions. Safety data sheets and supplier recommendations suggest storing it at refrigerated temperatures, typically between 2°C and 8°C, or even frozen at -20°C for long-term storage.[1] It is also crucial to protect it from light and air.
Q3: How sensitive is 10-Hydroxygeraniol to air and light?
A3: 10-Hydroxygeraniol is known to be air-sensitive. Exposure to oxygen can lead to oxidation of the alcohol and double bonds. It is also recommended to protect it from light, as UV exposure can catalyze degradation reactions. For optimal stability, it should be stored under an inert gas atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial.
Q4: What are the likely degradation products of 10-Hydroxygeraniol?
A4: While specific degradation products from storage are not extensively documented in publicly available literature, based on its chemical structure (a terpene alcohol), likely degradation pathways include oxidation, isomerization, and polymerization. Oxidation can lead to the formation of aldehydes, ketones, and carboxylic acids. Isomerization may result in the formation of other terpene-like structures. Under certain conditions, such as exposure to heat or acid, polymerization can also occur. In biological systems, enzymatic oxidation can lead to products like 10-oxogeranial.[2]
Q5: Can I store 10-Hydroxygeraniol in a solution?
A5: If you need to prepare stock solutions, it is best to do so on the day of use. If storage in solution is unavoidable, we recommend preparing aliquots in a suitable solvent and storing them at -20°C or -80°C for a limited time.[1] The stability in solution will depend on the solvent, pH, and storage temperature. A pilot stability study on your specific formulation is recommended.
Troubleshooting Guide
If you suspect that the stability of your 10-Hydroxygeraniol is compromised, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for 10-Hydroxygeraniol Instability
References
optimization of fermentation conditions for 10-Hydroxygeraniol production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentative production of 10-hydroxygeraniol.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your fermentation experiments for 10-hydroxygeraniol production.
| Issue | Potential Cause | Recommended Solution |
| Low or No 10-Hydroxygeraniol Titer | Inefficient activity of geraniol-10-hydroxylase (G10H/G8H), a cytochrome P450 enzyme. | - Co-express a suitable cytochrome P450 reductase (CPR) to enhance G10H activity.[1][2] - Consider using a fusion protein of G10H and CPR to improve catalytic efficiency. - Screen different G10H and CPR variants from various organisms to find a more active combination. |
| Limited precursor (geraniol) availability. | - Overexpress key enzymes in the upstream mevalonate (B85504) (MVA) pathway to increase the geranyl diphosphate (B83284) (GPP) pool. - Engineer the host strain to enhance the supply of acetyl-CoA, the primary building block for the MVA pathway. | |
| Suboptimal fermentation conditions. | - Optimize fermentation parameters such as temperature, pH, and dissolved oxygen levels.[3][4][5][6] - Perform a design of experiments (DoE) study to systematically evaluate the impact of different parameters on product yield. | |
| Accumulation of Geraniol (B1671447) (Precursor) | Inefficient conversion of geraniol to 10-hydroxygeraniol. | - Increase the expression level of the G10H/G8H enzyme. - Ensure adequate cofactor (NADPH) availability for the P450 reaction. |
| Product inhibition of G10H/G8H by 10-hydroxygeraniol. | - Implement in-situ product removal strategies, such as two-phase fermentation with an organic solvent overlay, to continuously extract 10-hydroxygeraniol from the culture broth. | |
| Slow or Stalled Fermentation | Toxicity of geraniol or 10-hydroxygeraniol to the host organism. | - Use a fed-batch feeding strategy to maintain substrate and product concentrations below toxic levels. - Screen for more robust host strains with higher tolerance to monoterpenes. |
| Nutrient limitation in the fermentation medium. | - Ensure the medium contains sufficient carbon, nitrogen, phosphate, and essential minerals to support both cell growth and product formation. - Supplement the medium with yeast extract or other complex nitrogen sources. | |
| Suboptimal physical parameters. | - Verify and maintain the optimal temperature and pH for your specific production strain throughout the fermentation.[4][5][6] - Ensure adequate aeration and agitation to maintain the desired dissolved oxygen level.[7][8][9][10] | |
| Plasmid Instability and Loss of Production | Segregational instability of expression plasmids, especially in the absence of selective pressure.[1][11][12] | - Integrate the expression cassettes of the biosynthetic pathway genes into the host chromosome for stable expression. - If using plasmids, ensure continuous selective pressure is maintained throughout the fermentation. - Use high-stability plasmids or vectors. |
| Metabolic burden on the host cells due to overexpression of heterologous proteins. | - Balance the expression levels of the pathway genes to avoid excessive metabolic load. - Use inducible promoters to decouple the growth phase from the production phase. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of 10-hydroxygeraniol I can expect in a lab-scale fermentation?
A1: The yield of 10-hydroxygeraniol can vary significantly depending on the host strain, the specific engineering strategies employed, and the fermentation conditions. Reported titers in engineered Saccharomyces cerevisiae have ranged from a few milligrams per liter to over 140 mg/L in optimized systems. A patent for engineered microbial cells suggests that titers can range from 100 µg/L to 10 g/L is achievable.[13]
Q2: How can I improve the activity of the geraniol-10-hydroxylase (G10H) enzyme?
A2: The G10H is a cytochrome P450 enzyme and its activity is a common bottleneck. To improve its function, you can:
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Co-express a compatible cytochrome P450 reductase (CPR): P450 enzymes require a CPR for electron transfer. Co-expressing a suitable CPR can significantly boost G10H activity.[1][2]
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Create a G10H-CPR fusion protein: Fusing the G10H and CPR can enhance electron transfer efficiency and improve product formation.
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Screen different enzyme variants: Test G10H and CPR enzymes from different plant species to identify a more active pair.
Q3: My fermentation is producing geraniol but very little 10-hydroxygeraniol. What should I do?
A3: This indicates a bottleneck at the hydroxylation step. You should focus on enhancing the G10H activity as described in Q2. Additionally, ensure that the cellular environment is optimal for P450 function, including sufficient NADPH availability.
Q4: Is 10-hydroxygeraniol toxic to the yeast cells?
A4: Like many monoterpenes, both the precursor geraniol and the product 10-hydroxygeraniol can exhibit toxicity to microbial hosts at high concentrations. This can lead to growth inhibition and reduced productivity. To mitigate this, consider using a fed-batch fermentation strategy to control the concentration of these compounds or implement an in-situ product removal method.
Q5: What are the optimal fermentation conditions (temperature, pH, aeration) for 10-hydroxygeraniol production?
A5: The optimal conditions are strain-dependent. However, for Saccharomyces cerevisiae, a common starting point is a temperature of 30°C and a pH of around 5.0-5.5.[4][6] Aeration is crucial as the G10H is an oxygen-dependent enzyme. Maintaining a dissolved oxygen level of at least 10 ppm is generally recommended for terpene production in yeast.[7][10]
Data Presentation
Table 1: Effect of Genetic Modifications on 10-Hydroxygeraniol Production in S. cerevisiae
| Strain Modification | Key Gene(s) Involved | Titer (mg/L) | Fold Increase | Reference |
| Base Strain | G10H + CPR | ~31 | 1.0 | Thesis (2020) |
| G10H-CPR Fusion | G10H, CPR | ~53 | 1.7 | Thesis (2020) |
| Deletion of Reductases | oye2Δ, oye3Δ | 144 | 4.6 | Thesis (2020) |
Table 2: General Fermentation Parameters for Terpene Production in S. cerevisiae
| Parameter | Recommended Range | Rationale |
| Temperature | 28-32°C | Balances enzyme activity and cell viability.[4][6] |
| pH | 4.5-5.5 | Maintains optimal enzyme function and cell health.[4][6] |
| Dissolved Oxygen | >10 ppm | G10H is an oxygen-dependent monooxygenase.[7][10] |
| Carbon Source | Glucose, Ethanol (B145695) | Glucose for growth, ethanol can be used during the production phase to reduce the Crabtree effect. |
| Nitrogen Source | Yeast Extract, Peptone | Provides essential amino acids and nutrients for robust growth and enzyme synthesis. |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for 10-Hydroxygeraniol Production in S. cerevisiae
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Inoculum Preparation:
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Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of sterile YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
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Incubate at 30°C with shaking at 220 rpm for 24 hours.
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Use this pre-culture to inoculate 100 mL of YPD in a 500 mL flask and incubate under the same conditions for 16-20 hours.
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Bioreactor Setup:
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Prepare a 2 L working volume of fermentation medium in a 5 L bioreactor. A suitable medium is YPD or a defined synthetic medium.
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Autoclave the bioreactor and medium.
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Aseptically add any required supplements (e.g., antibiotics for plasmid maintenance).
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Fermentation:
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Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.
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Set the fermentation parameters:
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Temperature: 30°C
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pH: 5.0 (controlled with 2M NaOH and 2.5M H2SO4)
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Agitation: 600 rpm
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Aeration: 2 L/min
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After the initial glucose is consumed (typically indicated by a sharp increase in dissolved oxygen), start the fed-batch phase.
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Feed a concentrated glucose solution (e.g., 50% w/v) at a controlled rate to maintain a low glucose concentration in the fermenter.
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Product Extraction and Sampling:
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Take samples periodically to measure cell density (OD600), substrate consumption, and product formation.
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To extract 10-hydroxygeraniol, centrifuge the sample, and extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate).
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Analyze the organic phase by GC-MS.
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Protocol 2: Quantification of 10-Hydroxygeraniol by GC-MS
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Sample Preparation:
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To 1 mL of the organic extract from the fermentation broth, add an internal standard (e.g., a known concentration of a similar but distinct compound not present in the sample).
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Dry the sample over anhydrous sodium sulfate (B86663) and transfer to a GC vial.
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GC-MS Analysis:
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Gas Chromatograph: Agilent 7890B GC system (or equivalent).
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injector Temperature: 250°C.
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 min.
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Ramp to 240°C at 10°C/min.
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Hold at 240°C for 5 min.
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Mass Spectrometer: Agilent 7010B Triple Quadrupole MS (or equivalent).
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-400.
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Data Analysis:
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Identify the 10-hydroxygeraniol peak based on its retention time and mass spectrum.
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Quantify the concentration by comparing the peak area to that of the internal standard and a standard curve of pure 10-hydroxygeraniol.
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Mandatory Visualization
Caption: Biosynthesis pathway for 10-hydroxygeraniol in engineered S. cerevisiae.
Caption: Experimental workflow for 10-hydroxygeraniol production.
References
- 1. researchgate.net [researchgate.net]
- 2. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overproduction of Geranylgeraniol by Metabolically Engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pH and temperature on growth and glycerol production kinetics of two indigenous wine strains of Saccharomyces cerevisiae from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of temperature and pH on the growth of yeast species during the fermentation of grape juice | Semantic Scholar [semanticscholar.org]
- 6. jptcp.com [jptcp.com]
- 7. wyeastlab.com [wyeastlab.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Yeast Dissolved Oxygen Requirements (ppm) - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 11. Optimization of de novo 10-hydroxygeraniol production in Saccharomyces cerevisiae - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 12. academic.oup.com [academic.oup.com]
- 13. Two-Phase Fermentation Systems for Microbial Production of Plant-Derived Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in the synthesis of 10-Hydroxygeraniol and their solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Hydroxygeraniol.
Frequently Asked Questions (FAQs)
Q1: I've seen the target molecule referred to as both 10-Hydroxygeraniol and 8-Hydroxygeraniol. Which is correct?
A1: The correct IUPAC name is (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol, or 8-Hydroxygeraniol. The term "10-Hydroxygeraniol" is a historical misnomer that has propagated in older literature but is incorrect based on IUPAC nomenclature rules, which prioritize the longest carbon chain.[1][2] To avoid confusion, it is recommended to use the "8-Hydroxygeraniol" nomenclature.
Q2: What is the most common starting material for the laboratory synthesis of 8-Hydroxygeraniol?
A2: A widely used and effective starting material is geranyl acetate (B1210297).[2][3][4] It is readily available and allows for a convenient two-step synthesis involving an initial oxidation followed by deacetylation.
Q3: Are there any biosynthetic methods available for producing 8-Hydroxygeraniol?
A3: Yes, 8-Hydroxygeraniol is a key intermediate in the biosynthesis of monoterpene indole (B1671886) alkaloids.[5][6] Its production has been achieved in engineered yeast (Saccharomyces cerevisiae) by expressing geraniol (B1671447) 8-hydroxylase (G8H).[6] However, this method can present its own challenges, such as the formation of non-productive intermediates.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 8-Hydroxygeraniol, with a focus on the popular method starting from geranyl acetate.
Problem 1: Low yield during the SeO₂-promoted oxidation of geranyl acetate.
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Possible Cause 1: Incomplete Reaction.
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Solution: The reaction time is a critical parameter. At 23°C, a reaction time of 1.5 hours has been found to be optimal. Shorter durations may lead to significant amounts of unreacted starting material.[2] Monitoring the reaction by TLC is recommended to ensure completion.
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Possible Cause 2: Suboptimal Reaction Temperature.
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Solution: While the reaction can be performed at 0°C, it requires a significantly longer time to achieve good conversion.[2] For a more convenient and efficient protocol, maintaining the reaction at 23°C is advised.
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Possible Cause 3: Formation of Byproducts.
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Solution: Over-oxidation of the desired product can lead to the formation of an aldehyde byproduct.[7] It is crucial to stop the reaction once the starting material has been consumed to mitigate the formation of this impurity. Careful monitoring by TLC is essential.
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Problem 2: Difficulty in purifying the final product, 8-Hydroxygeraniol.
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Possible Cause 1: Emulsion formation during workup.
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Solution: The workup of the oxidation reaction can sometimes lead to the formation of emulsions, making layer separation difficult.[7] Allowing the mixture to stand for a sufficient period can help in the separation of layers.
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Possible Cause 2: Incomplete removal of solvent during rotary evaporation.
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Solution: Due to the presence of excess solids, the reaction mixture from the deacetylation step can bubble vigorously during rotary evaporation.[3] It is recommended to perform the evaporation cautiously, starting at a higher pressure and gradually reducing it.
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Problem 3: Inconsistent results in biosynthetic production.
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Possible Cause 1: Reduction of intermediates by endogenous yeast enzymes.
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Solution: In yeast-based production, pathway intermediates can be irreversibly reduced by native yeast enzymes, leading to a loss of carbon flux. For instance, iridoid synthase activity on geraniol and 8-hydroxygeraniol can produce non-productive citronellol (B86348) and 10-hydroxycitronellol.[5] Knocking out genes encoding enzymes like OYE2 and OYE3 has been shown to increase the yield of 8-hydroxygeraniol.[6]
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Possible Cause 2: Low activity of the heterologously expressed enzyme.
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Solution: The activity of the chosen geraniol 8-hydroxylase (G8H) can be a limiting factor. Screening for more active G8H homologs from different plant sources or optimizing the N-terminus of the enzyme can significantly improve production.[6]
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Quantitative Data Summary
The following table summarizes the optimization of the SeO₂-promoted oxidation of geranyl acetate.
| Entry | Temperature (°C) | Time (h) | Yield of 8-Hydroxygeranyl Acetate (%) |
| 1 | 0 | 5 | - (Significant unreacted starting material) |
| 2 | 0 | - (Longer reaction times showed promise) | - |
| 3 | 23 | 0.5 | - (Significant unreacted starting material) |
| 4 | 23 | 1 | - (Significant unreacted starting material) |
| 5 | 23 | 1.5 | 64 |
Data adapted from Ippoliti, F. M.; Barber, J. S.; Tang, Y.; Garg, N. K. (2018). Synthesis of 8-Hydroxygeraniol.[2]
Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxygeranyl Acetate[2][3]
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To a flame-dried round-bottom flask under a nitrogen atmosphere, add selenium dioxide (0.4 equivalents).
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Add dichloromethane, followed by geranyl acetate (1.0 equivalent) and tert-butyl hydroperoxide (3.1 equivalents, 5.5 M in decane).
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Stir the mixture at 23°C for 1.5 hours.
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Quench the reaction with water and ethyl acetate.
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Separate the organic layer, wash with brine and saturated sodium bicarbonate solution, dry over magnesium sulfate (B86663), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of 8-Hydroxygeraniol[2][3]
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To a flame-dried round-bottom flask, add 8-hydroxygeranyl acetate (1.0 equivalent) and methanol.
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Add potassium carbonate (1.2 equivalents) in one portion.
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Stir the mixture at 23°C for 2.5 hours.
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Remove the solvent under reduced pressure.
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Add deionized water and extract the aqueous layer with diethyl ether.
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Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.
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Purify the resulting oil by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield in the oxidation step.
Synthetic Pathway from Geranyl Acetate
Caption: Two-step synthesis of 8-Hydroxygeraniol from geranyl acetate.
References
- 1. 8-Hydroxygeraniol - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 8-Hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The construction and optimization of engineered yeast chassis for efficient biosynthesis of 8‐hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Enhancing Geranial 10-Hydroxylase (G10H) Activity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with geraniol (B1671447) 10-hydroxylase (G10H). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your in vitro experiments and enhance G10H activity.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays of geraniol 10-hydroxylase, a cytochrome P450 monooxygenase.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Inactive Enzyme: Improper folding, degradation, or incorrect purification of the recombinant G10H. | - Ensure optimal expression conditions (e.g., temperature, induction time) for your expression system (e.g., E. coli, yeast, insect cells).- Use protease inhibitors during purification.- Confirm protein integrity via SDS-PAGE and Western blot. |
| 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | - The optimal pH and temperature can vary depending on the source of the G10H. For geraniol dehydrogenase, an optimal pH is in the alkaline range (9.0-9.5).[1] Start by testing a range of pH values (e.g., 7.0-9.5) and temperatures (e.g., 25-40°C).[1][2] | |
| 3. Missing or Inefficient Cofactors/Redox Partners: G10H requires a cytochrome P450 reductase (CPR) and NADPH for activity.[3] The endogenous CPR in your expression system might not be compatible or sufficient. | - Co-express G10H with a compatible CPR, such as one from Arabidopsis thaliana or the same source organism as the G10H.[4][5] - Ensure a sufficient concentration of NADPH in the reaction mixture. A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) can be used to maintain NADPH levels.[6] | |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate dispensing of enzyme, substrate, or cofactors. | - Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix for the reaction components to minimize pipetting errors between wells. |
| 2. Substrate Precipitation: Geraniol is hydrophobic and may not be fully soluble in aqueous buffers. | - Dissolve geraniol in a small amount of a compatible organic solvent (e.g., DMSO, ethanol) before adding it to the reaction mixture. Ensure the final solvent concentration does not inhibit the enzyme. | |
| 3. Enzyme Instability: The enzyme may be losing activity over the course of the experiment. | - Perform assays on ice and minimize the time the enzyme is kept at room temperature.- Consider adding stabilizing agents like glycerol (B35011) to the enzyme storage buffer. | |
| Product Peak Not Detected by HPLC/GC-MS | 1. Low Product Conversion: The reaction may not have proceeded long enough or the enzyme concentration is too low. | - Increase the incubation time or the concentration of G10H.- Optimize the assay conditions as described above. |
| 2. Product Degradation: The product, 10-hydroxygeraniol, may be unstable under the assay or extraction conditions. | - Analyze the reaction products immediately after stopping the reaction.- Use a gentle extraction method (e.g., ethyl acetate (B1210297) extraction) and handle samples at low temperatures. | |
| 3. Analytical Method Not Sensitive Enough: The concentration of the product may be below the detection limit of your instrument. | - Concentrate the sample before analysis.- Optimize your HPLC or GC-MS method for the detection of 10-hydroxygeraniol. |
Frequently Asked Questions (FAQs)
Q1: What are the key components of an in vitro geraniol 10-hydroxylase assay?
A1: A typical in vitro G10H assay includes the purified G10H enzyme, the substrate geraniol, a cytochrome P450 reductase (CPR), and the cofactor NADPH. To ensure a constant supply of NADPH, an NADPH regenerating system consisting of glucose-6-phosphate and glucose-6-phosphate dehydrogenase is often included.[6]
Q2: How can I enhance the activity of my recombinant G10H?
A2: Enhancing G10H activity can be achieved through several strategies:
-
Co-expression with a suitable CPR: The choice of the CPR partner is crucial for efficient electron transfer to the G10H. Co-expressing G10H with a compatible CPR, for instance from Arabidopsis thaliana, has been shown to substantially increase its activity.[4][5]
-
Protein Engineering: Techniques like rational design or directed evolution can be employed to create G10H variants with improved catalytic efficiency or stability.
-
Optimization of Assay Conditions: Systematically optimizing pH, temperature, and buffer components can significantly impact enzyme activity.[1][2]
Q3: What is the role of cytochrome P450 reductase (CPR) in the G10H reaction?
A3: Geraniol 10-hydroxylase is a cytochrome P450 enzyme, which requires electrons to be transferred from NADPH to its heme center to activate molecular oxygen for the hydroxylation of geraniol.[3] CPR acts as an electron shuttle, accepting electrons from NADPH and transferring them to G10H, thus enabling the catalytic cycle.
Q4: My G10H is expressed in E. coli, but shows low activity. Why?
A4: Low activity of G10H expressed in E. coli can be due to several factors. E. coli may lack a compatible CPR to support the activity of a plant-derived G10H. Additionally, as a membrane-associated protein, G10H may not fold correctly in the bacterial cytoplasm. Co-expressing the G10H with a suitable CPR in E. coli or expressing it in a eukaryotic system like yeast or insect cells, which have the necessary membrane environment and post-translational modifications, can lead to higher activity.
Quantitative Data on Enhancement of Cytochrome P450 Activity
While specific quantitative data for the enhancement of geraniol 10-hydroxylase activity is limited in the available literature, the following table provides examples of activity enhancement achieved for other cytochrome P450 enzymes through protein engineering. This illustrates the potential for significant improvements in catalytic efficiency.
| Cytochrome P450 Enzyme | Enhancement Method | Fold Increase in Activity | Reference Context |
| P450 BM3 Variant | Directed Evolution | >1000x | General principle of enhancing CYP activity |
| CYP1A2 | Gene Expression Induction | Up to 179.5-fold | Induction in HepaRG cells |
| CYP3A4 | Gene Expression Induction | Up to 92.7-fold | Induction in hepatocytes |
| Engineered CYP154C2 | Structure-guided Engineering | Enhanced 2α-hydroxylation efficiency | Rational design application |
Experimental Protocols
Detailed Methodology for In Vitro Geraniol 10-Hydroxylase Activity Assay
This protocol is a generalized procedure based on published methods for G10H and other CYPs.[6] Optimization of specific concentrations, pH, and temperature is recommended for your specific enzyme.
1. Materials:
-
Purified geraniol 10-hydroxylase (G10H)
-
Purified cytochrome P450 reductase (CPR)
-
Geraniol (substrate)
-
NADPH
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
10-hydroxygeraniol standard
2. Reaction Setup (per reaction):
-
In a microcentrifuge tube, prepare a reaction mixture with the following components:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
1-10 µg purified G10H
-
1-5 µg purified CPR (equimolar or in slight excess to G10H)
-
1 mM NADPH
-
10 mM Glucose-6-phosphate
-
1 unit Glucose-6-phosphate dehydrogenase
-
Make up to a final volume of 198 µL with buffer.
-
3. Enzyme Reaction:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 2 µL of geraniol (e.g., 10 mM stock in DMSO, for a final concentration of 100 µM).
-
Incubate at the chosen temperature with gentle shaking for a specified time (e.g., 30-60 minutes).
4. Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume (200 µL) of ice-cold ethyl acetate.
-
Vortex vigorously for 1 minute to extract the product.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase (ethyl acetate) to a new tube.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
5. Product Analysis:
-
Re-dissolve the dried extract in a suitable solvent (e.g., 50 µL of hexane (B92381) or mobile phase).
-
Analyze the sample by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for the identification and quantification of 10-hydroxygeraniol.
-
Compare the retention time and mass spectrum of the product with an authentic 10-hydroxygeraniol standard.
Visualizations
Electron Transfer Pathway for Geraniol 10-Hydroxylase
Caption: Electron transfer from NADPH to G10H via CPR.
Experimental Workflow for G10H In Vitro Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Geraniol 8-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent the Degradation of 10-Hydroxygeraniol Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 10-Hydroxygeraniol samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on sample stability to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and analysis of 10-Hydroxygeraniol.
| Issue | Possible Cause | Recommended Solution |
| Loss of sample purity over time, even when stored at low temperatures. | Oxidation due to the presence of air in the storage vial. | Overlay the sample with an inert gas like argon or nitrogen before sealing the vial. For solutions, use solvents that have been de-gassed. |
| Appearance of unexpected peaks in HPLC or GC-MS analysis. | Sample degradation. Common degradation products include isomers (nerol, linalool), oxidation products (aldehydes like geranial and neral, and epoxides), and cyclization products (α-terpineol). | Refer to the Potential Degradation Pathways diagram below. Optimize storage conditions (see FAQs) and re-analyze the sample. Consider using a stability-indicating HPLC method for better separation of degradation products. |
| Inconsistent results between experimental replicates. | Inconsistent sample handling, such as thawing and refreezing cycles, or exposure to light and heat. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] Protect samples from light by using amber vials and minimizing exposure to ambient light during handling.[2] Ensure consistent timing and temperature for all experimental steps. |
| Precipitate formation in the sample upon thawing. | Low solubility at colder temperatures or solvent evaporation. | Allow the sample to equilibrate to room temperature for at least one hour before opening the vial.[1] Ensure the vial is tightly sealed to prevent solvent evaporation. If precipitation persists, gentle warming and vortexing may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pure 10-Hydroxygeraniol?
A1: For long-term storage, pure 10-Hydroxygeraniol powder should be stored at -20°C for up to two years.[1][3] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.
Q2: How should I store solutions of 10-Hydroxygeraniol?
A2: Stock solutions of 10-Hydroxygeraniol in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] For short-term storage of a few weeks, 4°C is acceptable.[1] It is highly recommended to prepare solutions on the day of use whenever possible.[1] To maintain stability, it is best to store solutions under an inert gas atmosphere.[4]
Q3: What are the main causes of 10-Hydroxygeraniol degradation?
A3: As a terpenoid with unsaturated bonds, 10-Hydroxygeraniol is primarily susceptible to oxidation.[5] This process can be accelerated by exposure to light, heat, and the presence of trace metals.[5] It is also incompatible with strong oxidizing agents.[3]
Q4: How can I minimize the oxidation of my samples?
A4: To minimize oxidation, store samples under an inert atmosphere (argon or nitrogen), protect them from light using amber vials, and avoid high temperatures.[4] The addition of a natural antioxidant, such as tocopherol (Vitamin E), can also help to prevent oxidative degradation by neutralizing free radicals.[5]
Q5: What analytical methods are suitable for monitoring the stability of 10-Hydroxygeraniol?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for analyzing 10-Hydroxygeraniol and its potential degradation products.[6] A stability-indicating HPLC method is particularly useful as it can separate the parent compound from its degradation products.[6]
Data on Sample Stability
While specific quantitative data on the degradation kinetics of 10-Hydroxygeraniol is limited, the degradation of unsaturated terpene alcohols generally follows pseudo-first-order kinetics. The following table provides a hypothetical representation of 10-Hydroxygeraniol degradation under various conditions to illustrate the importance of proper storage.
| Storage Condition | Time (Weeks) | % 10-Hydroxygeraniol Remaining (Hypothetical) |
| -80°C, under Argon | 0 | 100 |
| 4 | >99 | |
| 12 | >99 | |
| 24 | >98 | |
| -20°C, under Argon | 0 | 100 |
| 4 | >98 | |
| 12 | >95 | |
| 24 | >90 | |
| 4°C, in Air, Exposed to Light | 0 | 100 |
| 4 | <90 | |
| 12 | <70 | |
| 24 | <50 |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate 10-Hydroxygeraniol from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (or a buffer solution like ammonium (B1175870) acetate). A typical gradient might start at 60% water and increase to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the 10-Hydroxygeraniol sample in the initial mobile phase composition.
GC-MS Analysis
This method is suitable for identifying and quantifying volatile degradation products.
-
Column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., ZB-5, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector (MS):
-
Ion Source Temperature: 230°C.
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Visualizing Degradation and Troubleshooting
Potential Degradation Pathways for 10-Hydroxygeraniol
Caption: Potential degradation pathways of 10-Hydroxygeraniol.
Troubleshooting Workflow for Sample Degradation
Caption: Troubleshooting workflow for unexpected analytical results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Geraniol - Wikipedia [en.wikipedia.org]
- 4. 8-Hydroxygeraniol - Wikipedia [en.wikipedia.org]
- 5. Degradation of α-terpineol in aqueous solution by UV/H2O2: kinetics, transformation products and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.ceu.es [dspace.ceu.es]
improving the separation of 10-Hydroxygeraniol from its isomers
This guide provides researchers, scientists, and drug development professionals with technical support for improving the separation of 10-Hydroxygeraniol from its isomers. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
A Note on Nomenclature
The compound commonly referred to as 10-Hydroxygeraniol is systematically named (2E,6E)-2,6-Dimethylocta-2,6-diene-1,8-diol. In some chemical literature and databases, it is also referred to as 8-Hydroxygeraniol, which is synthesized from geraniol (B1671447) by the enzyme geraniol 8-hydroxylase[1]. This guide will use the term 10-Hydroxygeraniol as specified in the user request.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 10-Hydroxygeraniol from its isomers challenging?
Separating terpene isomers is notoriously difficult because they have the same atomic composition and molecular weight, often resulting in very similar physical and chemical properties such as boiling points and polarity[2][3]. This similarity leads to issues like co-elution in chromatography and requires highly selective separation techniques for effective purification[2][4].
Q2: What are the primary methods for separating 10-Hydroxygeraniol and its isomers?
The main techniques employed for separating terpenoid isomers include:
-
Chromatography: This is the most common and effective approach. Techniques like preparative High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and column chromatography are widely used[5][6][7]. For challenging isomer separations, high-resolution methods like 2D GC or specialized columns (e.g., chiral columns for enantiomers) may be necessary[4].
-
Vacuum Fractional Distillation: This method is suitable for large-scale industrial purification and separates compounds based on differences in boiling points. Applying a vacuum lowers the boiling points, preventing the thermal degradation of heat-sensitive compounds like terpenoids[5][8][9]. However, its resolution is often insufficient for isomers with very close boiling points[3][10].
-
Crystallization: If the target compound or one of its isomers can be induced to crystallize from a solution, this can be a powerful method for purification[11].
-
Inclusion Complexation: This technique uses host molecules, such as β-cyclodextrin, to selectively form inclusion complexes with one isomer, allowing it to be separated from the others through precipitation[12].
Q3: Which analytical techniques are best for assessing the purity of 10-Hydroxygeraniol fractions?
To confirm the purity of separated fractions and identify the specific isomers present, the following analytical methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for analyzing volatile compounds like terpenes. It provides separation (GC) and structural information (MS) for identification[13].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Suitable for less volatile or thermally sensitive terpenoids. It avoids the need for derivatization and offers high sensitivity and selectivity, which is crucial for differentiating isomers that cannot be separated by MS alone[14][15][16].
-
High-Performance Liquid Chromatography (HPLC) with UV or other detectors: A standard method for purity assessment. Using specialized columns, such as biphenyl (B1667301) phases, can enhance the resolution of structural isomers[15].
Troubleshooting Guides
This section addresses common problems encountered during the separation of 10-Hydroxygeraniol.
Q4: I am observing poor chromatographic separation (e.g., co-elution, broad peaks, or peak tailing). What steps can I take to improve it?
Poor chromatographic resolution is a frequent issue. Consider the following solutions:
-
Optimize the Mobile Phase: Systematically adjust the polarity of your solvent system. For normal-phase chromatography (e.g., on silica (B1680970) gel), if compounds are not moving, increase the solvent polarity (for instance, by increasing the percentage of ethyl acetate (B1210297) in a hexane-ethyl acetate mixture)[4].
-
Reduce Sample Loading: Overloading the column is a common cause of peak broadening and tailing. Decrease the amount of sample applied to the column or TLC plate[4].
-
Select a Different Stationary Phase: If degradation is suspected on an acidic stationary phase like silica gel, switch to a more neutral support like alumina (B75360). For HPLC, consider columns with different selectivities, such as biphenyl columns, which are effective for separating aromatic and moderately polar isomers[4][15].
-
Employ High-Resolution Techniques: For isomers that are particularly difficult to separate, standard GC or HPLC may not suffice. High-resolution methods like two-dimensional gas chromatography (2D GC) or the use of chiral columns for enantiomers can provide the necessary resolution[4].
Q5: My 10-Hydroxygeraniol appears to be degrading during the isolation process. How can I prevent this?
Terpenoids can be sensitive to heat, acid, and oxygen[4]. To minimize degradation:
-
Use Low-Temperature Techniques: When removing solvents, use low-temperature evaporation methods like a rotary evaporator with a controlled water bath temperature (e.g., below 40°C) or evaporation under a gentle stream of nitrogen[4].
-
Choose a Milder Stationary Phase: Acidic silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral alumina or a bonded-phase silica column[4].
-
Work Quickly and in Inert Atmosphere: Minimize the exposure of your sample to air and light. Work efficiently and consider performing steps under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive to oxidation.
Q6: I am having trouble dissolving my sample for reversed-phase HPLC analysis. What are my options?
10-Hydroxygeraniol and other terpenoids can have limited solubility in the highly aqueous mobile phases used in reversed-phase HPLC.
-
Modify Sample Solvent: Dissolve your sample in a minimal amount of a strong, water-miscible organic solvent, such as tetrahydrofuran (B95107) (THF) or methanol, before injection. Be cautious to keep the injection volume small to avoid peak distortion[4].
-
Switch to Normal-Phase HPLC: Normal-phase chromatography utilizes non-polar solvents (e.g., hexane, ethyl acetate), which are much more suitable for dissolving and separating non-polar to moderately polar compounds like terpenoids[4].
Q7: Vacuum fractional distillation is not providing adequate separation of my isomers. How can I improve its efficiency?
When boiling points are very close, standard distillation may be ineffective.
-
Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates. This can be achieved by increasing the column's length or using more efficient packing material (e.g., structured packing) to increase the surface area for vapor-liquid exchange[8][9].
-
Optimize Pressure: A higher vacuum (lower pressure) can sometimes improve separation, but the optimal pressure needs to be determined experimentally. One study found that a stepped pressure program was effective for separating different terpenoids from citronella oil[8][9].
-
Consider an Alternative Method: If distillation fails, chromatography or selective inclusion complexation are likely to be more effective for separating close-boiling isomers[3][12].
Visual Guides and Workflows
The following diagrams illustrate key workflows and decision-making processes for the separation of 10-Hydroxygeraniol.
References
- 1. 8-Hydroxygeraniol - Wikipedia [en.wikipedia.org]
- 2. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. data.epo.org [data.epo.org]
- 12. CN104402678A - Inclusion separation method of nerol and geraniol isomerides - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Analytical method for determination of allylic isoprenols in rat tissues by liquid chromatography/tandem mass spectrometry following chemical derivatization with 3-nitrophtalic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction parameters for SeO2-promoted oxidation of geranyl acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction parameters for the selenium dioxide (SeO₂)-promoted allylic oxidation of geranyl acetate (B1210297).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction shows a low conversion rate, and I've recovered most of my starting geranyl acetate. What are the possible causes and solutions?
-
Answer: Low conversion can stem from several factors. Firstly, ensure the purity of your reagents, as impurities can inhibit the reaction. Selenium dioxide should be a colorless solid; it can be purified by sublimation if necessary.[1] The co-oxidant, typically tert-butyl hydroperoxide (t-BuOOH), should be of appropriate concentration and quality. Secondly, the catalytic activity may be insufficient. While stoichiometric SeO₂ can be used, a more common method involves a catalytic amount of SeO₂ with a co-oxidant like t-BuOOH to regenerate the active species.[1][2] Ensure the correct molar ratios are being used. Finally, reaction temperature and time may need optimization; some protocols require up to 24 hours at room temperature for complete conversion.[3]
Issue 2: Poor Yield of the Desired Allylic Alcohol
-
Question: The conversion is good, but the final isolated yield of the target allylic alcohol, (E)-8-hydroxygeranyl acetate, is low. Why is this happening?
-
Answer: A low yield of the desired alcohol, despite good conversion, often points to two main issues: overoxidation or product loss during workup.
-
Overoxidation: A significant byproduct of this reaction is the corresponding aldehyde, (E)-8-oxogeranyl acetate, formed from the further oxidation of the allylic alcohol.[4] To minimize this, carefully control the stoichiometry of the co-oxidant (t-BuOOH) and monitor the reaction closely, quenching it once the starting material is consumed.[4]
-
Workup Loss: The product can be lost during aqueous workup and purification steps. Ensure efficient extraction with a suitable solvent and be meticulous during column chromatography to prevent discarding fractions containing the product.[4] An alternative strategy is to treat the crude reaction mixture, containing both the desired alcohol and the overoxidized aldehyde, with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This will convert the aldehyde byproduct into the desired allylic alcohol, thereby increasing the overall isolated yield of a single product.[3][5]
-
Issue 3: Difficulty Removing Selenium Byproducts
-
Question: I am struggling to remove colored (red/black) precipitates and other selenium-containing impurities from my reaction mixture after completion. What is the best way to handle this?
-
Answer: The formation of red amorphous selenium as a byproduct is expected.[6] The standard workup involves filtering the reaction mixture to remove this solid precipitate before proceeding with extraction and purification.[1] Using catalytic amounts of SeO₂ instead of stoichiometric quantities significantly reduces the amount of selenium waste generated.[1][2] If soluble selenium impurities persist, careful column chromatography is typically effective for separation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the SeO₂ oxidation of geranyl acetate?
A1: The reaction proceeds via a well-established pathway. It begins with an ene reaction between the alkene (geranyl acetate) and the electrophilic selenium center of SeO₂. This is followed by a[3][7]-sigmatropic rearrangement of the resulting allylic seleninic acid to form an allylselenite ester. Finally, hydrolysis of this ester yields the desired (E)-allylic alcohol product.[2][6]
Q2: Why is a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) used with SeO₂?
A2: Using SeO₂ in catalytic amounts is preferable because selenium compounds are toxic and can be difficult to remove.[1][2] A co-oxidant, such as t-BuOOH, is added in stoichiometric amounts to re-oxidize the reduced selenium species (Se(II)) back to the active catalytic species (Se(IV)) in each cycle. This allows the reaction to proceed to completion with only a small initial amount of SeO₂.[1]
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent can influence reaction rate and product distribution. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for this transformation.[5] In some allylic oxidations, using acetic acid as a solvent can help stop the reaction at the alcohol stage by forming the corresponding acetate ester, though this is less relevant when the starting material is already an acetate.[1][2]
Q4: Are there any specific safety precautions required when working with Selenium Dioxide?
A4: Yes, safety is paramount. Selenium compounds are highly toxic and have an unpleasant smell. All manipulations involving SeO₂ and the reaction itself must be conducted within a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Optimization of Reaction Parameters
The yield and selectivity of the SeO₂-promoted oxidation of geranyl acetate are highly dependent on the reaction conditions. The following table summarizes results from various reported protocols.
| Entry | SeO₂ (mol%) | Co-oxidant (equiv.) | Solvent | Temp. | Time | Yield (Alcohol) | Yield (Aldehyde) | Total Yield | Reference |
| 1 | 5 | t-BuO₂H (3.6) | CH₂Cl₂ | RT | - | 43% | 9% | 52% | [3] |
| 2 | Catalytic | t-BuO₂H | CH₂Cl₂ | RT | 24 h | 70% | 30% | 100% | [3] |
| 3 | Catalytic | t-BuO₂H on SiO₂ | None | MW | 10 min | - | Exclusive¹ | 75%¹ | [3] |
| 4 | Catalytic | t-BuO₂H | CH₂Cl₂ | 0-25°C | 12-24 h | Mixture² | Mixture² | - | [5] |
¹The crude mixture containing exclusively the aldehyde was reduced with NaBH₄ to give the alcohol in 75% overall yield.[3] ²The patent describes obtaining a mixture of the alcohol and aldehyde, which is then fully reduced with NaBH₄ to yield a single alcohol product.[5]
Experimental Protocols
Catalytic Oxidation of Geranyl Acetate with SeO₂/t-BuOOH
This protocol is based on an improved procedure for achieving high conversion with a mixture of alcohol and aldehyde products.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve geranyl acetate (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: To the solution, add selenium dioxide (0.05 equiv.).
-
Initiation: Cool the mixture in an ice bath and add tert-butyl hydroperoxide (t-BuOOH, ~3.6 equiv.) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for approximately 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching & Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude mixture of the allylic alcohol and aldehyde via flash column chromatography on silica (B1680970) gel.
Optional: Reduction of Aldehyde for Maximizing Alcohol Yield
-
Dissolution: Dissolve the crude product mixture from the oxidation step in methanol (B129727) (MeOH).
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, ~0.5-1.0 equiv. relative to the estimated aldehyde content) portion-wise.
-
Monitoring: Stir the reaction at 0°C and monitor by TLC until all the aldehyde has been converted to the alcohol.
-
Workup: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the single (E)-8-hydroxygeranyl acetate product.[3][5]
Visualized Workflows
Caption: Troubleshooting workflow for low product yield.
Caption: Logical relationships in reaction optimization.
References
- 1. adichemistry.com [adichemistry.com]
- 2. SeO2 - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN1218918C - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. geraniol forms potent: Topics by Science.gov [science.gov]
Confirming the Identity of 10-Hydroxygeraniol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the identification of 10-Hydroxygeraniol, a key intermediate in the biosynthesis of valuable iridoids and monoterpenoid indole (B1671886) alkaloids. By presenting experimental and predicted spectroscopic data alongside its precursor, Geraniol, this document serves as a valuable resource for the unambiguous confirmation of 10-Hydroxygeraniol's chemical identity. Detailed experimental protocols and a logical workflow for structural elucidation are also provided to aid researchers in their analytical endeavors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 10-Hydroxygeraniol and Geraniol, facilitating a direct comparison for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted for 10-Hydroxygeraniol, Experimental for Geraniol)
| Proton Assignment | 10-Hydroxygeraniol (Predicted) Chemical Shift (δ) in ppm | Geraniol (Experimental) Chemical Shift (δ) in ppm |
| H1 | ~4.15 | 4.15 (d, J=7.0 Hz, 2H) |
| H2 | ~5.40 | 5.43 (t, J=7.0 Hz, 1H) |
| H4 | ~2.10 | 2.05-2.15 (m, 2H) |
| H5 | ~2.05 | 2.05-2.15 (m, 2H) |
| H6 | ~5.10 | 5.09 (t, J=7.0 Hz, 1H) |
| H9 (CH₃) | ~1.68 | 1.68 (s, 3H) |
| H10 (CH₂OH) | ~4.05 | 1.60 (s, 3H) |
| H11 (CH₃) | ~1.60 | 1.70 (s, 3H) |
Note: Predicted ¹H NMR data for 10-Hydroxygeraniol is based on computational models. Experimental data for 10-Hydroxygeraniol has been reported in CDCl₃[1].
Table 2: ¹³C NMR Spectroscopic Data (Predicted for 10-Hydroxygeraniol, Experimental for Geraniol)
| Carbon Assignment | 10-Hydroxygeraniol (Predicted) Chemical Shift (δ) in ppm | Geraniol (Experimental) Chemical Shift (δ) in ppm |
| C1 | ~59.0 | 59.0 |
| C2 | ~124.0 | 124.5 |
| C3 | ~140.0 | 139.8 |
| C4 | ~39.0 | 39.7 |
| C5 | ~26.0 | 26.4 |
| C6 | ~123.0 | 123.8 |
| C7 | ~132.0 | 131.7 |
| C8 | ~16.0 | 16.2 |
| C9 | ~17.5 | 17.7 |
| C10 | ~68.0 | 25.7 |
Note: Predicted ¹³C NMR data for 10-Hydroxygeraniol is based on computational models. Experimental data for 10-Hydroxygeraniol has been reported in CDCl₃[1].
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 10-Hydroxygeraniol | C₁₀H₁₈O₂ | 170.25 | 152 [M-H₂O]⁺, 137 [M-H₂O-CH₃]⁺, 121, 93, 69 |
| Geraniol | C₁₀H₁₈O | 154.25 | 136 [M-H₂O]⁺, 121 [M-H₂O-CH₃]⁺, 93, 69 (base peak) |
Note: Fragmentation patterns can vary depending on the ionization technique and energy.
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | 10-Hydroxygeraniol (Predicted) Absorption (cm⁻¹) | Geraniol (Experimental) Absorption (cm⁻¹) |
| O-H Stretch (Alcohol) | ~3350 (broad) | 3330 (broad) |
| C-H Stretch (sp³ and sp²) | ~2850-3050 | 2850-3050 |
| C=C Stretch | ~1670 | 1668 |
| C-O Stretch | ~1050 | 1000 |
Note: Predicted IR data for 10-Hydroxygeraniol is based on computational models.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane (B109758) or methanol. For direct infusion, prepare a dilute solution in a suitable solvent system (e.g., methanol/water with a small amount of formic acid for electrospray ionization).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS Analysis: Inject the sample onto a suitable capillary column (e.g., DB-5 or HP-5ms). Use a temperature program that allows for the separation of the analyte from any impurities. The mass spectrometer is typically scanned over a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first and then the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Spectroscopic Identification
The following diagram illustrates the logical workflow for confirming the identity of a compound like 10-Hydroxygeraniol using a combination of spectroscopic methods.
References
A Comparative Guide to the Synthesis of 10-Hydroxygeraniol: Chemical and Biocatalytic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 10-Hydroxygeraniol, a monoterpene alcohol, is a valuable precursor in the biosynthesis of various important natural products, including iridoids and monoterpene indole (B1671886) alkaloids. This guide provides a comparative analysis of different synthesis routes to 10-hydroxygeraniol, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given application.
A note on nomenclature: While the target molecule is referred to as 10-hydroxygeraniol in this guide, it is important to note that according to IUPAC nomenclature, the correct name is 8-hydroxygeraniol. The term "10-hydroxygeraniol" is a common name that has been widely used in literature.
Comparison of Key Synthesis Routes
The synthesis of 10-hydroxygeraniol can be broadly categorized into chemical and biocatalytic methods. Each approach offers distinct advantages and disadvantages in terms of yield, scalability, and environmental impact. The following table summarizes the key quantitative data for the most prominent synthesis routes.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Time | Temperature | Overall Yield | Key Advantages | Key Disadvantages |
| Chemical Synthesis | |||||||
| SeO₂-mediated Oxidation | Geranyl acetate (B1210297) | Selenium dioxide (catalytic), tert-butyl hydroperoxide | 1.5 hours (oxidation) + 2.5 hours (deacetylation) | 23°C | ~53% (two steps) | Well-optimized, high yield for individual steps, mild conditions.[1][2] | Use of toxic selenium reagent, requires two separate steps. |
| Photocycloaddition | 2,5-dihydro-3-methylthiophen S,S-dioxide, citraconic anhydride | N/A (photochemical reaction) | Not specified | Not specified | 48%[3][4] | Access to complex structures. | Requires specialized photochemical equipment, lower overall yield. |
| Biocatalytic/Chemoenzymatic Synthesis | |||||||
| Proposed Chemoenzymatic Route | Geraniol (B1671447) (from fermentation) | Geraniol 10-hydroxylase (CYP450) | Not specified | Typically ambient | High potential | High precursor availability from renewable feedstocks, high selectivity. | Biocatalytic step may have lower product concentration, requires enzyme production/cell cultivation. |
Detailed Methodologies
Chemical Synthesis: Selenium Dioxide-Mediated Oxidation of Geranyl Acetate
This two-step method is one of the most well-documented and optimized chemical routes to 10-hydroxygeraniol.[1][2]
Step 1: Oxidation of Geranyl Acetate
-
Protocol: To a solution of geranyl acetate in dichloromethane, catalytic selenium dioxide (0.4 equivalents) and tert-butyl hydroperoxide (3.1 equivalents) are added. The reaction mixture is stirred at room temperature (23°C) for 1.5 hours. The reaction is then quenched, and the product, 8-hydroxygeranyl acetate, is extracted and purified.
-
Yield: 64% (isolated yield)[1]
Step 2: Deacetylation of 8-Hydroxygeranyl Acetate
-
Protocol: The purified 8-hydroxygeranyl acetate is dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature (23°C) for 2.5 hours. After workup and purification by flash chromatography, 10-hydroxygeraniol is obtained.
-
Yield: 83% (isolated yield)[1]
Chemical Synthesis: Photocycloaddition
This route involves a [2+2] photocycloaddition followed by a thermal extrusion and Cope rearrangement.[3][4]
-
Protocol: The synthesis starts with the photocycloaddition of 2,5-dihydro-3-methylthiophen S,S-dioxide and citraconic anhydride, which yields a photoadduct. This intermediate is then subjected to flash vacuum pyrolysis, leading to the formation of a diene, which upon reduction yields 10-hydroxygeraniol.
Biocatalytic/Chemoenzymatic Synthesis
This approach leverages the high efficiency and selectivity of enzymes for the hydroxylation of geraniol. While a fully optimized, high-yield biocatalytic process for isolated 10-hydroxygeraniol is still under development, a chemoenzymatic approach combining microbial geraniol production with an enzymatic hydroxylation step is highly promising.
Step 1 (Biological): High-Titer Geraniol Production
-
Methodology: Engineered strains of Escherichia coli or Saccharomyces cerevisiae are cultured in a fermenter. These microbes are genetically modified to overproduce geraniol from simple carbon sources like glucose.
-
Reported Titers: Geraniol production has reached up to 13.2 g/L in E. coli and 5.5 g/L in S. cerevisiae.
Step 2 (Biocatalytic): Enzymatic Hydroxylation
-
Methodology: The geraniol produced in Step 1 can be converted to 10-hydroxygeraniol using the enzyme geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase.[5][6] This can be achieved through whole-cell biotransformation using the geraniol-producing microbes engineered to also express G10H, or by using the isolated enzyme.
-
Efficacy: The activity of G10H from Catharanthus roseus has been demonstrated in recombinant yeast.[4][6] While specific isolated yields for this step are not yet reported in a large-scale context, the high selectivity of the enzyme is a significant advantage.
Visualizing the Synthesis Comparison Workflow
The following diagram illustrates the logical workflow for comparing and selecting a synthesis route for 10-hydroxygeraniol.
Caption: A flowchart outlining the decision-making process for selecting a suitable synthesis route for 10-hydroxygeraniol.
Signaling Pathway for Biocatalytic Production
The biocatalytic production of 10-hydroxygeraniol in a microbial host involves the heterologous expression of key enzymes that channel intermediates from the central carbon metabolism towards the final product. The diagram below illustrates a simplified representation of this engineered pathway.
Caption: A simplified diagram of an engineered metabolic pathway for the biocatalytic synthesis of 10-hydroxygeraniol from glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Article | KnE Open [kneopen.com]
- 6. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 10-Hydroxygeraniol: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals engaged in the analysis of terpene alcohols, the accurate quantification of 10-Hydroxygeraniol is crucial for quality control, pharmacokinetic studies, and understanding its role in various biological processes. This guide provides an objective comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of a validated HPLC method is compared with a standard GC-MS method, supported by experimental data and detailed methodologies.
At a Glance: HPLC vs. GC-MS for 10-Hydroxygeraniol Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including thermally labile and non-volatile molecules. When coupled with a UV or Diode Array Detector (DAD), it offers a robust and cost-effective method for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive identification based on mass spectra, making it a gold standard for the analysis of many terpenes.
The choice between HPLC and GC-MS will depend on several factors, including the sample matrix, the required sensitivity, the availability of instrumentation, and the need for simultaneous analysis of other non-volatile compounds.
Quantitative Performance Comparison
The following tables summarize the typical validation parameters for a proposed HPLC method and a standard GC-MS method for the quantification of 10-Hydroxygeraniol. These values are compiled from literature data on the analysis of similar terpene alcohols and represent expected performance characteristics.
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 80-120% of target concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Table 2: GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 80-120% of target concentration | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 101.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 5.0% | < 3.0% |
| - Intermediate Precision (Inter-day) | ≤ 10.0% | < 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.05 µg/mL |
| Specificity | Unique mass spectrum and no co-eluting peaks | Confirmed by mass spectral library match (>90%) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of 10-Hydroxygeraniol using HPLC and GC-MS.
HPLC Experimental Protocol
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of 10-Hydroxygeraniol.
1. Sample Preparation (from plant extract):
-
Accurately weigh approximately 100 mg of the plant extract.
-
Dissolve the extract in 10 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
3. Standard Preparation:
-
Prepare a stock solution of 10-Hydroxygeraniol (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare calibration standards in the range of 1 - 100 µg/mL.
GC-MS Experimental Protocol
This protocol outlines a standard GC-MS method for the quantification of 10-Hydroxygeraniol.
1. Sample Preparation (from essential oil):
-
Prepare a 1:100 dilution of the essential oil in ethyl acetate.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
If necessary, pass the diluted sample through a 0.45 µm syringe filter.
2. GC-MS Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 5 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
3. Standard Preparation:
-
Prepare a stock solution of 10-Hydroxygeraniol (1 mg/mL) in ethyl acetate.
-
Perform serial dilutions to prepare calibration standards in the range of 0.1 - 50 µg/mL.
Visualizing the Workflow
To better illustrate the logical flow of the validation process, the following diagrams are provided.
Caption: Workflow for the validation of an HPLC method.
Caption: Decision logic for selecting an analytical method.
Comparative Analysis of Geraniol 10-Hydroxylase from Diverse Plant Species: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of geraniol (B1671447) 10-hydroxylase (G10H), a critical enzyme in the biosynthesis of valuable terpenoid indole (B1671886) alkaloids (TIAs), from various plant species. This document is intended for researchers, scientists, and drug development professionals interested in understanding the functional diversity of this enzyme for applications in metabolic engineering and synthetic biology.
Executive Summary
Geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of geraniol to 10-hydroxygeraniol, a key committed step in the biosynthesis of iridoids and subsequently, a wide array of TIAs, including the anticancer agents vinblastine (B1199706) and vincristine.[1][2][3] This guide summarizes the currently available quantitative data on the kinetic properties of G10H from different plant species, outlines detailed experimental protocols for its characterization, and visualizes its central role in the TIA biosynthesis pathway.
Data Presentation: A Comparative Overview of G10H Performance
Quantitative data on the kinetic parameters of G10H from different plant species remains limited in publicly available literature. However, detailed characterization of the enzyme from Catharanthus roseus provides a valuable benchmark for comparison.
| Plant Species | Enzyme | Substrate | K_m_ (µM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Catharanthus roseus | CrG10H (CYP76B6) | Geraniol | 2.5 ± 0.4 | 1.1 x 10⁵ | Not Reported | Not Reported |
| Naringenin | 19.2 ± 2.1 | 1.1 x 10⁴ | ||||
| Lonicera japonica | LjG10H | Geraniol | Not Reported | Not Reported | Not Reported | Not Reported |
| Ophiorrhiza pumila | OpG10H | Geraniol | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The catalytic efficiency (k_cat_/K_m_) of CrG10H is approximately 10 times higher with its primary substrate, geraniol, compared to naringenin, indicating a strong substrate preference.[4] While G10H from Lonicera japonica and Ophiorrhiza pumila has been cloned and functionally confirmed to hydroxylate geraniol, specific kinetic data are not yet available in the literature.[5][6]
Mandatory Visualization
The following diagrams illustrate the pivotal role of Geraniol 10-hydroxylase in the terpenoid indole alkaloid biosynthesis pathway and a general workflow for its characterization.
Experimental Protocols
The characterization of G10H from different plant species generally involves the following key steps:
Heterologous Expression of G10H
Due to the low abundance of G10H in native plant tissues, heterologous expression in microbial systems is the preferred method for obtaining sufficient quantities of the enzyme for characterization.
-
Expression Systems:
-
Yeast (Saccharomyces cerevisiae, Pichia pastoris): Yeast is a robust system for expressing membrane-bound cytochrome P450 enzymes like G10H. The endoplasmic reticulum of yeast provides a suitable environment for proper folding and membrane integration.[3][7]
-
Escherichia coli: While expression in E. coli is possible, it often requires co-expression of a cytochrome P450 reductase (CPR) and may necessitate optimization of culture conditions to ensure proper protein folding.[5]
-
Baculovirus-infected Insect Cells: This system is also effective for producing functional P450 enzymes.[4]
-
-
General Protocol for Expression in Pichia pastoris :
-
Gene Synthesis and Codon Optimization: Synthesize the full-length coding sequence of the G10H gene with codons optimized for expression in P. pastoris.
-
Vector Construction: Clone the optimized G10H gene into a suitable P. pastoris expression vector, such as pPICZα, which allows for methanol-inducible expression and secretion or intracellular expression.
-
Transformation: Transform the expression vector into a suitable P. pastoris strain (e.g., X-33, KM71H) by electroporation.
-
Selection and Screening: Select for positive transformants on appropriate selection media. Screen small-scale cultures for G10H expression by inducing with methanol (B129727) and analyzing protein extracts via SDS-PAGE and Western blotting.
-
Large-Scale Culture: Grow a high-expressing clone in a fermenter to generate sufficient biomass for protein purification.
-
Microsomal Fraction Preparation
G10H is a membrane-bound enzyme located in the endoplasmic reticulum. Therefore, it is necessary to isolate the microsomal fraction from the host cells to enrich for the enzyme.
-
Protocol for Microsomal Isolation from Yeast:
-
Cell Lysis: Harvest yeast cells by centrifugation and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells using mechanical methods such as glass bead homogenization or a French press.
-
Differential Centrifugation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to pellet cell debris and nuclei.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspension: Carefully discard the supernatant and resuspend the microsomal pellet in a suitable storage buffer containing glycerol (B35011) for stability. Store at -80°C.
-
Enzyme Activity Assay
The activity of G10H is typically determined by measuring the formation of 10-hydroxygeraniol from geraniol.
-
Reaction Mixture:
-
Microsomal preparation containing G10H
-
Geraniol (substrate)
-
NADPH (cofactor)
-
A buffer system to maintain optimal pH (typically around pH 7.5)
-
-
Assay Protocol:
-
Reaction Setup: Combine the microsomal preparation, buffer, and geraniol in a reaction tube. Pre-incubate the mixture at the desired temperature.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction for a specific period, ensuring the reaction rate is linear.
-
Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or a strong acid.
-
Product Extraction: Extract the product, 10-hydroxygeraniol, from the aqueous phase using an organic solvent.
-
Analysis: Analyze the extracted product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Quantification: Quantify the amount of 10-hydroxygeraniol produced by comparing the peak area to a standard curve of a known concentration of 10-hydroxygeraniol.
-
Kinetic Analysis: To determine K_m_ and V_max_, perform the assay with varying concentrations of geraniol and measure the initial reaction velocities. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot.
-
Conclusion
This guide provides a foundational overview for the comparative analysis of geraniol 10-hydroxylase from different plant species. While comprehensive quantitative data across a wide range of species is still needed, the provided protocols and existing data for Catharanthus roseus G10H offer a robust starting point for researchers. Further characterization of G10H from other TIA-producing plants will be crucial for advancing our understanding of its role in specialized metabolism and for the rational design of engineered biosynthetic pathways for the production of valuable pharmaceuticals.
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promoter analysis of the Catharanthus roseus geraniol 10-hydroxylase gene involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-overexpression of geraniol-10-hydroxylase and strictosidine synthase improves anti-cancer drug camptothecin accumulation in Ophiorrhiza pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant protein expression in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 10-Hydroxygeraniol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 10-Hydroxygeraniol, a monoterpenoid alcohol with potential applications in fragrance, flavoring, and pharmaceuticals, is critical for quality control, pharmacokinetic studies, and various research applications. The selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of 10-Hydroxygeraniol. A cross-validation workflow is presented to ensure consistency and reliability when employing different analytical methods.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS methods for the quantification of small molecules like 10-Hydroxygeraniol. These values are representative and may vary based on the specific instrumentation, sample matrix, and method optimization.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Quantification (LOQ) | 0.005 - 5 ng/mL | 1 - 10 ng/mL |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Precision (RSD %) | < 5% | < 10% |
| Sample Volume | 0.1 - 1 mL | 1 - 2 mL |
| Derivatization Required | No | Potentially |
| Analysis Time per Sample | 5 - 15 minutes | 10 - 30 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of 10-Hydroxygeraniol using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the analysis of 10-Hydroxygeraniol in complex biological matrices with minimal sample preparation.
a) Sample Preparation
-
To 100 µL of the sample (e.g., plasma, cell culture media), add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated 10-Hydroxygeraniol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot into the LC-MS/MS system.
b) Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
c) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 10-Hydroxygeraniol would need to be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for polar compounds like 10-Hydroxygeraniol to improve volatility and chromatographic peak shape.
a) Sample Preparation (with Derivatization)
-
To 1 mL of the sample, add an internal standard and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, inject an aliquot into the GC-MS system.
b) Chromatographic Conditions
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
c) Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 10-Hydroxygeraniol.[1]
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods yield comparable results, which is critical when methods are transferred between laboratories or when a new method is introduced.[2] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
A Comparative Analysis of Substrate Specificity: 10-Hydroxygeraniol Dehydrogenase vs. Geraniol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of 10-hydroxygeraniol dehydrogenase (10HGO), a key enzyme in the biosynthesis of terpenoid indole (B1671886) alkaloids, with that of geraniol (B1671447) dehydrogenases (GeDH) from various sources. Understanding the substrate preferences of these enzymes is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents.
Executive Summary
10-Hydroxygeraniol dehydrogenase from Catharanthus roseus (Cr10HGO) exhibits a high degree of specificity for its natural, hydroxylated substrates, namely 10-hydroxygeraniol, 10-oxogeraniol, and 10-hydroxygeranial. In contrast, geraniol dehydrogenases (GeDH) from other organisms, such as the bacterium Castellaniella defragrans, display a broader substrate range, with a notable affinity for non-hydroxylated monoterpenoid alcohols like geraniol. This fundamental difference in substrate preference underscores their distinct physiological roles and potential for specialized biocatalytic applications.
Data Presentation: Substrate Specificity and Kinetic Parameters
The following tables summarize the available quantitative data on the substrate specificity of Cr10HGO and selected geraniol dehydrogenases.
Table 1: Kinetic Parameters of Catharanthus roseus 10-Hydroxygeraniol Dehydrogenase (Cr10HGO)
| Substrate | K_m_ (mM) | Relative Activity | Cofactor |
| 10-Hydroxygeraniol | 1.50 | Good | NADP⁺ |
| 10-Oxogeraniol | 1.0 | Good | NADP⁺ |
| 10-Hydroxygeranial | 1.0 | Good | NADP⁺ |
| Monohydroxy linear terpenes (e.g., Geraniol) | Not reported | Lower than hydroxylated substrates | NADP⁺ |
Data sourced from literature.[1][2] Cr10HGO shows a clear preference for its hydroxylated substrates involved in the iridoid biosynthesis pathway. While it can act on other linear monoterpene derivatives, its activity is significantly lower.[1][2] The preferred coenzyme for Cr10HGO is NADP⁺.[2]
Table 2: Kinetic Parameters of Geraniol Dehydrogenases (GeDH) from Various Organisms
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Cofactor |
| Castellaniella defragrans | Geraniol | ~5 | 1.57 x 10⁶ | NAD⁺ |
| Perillyl alcohol | ~5 | 2.02 x 10⁶ | NAD⁺ | |
| Nerol | - | Lower than Geraniol | NAD⁺ | |
| Citronellol | - | Lower than Geraniol | NAD⁺ | |
| Carpoglyphus lactis | Geraniol | 51.0 | Not reported | NAD⁺ |
| Nerol | Inert | Not reported | NAD⁺ |
Data for C. defragrans and C. lactis sourced from literature. The geraniol dehydrogenase from C. defragrans exhibits a high affinity for geraniol and the cyclic monoterpenoid alcohol, perillyl alcohol, with apparent K_m_ values in the low micromolar range.[3] In contrast, the GeDH from the mite Carpoglyphus lactis is highly specific for geraniol and shows no activity towards its cis-isomer, nerol.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Enzyme Activity Assay for 10-Hydroxygeraniol Dehydrogenase (Cr10HGO)
This protocol is adapted from the characterization of Cr10HGO from Catharanthus roseus.[2]
1. Reagents:
- Buffer: 20 mM Sodium bicarbonate, 10% (v/v) glycerol, pH 10.0.
- Substrates: 10-hydroxygeraniol, 10-oxogeraniol, or 10-hydroxygeranial (typically 0.2 mM final concentration).
- Cofactor: NADP⁺ (saturating concentrations).
- Enzyme: Purified Cr10HGO protein (e.g., 0.1 mg).
- Extraction Solvent: Dichloromethane (CH₂Cl₂).
- Drying Agent: Sodium sulphate.
2. Assay Procedure:
- The reaction mixture is prepared in a total volume of 0.5 mL containing the sodium bicarbonate buffer, NADP⁺, and the purified enzyme.
- The reaction is initiated by the addition of the substrate.
- The mixture is incubated at 30°C for 30 minutes.
- The reaction is stopped, and the products are extracted three times with dichloromethane.
- The combined organic phases are dried over sodium sulphate.
- The solvent is evaporated to a small volume under a stream of dry nitrogen.
- The products are analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
3. Determination of Kinetic Parameters:
- Steady-state kinetic parameters are determined at 30°C in the same buffer system.
- The reaction is monitored by measuring the change in absorbance at 340 nm, corresponding to the formation of NADPH.
- K_m_ values are calculated from initial velocity data at varying substrate concentrations while maintaining a saturated concentration of NADP⁺.[2]
Enzyme Activity Assay for Geraniol Dehydrogenase (GeDH)
This protocol is a general method that can be adapted for GeDH from various sources, based on spectrophotometric measurement of NAD(P)H formation.
1. Reagents:
- Buffer: Appropriate buffer for the specific enzyme (e.g., 100 mM Glycine-NaOH, pH 9.4 for C. defragrans GeDH).
- Substrates: Geraniol or other test alcohols.
- Cofactor: NAD⁺ or NADP⁺.
- Enzyme: Purified GeDH.
2. Assay Procedure:
- The assay is performed in a quartz cuvette.
- The reaction mixture contains the buffer, cofactor, and enzyme solution.
- The reaction is started by the addition of the substrate.
- The increase in absorbance at 340 nm due to the formation of NADH or NADPH is monitored continuously using a spectrophotometer.
3. Determination of Kinetic Parameters:
- Initial reaction velocities are determined from the linear portion of the absorbance versus time curve.
- Kinetic parameters (K_m_ and V_max_) are determined by fitting the initial velocity data to the Michaelis-Menten equation at various substrate concentrations.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining substrate specificity and the biosynthetic pathway involving 10-hydroxygeraniol dehydrogenase.
References
- 1. Characterization of 10-hydroxygeraniol dehydrogenase from Catharanthus roseus reveals cascaded enzymatic activity in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 10-Hydroxygeraniol in Seco-Iridoid Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathway involving 10-hydroxygeraniol (also known as 8-hydroxygeraniol) in the formation of seco-iridoids, key precursors to medicinally important monoterpenoid indole (B1671886) alkaloids (MIAs). We present experimental data validating the central role of this intermediate and compare it with potential alternative routes, offering a comprehensive resource for researchers in natural product biosynthesis and metabolic engineering.
Introduction to the Seco-Iridoid Pathway
The biosynthesis of the vast family of monoterpenoid indole alkaloids, which includes potent anti-cancer agents like vinblastine (B1199706) and vincristine, originates from the seco-iridoid pathway. A critical intermediate in this pathway is secologanin (B1681713). The formation of secologanin from the primary metabolite geranyl pyrophosphate (GPP) involves a series of enzymatic reactions. The pathway commencing with the hydroxylation of geraniol (B1671447) to form 10-hydroxygeraniol is a well-established route in several plant species, most notably Catharanthus roseus (Madagascar periwinkle).[1][2]
The 10-Hydroxygeraniol Dependent Pathway: A Step-by-Step Validation
The conversion of geraniol to the key intermediate 10-oxogeranial via 10-hydroxygeraniol is catalyzed by two key enzymes: Geraniol 10-hydroxylase (G10H), also referred to as Geraniol 8-oxidase (G8O), and 10-hydroxygeraniol dehydrogenase (10HGO or Cr10HGO), also known as 8-hydroxygeraniol oxidoreductase (8-HGO).[3][4][5] Subsequent cyclization of 10-oxogeranial by iridoid synthase (IS) leads to the formation of the iridoid scaffold.[6][7]
Enzymatic Validation and Kinetic Data
The functionality of these enzymes has been validated through in vitro assays using heterologously expressed and purified proteins. The kinetic parameters of these enzymes from Catharanthus roseus underscore their efficiency in this pathway.
| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Vmax (pkat/mg) | Specific Activity (pkat/mg) | Reference |
| Geraniol Synthase (CrGES) | Geranyl Diphosphate (GPP) | Geraniol | 58.5 | N/A | N/A | N/A | [8] |
| 10-Hydroxygeraniol Dehydrogenase (Cr10HGO) | 10-Hydroxygeraniol | 10-Oxogeranial | 1500 | N/A | 13.35 ± 0.28 | 13.01 ± 0.31 | [3] |
| 10-Oxogeraniol | 10-Hydroxygeraniol | 1000 | N/A | 10.02 ± 0.19 | 9.87 ± 0.21 | [3] | |
| 10-Hydroxygeranial | 10-Oxogeranial | N/A | N/A | 11.68 ± 0.32 | 11.51 ± 0.29 | [3] |
N/A: Data not available in the cited sources.
Alternative Biosynthetic Routes and Comparative Analysis
An alternative consideration in the seco-iridoid pathway is the multifunctional nature of Geraniol 8-oxidase (G8O). Evidence suggests that G8O can catalyze two sequential oxidation steps, converting geraniol directly to 8-oxogeraniol, potentially bypassing a distinct 10-hydroxygeraniol intermediate step.[1] This presents a more direct route to the precursor for iridoid synthase.
Furthermore, 8-hydroxygeraniol oxidoreductase (8-HGO) has been shown to act on multiple substrates, including 8-hydroxygeraniol, 8-hydroxygeranial, and 8-oxogeraniol, highlighting the metabolic flexibility within this pathway.[1]
Comparative Insights:
-
Efficiency: A direct two-step oxidation by a single enzyme (G8O) could be metabolically more efficient, reducing the need for multiple enzymes and preventing the diffusion of intermediates.
-
Metabolic Flux: The presence of multiple enzymes with overlapping substrate specificities (G8O and 8-HGO) may provide robustness to the pathway, ensuring a consistent supply of 8-oxogeranial for iridoid synthesis under varying cellular conditions.[1]
-
Regulation: The existence of multiple enzymatic steps allows for more points of regulation, which can be crucial for controlling the flux towards the production of specific downstream alkaloids.
Experimental Protocols
Heterologous Expression and Purification of Cr10HGO
This protocol describes the expression of C. roseus 10-hydroxygeraniol dehydrogenase in E. coli and its subsequent purification.
a. Gene Cloning and Vector Construction:
- The coding sequence of Cr10HGO is amplified from C. roseus cDNA.
- The amplified gene is cloned into an expression vector, such as pET-28a(+), containing an N-terminal His-tag for purification.
b. Protein Expression:
- The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
- A single colony is inoculated into LB medium containing the appropriate antibiotic and grown overnight at 37°C.
- The overnight culture is used to inoculate a larger volume of LB medium.
- The culture is grown at 37°C until the OD600 reaches 0.6-0.8.
- Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM.
- The culture is then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-18 hours) to enhance soluble protein expression.
c. Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
- Cells are lysed by sonication on ice.
- The lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the His-tagged Cr10HGO is loaded onto a Ni-NTA affinity chromatography column.
- The column is washed with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).
- The protein is eluted with elution buffer containing a high concentration of imidazole (e.g., 250 mM).
- The purity of the eluted protein is assessed by SDS-PAGE.
- If necessary, further purification can be achieved using size-exclusion chromatography.
In Vitro Enzyme Assay for Cr10HGO
This assay is used to determine the activity and kinetic parameters of the purified Cr10HGO.
a. Reaction Mixture:
- A typical reaction mixture (e.g., 200 µL total volume) contains:
- Purified Cr10HGO (e.g., 1-5 µg)
- Substrate (e.g., 10-hydroxygeraniol, 10-oxogeraniol, or 10-hydroxygeranial) at varying concentrations.
- Cofactor (NADP+ or NADPH) at a saturating concentration.
- Buffer (e.g., 100 mM Tris-HCl, pH 8.5).
b. Reaction Conditions:
- The reaction is initiated by the addition of the enzyme.
- The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
- The reaction is stopped, for example, by the addition of an organic solvent (e.g., ethyl acetate) for extraction.
c. Product Analysis:
- The reaction products are extracted with an organic solvent.
- The organic phase is dried and resuspended in a suitable solvent for analysis.
- Products are identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing retention times and mass spectra with authentic standards.
d. Kinetic Analysis:
- Initial velocities are measured at various substrate concentrations while keeping the enzyme and cofactor concentrations constant.
- Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
References
- 1. The seco-iridoid pathway from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 10-Hydroxygeraniol and Other Key Monoterpene Intermediates in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 10-Hydroxygeraniol and other prominent monoterpene intermediates—Geraniol, Linalool, and Nerol. Monoterpenes are a class of naturally occurring compounds that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. This document aims to furnish researchers, scientists, and drug development professionals with a comparative analysis of these intermediates, focusing on their synthesis, biological activities, and analytical characterization to aid in the selection of suitable candidates for further investigation.
A Note on Nomenclature: 10-Hydroxygeraniol vs. 8-Hydroxygeraniol
It is crucial to address a common point of confusion in the scientific literature regarding the nomenclature of 10-Hydroxygeraniol. According to IUPAC naming conventions, the correct name for the compound often referred to as 10-Hydroxygeraniol is (2E,6E)-2,6-Dimethylocta-2,6-diene-1,8-diol , which is more systematically named 8-Hydroxygeraniol [1][2]. This document will use the IUPAC-preferred name, 8-Hydroxygeraniol, while acknowledging its common designation as 10-Hydroxygeraniol in much of the existing literature. This monoterpene is a key intermediate in the biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs), a class of compounds with significant therapeutic applications[1].
Comparative Data of Monoterpene Intermediates
The following tables summarize available quantitative data for 8-Hydroxygeraniol, Geraniol, Linalool, and Nerol, focusing on key parameters relevant to drug development.
Table 1: Comparison of Synthesis and Physicochemical Properties
| Parameter | 8-Hydroxygeraniol | Geraniol | Linalool | Nerol |
| Molar Mass ( g/mol ) | 170.25 | 154.25 | 154.25 | 154.25 |
| Typical Synthesis Yield | ~53% (from Geranyl Acetate)[2] | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format |
| Reported Purity | >97%[3] | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format |
| Storage Stability | Stable for 5 months at -20°C[3] | Generally stable, but can degrade over time, especially in the presence of acid or air. | Prone to oxidation and rearrangement. | Generally stable, but can isomerize to Geraniol. |
Table 2: Comparative Biological Activity (Antimicrobial)
| Organism | 8-Hydroxygeraniol (MIC, µg/mL) | Geraniol (MIC, µg/mL) | Linalool (MIC, µg/mL) | Nerol (MIC, µg/mL) |
| Staphylococcus aureus | Data not available | 11200 | Active, specific MIC not provided | Data not available |
| Escherichia coli | Data not available | 5600 | Active, specific MIC not provided | Data not available |
| Pseudomonas aeruginosa | Data not available | 32000 | Active, specific MIC not provided | 500 |
| Candida albicans | Data not available | Active, specific MIC not provided | Active, specific MIC not provided | Active, specific MIC not provided |
Table 3: Comparative Biological Activity (Anticancer)
| Cell Line | 8-Hydroxygeraniol (IC50, µM) | Geraniol (IC50, µM) | Linalool (IC50, µM) | Nerol (IC50, µM) |
| Murine Leukemia (P388) | Data not available | ~145 | Data not available | Not Significant |
| Human Colon Cancer (Colo-205) | Data not available | 20 | Data not available | Data not available |
| Human Endometrial Cancer (Ishikawa) | Data not available | 140.93 | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for clarity and reproducibility. The following diagrams, generated using Graphviz, illustrate a key biosynthetic pathway and a typical experimental workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for the synthesis of 8-Hydroxygeraniol and the analysis of monoterpenes using Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis of 8-Hydroxygeraniol from Geranyl Acetate (B1210297)
This two-step protocol involves the oxidation of geranyl acetate followed by deacetylation[2][3][4].
Step 1: Oxidation of Geranyl Acetate
-
To a solution of geranyl acetate (1.0 eq) in dichloromethane, add selenium dioxide (0.1-0.2 eq) and tert-butyl hydroperoxide (2.5-3.0 eq).
-
Stir the reaction mixture at room temperature for 1.5-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 8-hydroxygeranyl acetate.
Step 2: Deacetylation to 8-Hydroxygeraniol
-
Dissolve the purified 8-hydroxygeranyl acetate in methanol (B129727).
-
Add potassium carbonate (1.2-1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield 8-hydroxygeraniol. The product can be further purified by flash chromatography if necessary.
GC-MS Analysis of Monoterpenes
This protocol provides a general framework for the qualitative and quantitative analysis of monoterpenes. Specific parameters may need optimization based on the instrument and target analytes.
1. Sample Preparation:
-
Extraction: Extract the monoterpenes from the sample matrix using a suitable organic solvent (e.g., hexane, dichloromethane, or ethyl acetate). For solid samples, techniques like Soxhlet extraction or ultrasound-assisted extraction can be employed.
-
Derivatization (Optional): For compounds with active hydrogens (like alcohols), derivatization (e.g., silylation) can improve peak shape and thermal stability.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Splitless or split injection, depending on the concentration of the analytes.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 50-60°C), holds for a few minutes, then ramps up to a final temperature (e.g., 250-300°C) to elute all compounds.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.
-
3. Data Analysis:
-
Identification: Identify the compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: For quantitative analysis, create a calibration curve using standards of the target monoterpenes. An internal standard should be used to correct for variations in injection volume and instrument response.
Conclusion
10-Hydroxygeraniol (more accurately, 8-Hydroxygeraniol) is a pivotal intermediate in the biosynthesis of valuable terpenoid indole alkaloids. While direct comparative data on its performance against other monoterpenes like Geraniol, Linalool, and Nerol in terms of yield, purity, and broad-spectrum biological activity is currently limited in the public domain, its role as a precursor to complex therapeutic molecules underscores its importance. Geraniol and Nerol have demonstrated notable anticancer and antimicrobial properties, with some quantitative data available. Further head-to-head studies are warranted to fully elucidate the comparative potential of these monoterpene intermediates in drug discovery and development. The provided protocols offer a starting point for researchers to synthesize and analyze these compounds, facilitating further investigation into their therapeutic promise.
References
A Comparative Guide to Inter-Laboratory Quantification of 10-Hydroxygeraniol
This guide provides a comparative overview of common analytical methodologies for the quantification of 10-Hydroxygeraniol, a monoterpenoid of interest in various research fields, including biosynthesis and fragrance analysis.[1][2] The information presented is synthesized from established validation principles and typical performance data for terpene analysis, aimed at guiding researchers, scientists, and drug development professionals in the design and evaluation of inter-laboratory studies. While a specific, large-scale inter-laboratory comparison for 10-Hydroxygeraniol is not publicly available, this guide constructs a framework for such a study based on best practices in analytical chemistry and proficiency testing.[3][4][5]
The primary analytical techniques evaluated are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Both methods are widely employed for the quantification of volatile and semi-volatile organic compounds like terpenes.[6]
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of GC-MS and HPLC-UV for the quantification of 10-Hydroxygeraniol. These values are critical for assessing the reliability, sensitivity, and suitability of each analytical method for a given application and are based on typical validation data for similar analytes.[7][8]
| Parameter | GC-MS | HPLC-UV | Unit |
| Linearity (R²) | > 0.998 | > 0.995 | - |
| Limit of Detection (LOD) | 0.1 - 5 | 10 - 50 | ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 | 50 - 150 | ng/mL |
| Accuracy (% Recovery) | 90 - 110 | 85 - 115 | % |
| Precision (% RSD) | < 10 | < 15 | % |
| Selectivity | High | Moderate | - |
| Matrix Effect | Potential for enhancement/suppression | Potential for co-elution interference | - |
Experimental Methodologies
Detailed protocols for sample preparation, chromatographic separation, and detection are provided below. These protocols serve as a template for establishing a harmonized procedure in an inter-laboratory comparison study to minimize variability between participating laboratories.[9]
1. Sample Preparation: Extraction from a Plant Matrix
A standardized sample preparation protocol is crucial for reducing inter-laboratory variability.
-
Instrumentation: Analytical balance, homogenizer, centrifuge, evaporator.
-
Procedure:
-
Accurately weigh 1.0 g of the homogenized sample matrix (e.g., dried plant material).
-
Add 10 mL of hexane (B92381) and an appropriate internal standard (e.g., C13-labeled 10-Hydroxygeraniol).
-
Homogenize for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (for HPLC) or derivatization agent (for GC).
-
2. GC-MS Quantification Protocol
This method is highly selective and sensitive, making it a gold standard for terpene analysis.[6]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL (splitless mode).
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Quantification: Based on a calibration curve generated from certified reference standards of 10-Hydroxygeraniol, using selected ion monitoring (SIM) for characteristic ions.
3. HPLC-UV Quantification Protocol
A cost-effective and robust method suitable for routine analysis, particularly at higher concentrations.
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve generated from certified reference standards of 10-Hydroxygeraniol.
Inter-Laboratory Comparison Workflow
An inter-laboratory comparison, also known as a proficiency test or round-robin study, is essential for evaluating the performance of different laboratories and methods.[3][4] The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory comparison of 10-Hydroxygeraniol quantification.
Discussion of Method Comparison
The choice between GC-MS and HPLC-UV for 10-Hydroxygeraniol quantification depends on the specific requirements of the analysis.
-
GC-MS: Offers superior selectivity and sensitivity, making it ideal for complex matrices and trace-level detection. The mass spectral data also provides a higher degree of confidence in compound identification.
-
HPLC-UV: A robust and cost-effective technique well-suited for routine quality control where high sensitivity is not the primary concern. Its main limitation is the potential for interference from co-eluting compounds that absorb at the same wavelength.
For a comprehensive inter-laboratory study, it is recommended that participating laboratories analyze the same set of samples using both methods, if available. This would provide a richer dataset for comparing the performance and ruggedness of each technique for the quantification of 10-Hydroxygeraniol. The statistical analysis of the submitted data, often involving the calculation of z-scores, allows for an objective assessment of each laboratory's performance against the consensus value.[4] Such studies are crucial for promoting harmonization and ensuring the reliability of analytical data across different laboratories.[6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of 10-hydroxygeraniol dehydrogenase from Catharanthus roseus reveals cascaded enzymatic activity in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
- 4. a2la.org [a2la.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Terpenes Testing and Challenges of Standardization in the Cannabis Industry [labx.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Method Validation | Springer Nature Experiments [experiments.springernature.com]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
comparison of different extraction techniques for 10-Hydroxygeraniol
A Comparative Guide to the Extraction of 10-Hydroxygeraniol
An Objective Analysis of Leading Extraction Methodologies for Terpenoid Isolation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various techniques for the extraction of 10-Hydroxygeraniol, a valuable terpenoid with significant potential in research and drug development. Due to the limited availability of direct comparative studies on 10-Hydroxygeraniol, this guide utilizes data from the closely related and well-researched monoterpenoid, geraniol (B1671447), as a proxy. The fundamental principles and relative efficiencies of the discussed extraction methods are considered analogous for both compounds.
The selection of an appropriate extraction technique is critical as it significantly influences the yield, purity, and overall quality of the final product, as well as the economic and environmental sustainability of the process.[1] This guide delves into traditional and modern extraction methods, presenting available quantitative data, detailed experimental protocols, and a visual representation of the extraction workflow to aid in the selection of the most suitable method for your research or production needs.
Data Presentation: A Comparative Analysis of Extraction Techniques
The following table summarizes the quantitative data gathered from various studies on geraniol extraction, offering a comparative overview of different methodologies.
| Extraction Technique | Plant Source | Yield (%) | Purity | Extraction Time | Key Parameters | Reference |
| Steam Distillation | Cymbopogon martinii | 1.2 | Major component (47.82%) | 3 - 4 hours | N/A | [1] |
| Supercritical Fluid Extraction (SFE) | Pelargonium graveolens | 2.53 | High | 120 - 150 minutes | 30 MPa, 313 K | [1] |
| Ultrasound-Assisted Hydrotropic Extraction (UAHE) | Cymbopogon martinii | 2.47 (w/w) | 0.31% in 10 mL sample | 5 minutes | 120 W ultrasound power, 600 mL of 0.42 M sodium salicylate | [2] |
| Hydrotrope-Assisted Extraction (Stirring) | Palmarosa Oil | 68 - 70 | Not Specified | < 30 minutes | 1.75 M hydrotrope, 3:1 solvent:oil ratio | [3] |
| Solvent Extraction (from insect repellent) | Insect Repellent Pills | 60 - 70 | High (pure geraniol) | 1.5 hours | Reflux with ethanol (B145695) | [4] |
| Microwave-Assisted Hydrodistillation (MAHD) | Cymbopogon nardus | 3.68 - 3.79 | Main components: geraniol and methyl isoeugenol | Shorter than conventional methods | N/A | [5] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on studies conducted on geraniol and can be adapted for the extraction of 10-Hydroxygeraniol from relevant plant matrices.
Steam Distillation
Steam distillation is a conventional and widely used method for extracting volatile compounds like terpenoids from plant materials.[1][6]
Experimental Protocol (adapted from Pelargonium graveolens extraction): [1]
-
Plant Material Preparation: Freshly harvested plant material (e.g., leaves and stems) is chopped into smaller pieces to increase the surface area for efficient steam penetration.
-
Apparatus Setup: A steam distillation apparatus is assembled, which includes a steam generator, a still containing the plant material, a condenser, and a collection vessel (e.g., a Florentine flask).
-
Distillation: Steam is introduced into the bottom of the still. The hot steam passes through the plant material, causing the volatile oils to vaporize.
-
Condensation: The mixture of steam and essential oil vapor is then passed through a condenser, where it is cooled and converted back into a liquid.
-
Separation: The condensate, a mixture of water and essential oil, is collected. The essential oil, being immiscible with water, forms a separate layer and can be separated using a separatory funnel. The typical duration for this process is 3 to 4 hours to ensure maximum recovery.[7]
Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent.[1] This method is advantageous due to the use of a non-toxic, non-flammable, and environmentally friendly solvent.[1]
Experimental Protocol (adapted from Rosa damascena extraction): [1]
-
Sample Preparation: Dried and ground plant material is loaded into the extraction vessel.
-
SFE System Setup: A supercritical fluid extractor is used, which consists of a CO2 tank, a high-pressure pump, a vaporizer, an extraction vessel, and one or more separators.
-
Extraction Parameters:
-
Extraction Temperature: 35-55°C
-
Extraction Pressure: 25-28 MPa
-
Extraction Time: 120-150 minutes
-
CO2 Flow Rate: Varies depending on the system.
-
-
Extraction Process: Liquid CO2 is pumped to the desired pressure and heated to its supercritical temperature. The supercritical CO2 then flows through the extraction vessel, dissolving the essential oil.
-
Separation: The CO2-oil mixture is depressurized in a separator, causing the CO2 to return to its gaseous state and the essential oil to precipitate. The gaseous CO2 is then recycled.
-
Product Collection: The extracted oil is collected from the separator.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process. This technique is known for its high efficiency, reduced extraction time, and lower operating temperatures, which helps in preserving thermolabile compounds.[1]
Experimental Protocol (adapted from Hancornia Speciosa Gomes extraction):
-
Sample Preparation: A specific amount of the powdered plant material (e.g., 3 g) is placed in an Erlenmeyer flask.
-
Solvent Addition: A mixture of solvents (e.g., 20 ml ethanol and 60 ml dichloromethane) is added to the flask.
-
Sonication: The flask is placed in an ultrasonic bath with a specified frequency and power (e.g., 40 kHz and 135 W). The extraction is carried out for a specific duration (e.g., 30 to 90 minutes). A condenser is connected to the flask to prevent solvent loss through volatilization.
-
Filtration and Concentration: After sonication, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is an advanced hydrodistillation technique that utilizes microwave energy to heat the water and plant material, leading to a more efficient release of essential oils.[1]
Experimental Protocol (adapted from Cymbopogon winterianus extraction): [1]
-
Plant Material: Fresh or dried leaves of the plant are used.
-
MAHD Apparatus: A modified microwave oven equipped with a Clevenger-type apparatus is used.
-
Extraction: The plant material is placed in the distillation flask with water. The flask is then placed inside the microwave cavity, and microwave power is applied for a set duration.
-
Collection: The essential oil is vaporized, condensed, and collected in the Clevenger apparatus.
Visualizing the Extraction Workflow
The following diagrams, created using the DOT language, illustrate the general workflow for the extraction of 10-Hydroxygeraniol and a more detailed representation of the Supercritical Fluid Extraction process.
Caption: General workflow for the extraction and purification of 10-Hydroxygeraniol.
Caption: Detailed workflow of the Supercritical Fluid Extraction (SFE) process.
References
Assessing the Purity of 10-Hydroxygeraniol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing 10-Hydroxygeraniol, also known as 8-Hydroxygeraniol, ensuring the purity of the compound is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of hypothetical commercial grades of 10-Hydroxygeraniol from various suppliers, complete with detailed experimental protocols for purity assessment and data visualization to aid in informed purchasing decisions.
Supplier Purity Comparison
The purity of 10-Hydroxygeraniol can vary between suppliers due to different synthetic routes and purification methods. A summary of key quality attributes for lots from three hypothetical suppliers is presented below. This data is illustrative and serves as a template for comparing actual supplier data.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by GC-MS) | 98.5% | 99.2% | 97.8% |
| Purity (by ¹H-NMR) | 98.2% | 99.0% | 97.5% |
| Purity (by HPLC) | 98.6% | 99.3% | 97.9% |
| Major Impurity 1 | Geraniol (0.8%) | Unidentified (0.3%) | Nerol (1.2%) |
| Major Impurity 2 | Unidentified (0.5%) | Geraniol (0.2%) | Geranial (0.7%) |
| Water Content (Karl Fischer) | 0.1% | <0.05% | 0.2% |
| Residual Solvents | Ethanol (<0.1%) | Acetone (<0.05%) | Dichloromethane (0.15%) |
| Appearance | Colorless Oil | Colorless Oil | Pale Yellow Oil |
| Analytical Methods Provided | GC-MS, ¹H-NMR | GC-MS, ¹H-NMR, HPLC | GC-MS |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of 10-Hydroxygeraniol.
Key Experimental Protocols
Detailed methodologies for the primary analytical techniques used in determining the purity of 10-Hydroxygeraniol are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of terpene alcohols like 10-Hydroxygeraniol and identifying related impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of 10-Hydroxygeraniol in high-purity ethanol.
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of 10-Hydroxygeraniol and any impurities. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference.
Method:
-
Sample Preparation: Accurately weigh approximately 10 mg of 10-Hydroxygeraniol and dissolve in 0.75 mL of CDCl₃.
-
Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Use a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons of 10-Hydroxygeraniol.
-
Compare the integral of the analyte to the integral of a known, non-overlapping signal from a certified internal standard (if performing qNMR) or assess the relative integration of impurity signals to the main compound.
-
Expected chemical shifts for 10-Hydroxygeraniol (indicative, may vary slightly):
-
~5.4 ppm (t, 1H, vinylic CH)
-
~5.3 ppm (t, 1H, vinylic CH)
-
~4.1 ppm (d, 2H, CH₂OH)
-
~4.0 ppm (s, 2H, CH₂OH)
-
~2.1 ppm (m, 4H, allylic CH₂)
-
~1.7 ppm (s, 3H, vinylic CH₃)
-
~1.6 ppm (s, 3H, vinylic CH₃)
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for the analysis of less volatile or thermally labile compounds. For polar compounds like 10-Hydroxygeraniol, reversed-phase HPLC is a suitable method.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of 10-Hydroxygeraniol in the initial mobile phase composition.
-
Gradient Elution:
-
0-10 min: 60% B
-
10-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Linear gradient back to 60% B
-
21-25 min: Re-equilibration at 60% B
-
-
Injection Volume: 10 µL.
-
Data Analysis: Determine the purity by calculating the peak area percentage of 10-Hydroxygeraniol relative to the total peak area.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the analytical techniques and the information they provide for the comprehensive assessment of 10-Hydroxygeraniol purity.
By employing a multi-technique approach as outlined in this guide, researchers can confidently assess the purity of 10-Hydroxygeraniol from various suppliers, ensuring the quality and integrity of their scientific investigations.
A Researcher's Guide to Comparative Metabolic Profiling of Plants with Varying 10-Hydroxygeraniol Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative metabolic analysis of plant varieties with differential levels of 10-hydroxygeraniol, a key precursor in the biosynthesis of valuable terpenoid indole (B1671886) alkaloids (TIAs). Understanding the metabolic consequences of altered 10-hydroxygeraniol flux is critical for metabolic engineering and the development of plant-based pharmaceuticals. This document outlines the relevant biosynthetic pathways, detailed experimental protocols, and a clear presentation of expected metabolic changes based on current research.
Comparative Analysis of Metabolites
Metabolic engineering to increase the flux towards 10-hydroxygeraniol, typically by overexpressing the enzyme Geraniol 10-hydroxylase (G10H), has a significant impact on both specialized (secondary) and primary metabolism.[1][2][3] A study involving the co-overexpression of G10H and the transcription factor ORCA3 in Catharanthus roseus provides a clear indication of the expected metabolic reprogramming.[1][2][3] The following table summarizes the key quantitative changes observed between transgenic plants with enhanced 10-hydroxygeraniol production and control plants.
| Metabolite Class | Metabolite | Fold Change (High vs. Basal) | Pathway Association |
| Terpenoid Indole Alkaloids | Strictosidine | Significant Increase | Direct Downstream Product |
| Catharanthine | Significant Increase | Monomeric TIA | |
| Vindoline | Significant Increase | Monomeric TIA | |
| Ajmalicine | Significant Increase | Monomeric TIA | |
| Primary Metabolites | |||
| Amino Acids | Alanine | Increase | Central Metabolism |
| Valine | Decrease | Branched-Chain Amino Acids | |
| Threonine | Increase | Aspartate Family | |
| Organic Acids | Succinate | Decrease | TCA Cycle |
| Fumarate | Decrease | TCA Cycle | |
| Malate | Decrease | TCA Cycle | |
| Sugars | Sucrose | Decrease | Carbohydrate Metabolism |
| Glucose | Decrease | Carbohydrate Metabolism | |
| Phenylpropanoids | Loganic Acid | Increase | Iridoid Pathway |
This data is compiled from NMR-based metabolomics of Catharanthus roseus co-overexpressing G10H and ORCA3, which enhances the flux through the 10-hydroxygeraniol pathway.[1][2][3][4]
Biosynthetic Pathway and Experimental Workflow
To visualize the metabolic context and the experimental approach, the following diagrams illustrate the 10-hydroxygeraniol biosynthetic pathway and a standard workflow for comparative metabolomics.
Caption: Biosynthetic pathway of Terpenoid Indole Alkaloids.
Caption: Experimental workflow for comparative metabolic profiling.
Experimental Protocols
Achieving robust and reproducible data requires standardized methodologies. The following protocols provide a detailed guide for conducting a comparative metabolomics study.
Plant Material and Sample Preparation
-
Plant Growth: Cultivate high and low 10-hydroxygeraniol-producing plant lines under identical, controlled environmental conditions to minimize non-genetic variability. Use at least five biological replicates per line.
-
Harvesting: Collect the desired tissue (e.g., young, fully expanded leaves) at the same developmental stage and time of day.
-
Metabolic Quenching: Immediately flash-freeze the collected tissue in liquid nitrogen to halt all enzymatic activity.
-
Storage: Store frozen samples at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine, homogenous powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.
Metabolite Extraction
This protocol describes a widely used biphasic extraction method suitable for GC-MS and LC-MS analysis.
-
Weigh Sample: Accurately weigh approximately 50-100 mg of frozen powder into a 2 mL microcentrifuge tube.
-
Add Extraction Solvent: Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of Methanol:Chloroform:Water (2.5:1:1 v/v/v). Include an internal standard (e.g., Ribitol for polar metabolites, C13-labeled standards for targeted analysis).
-
Homogenize: Vortex vigorously for 30 seconds.
-
Incubate: Shake the mixture for 15 minutes at 70°C in a thermomixer.
-
Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Phase Separation: Transfer the supernatant to a new tube. Add 500 µL of ultrapure water to induce phase separation. Vortex and centrifuge at 4,000 rpm for 15 minutes.
-
Collect Phases: Carefully collect the upper polar phase (methanol/water) for GC-MS and polar LC-MS analysis and the lower non-polar phase (chloroform) for lipidomics/non-polar LC-MS analysis into separate tubes.
-
Dry Extracts: Dry the collected fractions completely using a vacuum centrifuge (SpeedVac) without heating.
GC-MS Analysis (for Primary Metabolites)
-
Derivatization: This two-step process enhances the volatility of polar metabolites.
-
Step 1 (Methoximation): Re-dissolve the dried polar extract in 40 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate for 2 hours at 37°C with shaking.
-
Step 2 (Silylation): Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate for 30 minutes at 37°C with shaking.
-
-
Injection: Transfer the derivatized sample to a GC-MS vial with a micro-insert. Inject 1 µL of the sample in splitless mode.
-
Chromatography: Use a suitable column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 230°C. Use a temperature gradient starting at 80°C, ramping up to 330°C.
-
Mass Spectrometry: Set the ion source temperature to 150°C and the transfer line to 230°C. Acquire mass spectra in full scan mode from m/z 50-800.
LC-MS/MS Analysis (for Secondary Metabolites)
-
Sample Reconstitution: Re-dissolve the dried polar or non-polar extracts in a suitable solvent (e.g., 100 µL of 50% methanol). Centrifuge to pellet any debris.
-
Injection: Transfer the supernatant to an HPLC vial. Inject 5-10 µL of the sample.
-
Chromatography: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size). The mobile phase typically consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). Run a gradient from low to high organic content (e.g., 5% to 95% Solvent B) over 15-20 minutes.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in both positive and negative modes. Acquire data in full scan mode and data-dependent MS/MS mode for fragmentation and structural elucidation.
Data Analysis and Interpretation
-
Data Pre-processing: Use software (e.g., MS-DIAL, XCMS) to perform peak detection, deconvolution, alignment, and normalization using the internal standard.
-
Statistical Analysis: Import the processed data into a statistical software package (e.g., MetaboAnalyst). Perform multivariate analyses like Principal Component Analysis (PCA) for an overview of sample clustering and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify metabolites that significantly contribute to the separation between groups.
-
Metabolite Annotation: Putatively identify significant features by matching their accurate mass (m/z), retention time, and MS/MS fragmentation patterns against spectral libraries (e.g., GNPS, MassBank) and databases (e.g., KEGG, PubChem). Confirm identities using authentic chemical standards where possible.
-
Pathway Analysis: Map the significantly altered metabolites onto biochemical pathways to understand the broader biological impact of varying 10-hydroxygeraniol levels.
References
- 1. Overexpression of ORCA3 and G10H in Catharanthus roseus plants regulated alkaloid biosynthesis and metabolism revealed by NMR-metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of ORCA3 and G10H in Catharanthus roseus Plants Regulated Alkaloid Biosynthesis and Metabolism Revealed by NMR-Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of ORCA3 and G10H in Catharanthus roseus Plants Regulated Alkaloid Biosynthesis and Metabolism Revealed by NMR-Metabolomics | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Validating Engineered Yeast for Sustainable 10-Hydroxygeraniol Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sustainable production of high-value specialty chemicals is a critical objective in modern biotechnology. 10-Hydroxygeraniol, a key intermediate in the biosynthesis of valuable monoterpenoid indole (B1671886) alkaloids used in pharmaceuticals, is a prime target for bio-based manufacturing. This guide provides a comprehensive comparison of an engineered Saccharomyces cerevisiae strain designed for 10-hydroxygeraniol production against alternative methods. We present supporting experimental data, detailed protocols for validation, and clear visualizations of the underlying biological and experimental frameworks.
Performance Comparison: Engineered Yeast vs. Alternative Production Methods
The engineered S. cerevisiae strain offers a promising alternative to traditional plant extraction and potential production in other microbial systems. Below is a summary of key performance indicators.
| Production Method | Host/Source | Titer (mg/L) | Yield (mg/g substrate) | Productivity (mg/L/h) | Key Advantages | Key Limitations |
| Engineered Yeast | Saccharomyces cerevisiae | 144 | Not Reported | Not Reported | Scalable, sustainable, controlled process | Requires extensive genetic engineering and process optimization |
| Plant Extraction | Catharanthus roseus | 12 (from cell culture) | Not Reported | Not Reported | Established source, natural product | Low yield, subject to environmental factors, complex extraction |
| Other Engineered Microbes | Escherichia coli | Not Reported for 10-hydroxygeraniol (Geraniol up to 182.5 mg/L) | Not Reported | Not Reported | Rapid growth, well-established genetic tools | Potential for endotoxin (B1171834) contamination, different post-translational modifications |
Note: Data for 10-hydroxygeraniol production in engineered microbes other than the primary example is limited. The geraniol (B1671447) titer in E. coli is provided as a benchmark for monoterpene alcohol production in a prokaryotic host.
Experimental Validation Protocols
To validate the performance of the engineered yeast strain, a series of standardized experiments are required. These protocols provide a framework for fermentation, extraction, and quantification of 10-hydroxygeraniol.
Fed-Batch Fermentation of Engineered S. cerevisiae
This protocol is designed to achieve high cell density and maximize 10-hydroxygeraniol production.
a) Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Incubate at 30°C with shaking at 220 rpm for 12-16 hours.
-
Use the seed culture to inoculate a larger volume of sterile fermentation medium in a bioreactor to an initial optical density at 600 nm (OD600) of 0.1.
b) Bioreactor Setup and Batch Phase:
-
Prepare the fermentation medium (e.g., a defined synthetic medium with essential nutrients and a starting concentration of glucose).
-
Sterilize the bioreactor and medium.
-
Set the initial fermentation parameters:
-
Temperature: 30°C
-
pH: 5.0 (controlled with NaOH and HCl)
-
Dissolved Oxygen (DO): Maintained at >20% by controlling agitation and aeration rate.
-
-
Inoculate the bioreactor with the prepared seed culture.
-
Run in batch mode until the initial glucose is depleted, as indicated by a sharp increase in DO.
c) Fed-Batch Phase:
-
Initiate a feeding strategy with a concentrated glucose solution upon depletion of the initial carbon source.
-
Maintain a low glucose concentration in the fermenter to avoid the Crabtree effect and promote respiratory metabolism.
-
Continue the fed-batch cultivation for a predetermined period (e.g., 72-96 hours), collecting samples periodically for analysis.
Extraction of 10-Hydroxygeraniol from Fermentation Broth
This protocol outlines the extraction of the target compound for subsequent analysis.
-
Collect a known volume of the fermentation broth.
-
Centrifuge the sample to separate the yeast cells from the supernatant.
-
To the supernatant, add an equal volume of an organic solvent such as ethyl acetate (B1210297).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect the organic phase (top layer) containing the 10-hydroxygeraniol.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.
-
Pool the organic phases and, if necessary, dry over anhydrous sodium sulfate.
-
The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of 10-Hydroxygeraniol by GC-MS
This protocol provides a general framework for the quantification of 10-hydroxygeraniol.
a) Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., HP-5ms or equivalent) is suitable for terpene analysis.
b) GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
c) Quantification:
-
Prepare a standard curve using a pure analytical standard of 10-hydroxygeraniol.
-
Inject the extracted samples and the standards into the GC-MS system.
-
Identify the 10-hydroxygeraniol peak based on its retention time and mass spectrum.
-
Quantify the concentration in the samples by comparing the peak area to the standard curve.
Visualizing the Science: Diagrams and Workflows
To better understand the underlying biological pathway and the experimental process, the following diagrams have been generated using Graphviz.
A Comparative Guide to Utilizing 8-Hydroxygeraniol as a Certified Reference Material for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-hydroxygeraniol as a potential certified reference material (CRM) against established alternatives like geraniol (B1671447) and linalool (B1675412) for the quantitative analysis of monoterpenes. While not yet widely available as a commercial CRM, this document outlines the necessary data and protocols to qualify in-house synthesized 8-hydroxygeraniol, ensuring analytical accuracy and reliability in research and drug development.
Performance Comparison of Reference Materials
The efficacy of a reference material is determined by its purity, stability, and the uncertainty associated with its certified value. Below is a comparative table summarizing the known characteristics of 8-hydroxygeraniol alongside typical specifications for commercially available geraniol and linalool CRMs.
Table 1: Comparison of Analytical Reference Material Properties
| Property | 8-Hydroxygeraniol (In-house Synthesized & Validated) | Geraniol (Commercial CRM) | Linalool (Commercial CRM) |
| Purity | >97% (Determined by qNMR)[1] | ≥98.5% (GC)[2], ≥98% (NMR)[3] | >98.0% (NMR) |
| Certification | In-house validation required | Typically ISO 17034 accredited | Typically ISO 17034 accredited |
| Traceability | Traceable to a primary standard through in-house qualification | Often traceable to NIST or other National Metrology Institutes | Often traceable to NIST or other National Metrology Institutes |
| Uncertainty | To be determined during in-house validation | Provided on the Certificate of Analysis | Provided on the Certificate of Analysis |
| Stability | Stable for at least 5 months when stored at -20°C[1] | Typically stable for 12-36 months under specified storage conditions | Typically stable for 12-36 months under specified storage conditions |
| Availability | Requires chemical synthesis and purification[1][4] | Commercially available from various suppliers | Commercially available from various suppliers |
Establishing an In-House Certified Reference Material
For novel or not commercially available compounds like 8-hydroxygeraniol, establishing an in-house reference material is a critical step for quantitative analysis. The process involves synthesis, purification, and rigorous characterization to assign a purity value with a calculated uncertainty.
Experimental Protocols for Quantitative Analysis
Accurate quantification of monoterpenes requires robust and validated analytical methods. Below are detailed protocols for the analysis of 8-hydroxygeraniol and related compounds using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
GC-FID is a widely used technique for the analysis of volatile compounds like monoterpenes due to its high resolution and sensitivity.
Experimental Workflow:
Table 2: GC-FID Method Parameters
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split or splitless) |
| Oven Program | Initial 60°C (hold 2 min), ramp to 240°C at 3°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Internal Standard | n-Tridecane or other suitable alkane |
While less common for volatile monoterpenes, HPLC-UV can be a suitable alternative, particularly for less volatile or thermally labile compounds.
Experimental Workflow:
Table 3: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Internal Standard | Structurally similar compound with a distinct retention time |
Method Validation
To ensure the reliability of analytical data, the chosen method must be validated. Key validation parameters are summarized below.
Table 4: Typical Method Validation Parameters for Monoterpene Analysis
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from matrix components at the analyte's retention time |
Conclusion
While 8-hydroxygeraniol is not yet established as a commercial Certified Reference Material, its synthesis and purification are well-documented. By following a rigorous in-house validation protocol, researchers can qualify 8-hydroxygeraniol as a reliable reference material for their specific analytical needs. This guide provides the necessary framework and comparative data to support its use in demanding research and development environments, ensuring data integrity and comparability. The provided analytical methods offer robust starting points for the quantification of 8-hydroxygeraniol and other related monoterpenoids.
References
Essential Procedures for the Safe Disposal of 10-Hydroxygeraniol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 10-Hydroxygeraniol are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and maintains compliance with regulatory standards. This guide provides a direct, procedural framework for the safe disposal of 10-Hydroxygeraniol.
Disposal Protocol for 10-Hydroxygeraniol
The disposal of 10-Hydroxygeraniol must always be conducted in accordance with applicable regional, national, and local laws and regulations[1]. The following steps provide a general operational plan for its safe disposal.
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the compound's SDS. The SDS for 10-Hydroxygeraniol specifies that it can cause skin irritation, may cause an allergic skin reaction, and causes serious eye damage. It is also harmful to aquatic life.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including protective gloves, eye protection, and face protection, when handling 10-Hydroxygeraniol for disposal.
-
Container Management:
-
Keep the 10-Hydroxygeraniol in its original container whenever possible.
-
Do not mix 10-Hydroxygeraniol with other waste materials.
-
Ensure the container is tightly closed and properly labeled.
-
Uncleaned or empty containers should be handled with the same precautions as the product itself and disposed of accordingly.
-
-
Waste Classification: Treat unused 10-Hydroxygeraniol as special waste.
-
Disposal Route: The primary recommended disposal method is to send the material to an approved waste disposal plant[1]. Engage a licensed chemical waste management company to handle the collection, transport, and final disposal.
-
Accidental Release Containment: In the event of a spill, take the following steps:
-
Do not let the product enter drains.
-
Cover drains and collect, bind, and pump off spills.
-
Absorb the spill with a liquid-absorbent, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite[1].
-
Place the absorbed material into a suitable container for disposal according to local regulations[1].
-
Quantitative Data
No specific quantitative data for the disposal of 10-Hydroxygeraniol, such as concentration limits for specific disposal methods, were available in the provided safety data sheets. Disposal procedures are dictated by regulatory classification rather than specific quantitative thresholds for this compound.
Experimental Protocols
No experimental protocols for the disposal or neutralization of 10-Hydroxygeraniol were cited in the safety and disposal literature reviewed. The standard procedure relies on professional waste management services.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 10-Hydroxygeraniol.
Caption: Disposal workflow for 10-Hydroxygeraniol.
References
Essential Safety and Operational Guide for Handling 10-Hydroxygeraniol
This guide provides immediate, essential safety and logistical information for the handling of 10-Hydroxygeraniol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 10-Hydroxygeraniol is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol [1][2] |
| CAS Number | 26488-98-2[1] |
| Appearance | Data not available in provided search results |
| Boiling Point | Data not available in provided search results |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling 10-Hydroxygeraniol.
| Body Part | Protection | Specifications |
| Eyes/Face | Safety glasses with side shields | Must be worn to protect against splashes. |
| Skin/Body | Protective gloves and clothing | Wear chemical-resistant gloves and a standard long-sleeved lab coat. |
| Respiratory | NIOSH/MSHA approved respirator | Should be worn if exposure limits are exceeded or irritation is experienced. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary. Respiratory protection must adhere to local regulations. |
Operational Plan: Handling and Disposal of 10-Hydroxygeraniol
This protocol outlines the standard operating procedure for handling 10-Hydroxygeraniol, from preparation to disposal, to ensure the safety of laboratory personnel and the environment.
I. Preparation and Handling
-
Ventilation : Always handle 10-Hydroxygeraniol in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Donning PPE : Before handling the chemical, ensure all required personal protective equipment is worn as specified in the table above.
-
Safe Handling Practices : Handle in accordance with good industrial hygiene and safety practices. Avoid direct contact with skin, eyes, and clothing. Keep the container tightly closed when not in use.
II. Accidental Release Measures
-
Ensure Ventilation : In the event of a spill, ensure the area is adequately ventilated, especially in confined spaces.
-
Containment : Prevent further leakage or spillage if it is safe to do so.
-
Clean-up : Pick up the spilled material and transfer it to properly labeled containers for disposal.
III. First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water.
-
Skin Contact : Wash the affected skin area with soap and water.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration.
-
Ingestion : Clean the mouth with water. Never give anything by mouth to an unconscious person.
-
General Advice : In case of any exposure or if symptoms persist, consult a physician.
IV. Storage
-
Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Recommended Temperature : Store at -20°C.
-
Incompatible Materials : Avoid contact with strong oxidizing agents.
V. Disposal
-
Waste Disposal : Disposal of 10-Hydroxygeraniol and its containers must be in accordance with all applicable regional, national, and local laws and regulations.
-
Contaminated Packaging : Do not reuse the container.
Experimental Workflow for Handling 10-Hydroxygeraniol
The following diagram illustrates the logical workflow for the safe handling of 10-Hydroxygeraniol in a laboratory setting.
Caption: Workflow for Safe Handling of 10-Hydroxygeraniol.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
